molecular formula C10H14FNO3S B021668 Florfenicol amine CAS No. 76639-93-5

Florfenicol amine

Cat. No.: B021668
CAS No.: 76639-93-5
M. Wt: 247.29 g/mol
InChI Key: XLSYLQDVLAXIKK-NXEZZACHSA-N
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Description

Florfenicol amine, also known as this compound, is a useful research compound. Its molecular formula is C10H14FNO3S and its molecular weight is 247.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Propylene Glycols - Chloramphenicol - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S)-2-amino-3-fluoro-1-(4-methylsulfonylphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO3S/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(12)6-11/h2-5,9-10,13H,6,12H2,1H3/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSYLQDVLAXIKK-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30227460
Record name Florfenicol amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30227460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76639-93-5
Record name Florfenicol amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076639935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Florfenicol amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30227460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Central Role of Florfenicol Amine in Florfenicol Metabolism and Residue Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florfenicol (B1672845), a broad-spectrum synthetic antibiotic, is widely utilized in veterinary medicine to combat bacterial infections in livestock, poultry, and aquaculture.[1][2] Following administration, florfenicol undergoes extensive metabolism, leading to the formation of several compounds, with florfenicol amine emerging as a principal metabolite.[3][4] This technical guide provides a comprehensive overview of this compound, focusing on its formation, its significance as a marker residue for regulatory purposes, and the analytical methodologies employed for its quantification.

The Metabolic Fate of Florfenicol

Florfenicol is metabolized in the animal body through various biotransformation pathways. The parent compound can be converted into metabolites such as florfenicol alcohol, monochloroflorfenicol, and florfenicol oxamic acid.[1][5] However, a significant metabolic route involves the hydrolysis of the dichloroacetamide group of florfenicol, resulting in the formation of this compound.[6] This metabolite is of particular importance not for its pharmacological activity, which is negligible, but for its role in residue monitoring.[6][7]

Due to the conversion of florfenicol and its other metabolites to this compound, regulatory bodies have established this compound as the marker residue for determining the total concentration of florfenicol-related residues in edible tissues.[2][7][8] Analytical methods for regulatory monitoring, therefore, often incorporate a hydrolysis step to convert all florfenicol residues into this compound, ensuring an accurate quantification of the total residue.[2][9]

Florfenicol_Metabolism Florfenicol Florfenicol Metabolites Florfenicol Alcohol, Monochloroflorfenicol, Florfenicol Oxamic Acid Florfenicol->Metabolites Metabolism Florfenicol_Amine This compound (Marker Residue) Florfenicol->Florfenicol_Amine Hydrolysis Metabolites->Florfenicol_Amine Hydrolysis

Caption: Metabolic conversion of florfenicol to its major metabolites.

Quantitative Analysis of Florfenicol and this compound

The pharmacokinetic profile of florfenicol and its metabolite, this compound, varies across different species. The following tables summarize key pharmacokinetic parameters and residue concentrations from various studies.

Table 1: Pharmacokinetic Parameters of Florfenicol and this compound in Plasma/Serum
SpeciesAdministration Route & DoseFlorfenicol Cmax (µg/mL)Florfenicol Tmax (h)Florfenicol t½ (h)This compound Cmax (µg/mL)This compound Tmax (h)This compound t½ (h)Reference
RabbitsIV, 20 mg/kg--0.90 ± 0.205.06 ± 1.790.88 ± 0.781.84 ± 0.17[10]
RabbitsOral, 20 mg/kg7.96 ± 2.750.90 ± 0.381.42 ± 0.563.38 ± 0.972.10 ± 1.082.35 ± 0.94[10]
DonkeysOral, 30 mg/kg0.13 ± 0.020.68 ± 0.095.92 ± 3.250.08 ± 0.010.72 ± 0.7215.95 ± 14.04[11][12]
DogsOral, 20 mg/kg6.180.941.24Detected--[13]
Korean CatfishOral, 20 mg/kg9.59 ± 0.36815.69 ± 2.593.57 ± 0.657.33 ± 1.15-[14]
Table 2: Tissue Residue Concentrations of Florfenicol and this compound
SpeciesTissueAdministration DetailsHighest Concentration (Florfenicol)Highest Concentration (this compound)Reference
Broiler ChickensLiverMultiple-dose oral9.21 µg/g0.67 µg/g[1]
Broiler ChickensKidneyMultiple-dose oral-0.67 µg/g[1]
Broiler ChickensClawsTherapeutic doseHigher than muscle and liverHigher than muscle and liver[4]
BovineLiverIntramuscular4.1 µg/g (total residue)1.38 µg/g (as this compound)[7]

Experimental Protocols for the Determination of this compound

Accurate quantification of this compound is crucial for food safety and regulatory compliance. The following sections detail the common analytical methods employed.

General Experimental Workflow for Total Florfenicol Residue Analysis

The determination of total florfenicol residues, measured as this compound, follows a general workflow that includes sample preparation with a critical hydrolysis step, followed by extraction, clean-up, and instrumental analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Clean-up cluster_analysis Instrumental Analysis Homogenization Tissue Homogenization Hydrolysis Acid Hydrolysis (e.g., 6M HCl, 90-100°C, 2h) Homogenization->Hydrolysis Neutralization pH Adjustment (≥12.5) (e.g., 30% NaOH) Hydrolysis->Neutralization Extraction Liquid-Liquid or Solid-Phase Extraction (SPE) Neutralization->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS or HPLC-UV Reconstitution->Analysis

Caption: General workflow for the analysis of total florfenicol residues.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the confirmatory method of choice for the quantification of this compound due to its high sensitivity and specificity.[3][5]

1. Sample Preparation (Hydrolysis and Extraction):

  • Weigh 2 g of homogenized tissue (e.g., kidney, muscle, liver) into a 50 mL centrifuge tube.[3]

  • Add 5 mL of 6M hydrochloric acid (HCl).[3]

  • Incubate the sample at 90-100°C for 2 hours to hydrolyze florfenicol and its metabolites to this compound.[3][7]

  • Cool the sample to room temperature.

  • Adjust the pH to ≥12.5 by adding approximately 5 mL of 30% (w/v) sodium hydroxide (B78521) (NaOH).[2][3]

  • Perform a clean-up step, which can involve liquid-liquid extraction with ethyl acetate (B1210297) or solid-phase extraction (SPE) using a reversed-phase or mixed-mode cartridge.[3][5][9]

  • Elute the analyte from the SPE cartridge.

  • Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[9]

2. LC-MS/MS Conditions:

  • Column: A C18 or phenyl-hexyl column is commonly used.[15]

  • Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., with formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typical.[15][16]

  • Ionization: Heated electrospray ionization (H-ESI) in positive ion mode is often employed.[15]

  • Detection: Selected Reaction Monitoring (SRM) is used for quantification and confirmation by monitoring specific precursor-to-product ion transitions for this compound.[15]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible and cost-effective technique that can be used for the quantitative analysis of this compound, particularly for screening purposes.[2][3]

1. Sample Preparation:

  • The sample preparation follows the same hydrolysis and extraction steps as described for LC-MS/MS.[9]

2. HPLC-UV Conditions:

  • Column: A reversed-phase C18 column is typically used.[9]

  • Mobile Phase: An isocratic or gradient elution with a buffered aqueous solution and an organic modifier (e.g., acetonitrile) is common.[9]

  • Detection: UV detection is performed at a wavelength of approximately 225 nm.[17]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method suitable for the rapid analysis of a large number of samples.[3] Indirect competitive ELISA kits are available for the detection of this compound in various matrices.[18]

1. Sample Preparation:

  • Sample preparation for ELISA also involves the acid hydrolysis step to convert all residues to this compound, followed by extraction and pH adjustment.[18]

2. ELISA Procedure:

  • The assay is typically performed in microtiter plates pre-coated with an antigen.

  • A known amount of antibody and the sample extract (containing this compound) are added to the wells.

  • This compound in the sample competes with the coated antigen for binding to the antibody.

  • After an incubation period and washing steps, a secondary antibody conjugated to an enzyme is added.

  • A substrate is then added, and the resulting color development is measured spectrophotometrically. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Conclusion

This compound is a critical analyte in the assessment of florfenicol residues in food-producing animals. Its role as a stable, major metabolite makes it an ideal marker for the total residue of the parent drug and its related metabolites. The analytical methods outlined in this guide, particularly the robust and sensitive LC-MS/MS protocols, provide the necessary tools for regulatory bodies and researchers to ensure food safety and to conduct further studies on the pharmacokinetics and disposition of florfenicol. The provided data and protocols serve as a valuable resource for professionals in drug development and food safety analysis.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Florfenicol Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florfenicol (B1672845) amine, chemically known as (1R,2S)-2-amino-3-fluoro-1-[4-(methylsulfonyl)phenyl]-1-propanol, is a principal metabolite of florfenicol, a broad-spectrum synthetic antibiotic widely used in veterinary medicine.[1][2][3] While florfenicol amine itself does not possess antibiotic activity, its monitoring is crucial for food safety and regulatory compliance, as residue limits for florfenicol in animal-derived food products are often defined as the sum of florfenicol and this compound.[4][5] This technical guide provides a comprehensive overview of the synthesis routes, chemical properties, and analytical methodologies for this compound, tailored for researchers and professionals in drug development and analytical sciences.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C₁₀H₁₄FNO₃S
Molecular Weight 247.29 g/mol
IUPAC Name (1R,2S)-2-amino-3-fluoro-1-(4-methylsulfonylphenyl)propan-1-ol
CAS Registry Number 76639-93-5
Appearance White or off-white crystalline powder
Solubility Soluble in ethanol, methanol (B129727), DMSO, and DMF. Limited water solubility. The hydrochloride salt is soluble in PBS (pH 7.2) at approximately 10 mg/mL.
Storage Store at -20°C for long-term stability (≥4 years for the hydrochloride salt). Stock solutions in organic solvents should be stored at -80°C for up to 6 months.
UV/Vis. (λmax) 222, 265, 272 nm (for the hydrochloride salt)

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the hydrolysis of florfenicol or a multi-step chemical synthesis from various starting materials.

Synthesis by Hydrolysis of Florfenicol

A common and straightforward method for preparing this compound is through the alkaline or acidic hydrolysis of florfenicol. This process cleaves the dichloroacetamide group from the florfenicol molecule.

Experimental Protocol: Alkaline Hydrolysis of Florfenicol

  • Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser, agitator, and thermometer, add 53.73 g (0.15 mol) of florfenicol, 75 mL of water, and 6.40 g of an alkaline substance (e.g., sodium hydroxide).

  • Dissolution: Stir the mixture at approximately 45°C until the solution becomes clear.

  • Salting Out: Add 15.00 g of sodium chloride and stir until it is completely dissolved.

  • Crystallization: Cool the solution to room temperature and let it stand overnight to allow for crystallization.

  • Isolation and Drying: Filter the solid precipitate and dry it to obtain this compound as a white solid. This method reports a yield of 31.49 g with a purity of 98.77% as determined by HPLC.

Multi-step Chemical Synthesis

This compound can also be synthesized through a multi-step process, often starting from precursors that are assembled to build the final molecule with the desired stereochemistry. A representative synthesis is outlined in the patent literature.

Experimental Protocol: Synthesis from (4S, 5R)-4-methyl fluoride-5-(4-methylsulfonyl)phenyl-2-oxazolidinone

  • Hydrolysis of the Oxazolidinone: In a 250 ml single-opening bottle, dissolve 7 g of (4S, 5R)-4-methyl fluoride-5-4-methylsulfone phenyl-2-hydroxyl-4,5-dihydrooxazole in 130 ml of methanol.

  • Addition of Base: Add 64 ml of 4N KOH aqueous solution.

  • Reflux: Heat the mixture to 70°C and reflux for 24 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, evaporate the solvent under reduced pressure.

  • Extraction: Extract the residue with dichloromethane.

  • Purification: Dry the organic layer and evaporate the solvent to obtain the crude product. Recrystallize the crude product from isopropanol (B130326) to yield 4.6 g of this compound with a purity of 95% (HPLC) and an enantiomeric excess (ee) of 99.4% (Chiral-HPLC).

The following diagram illustrates a generalized synthesis pathway for this compound starting from a protected amino acid derivative.

Synthesis_Pathway A Protected D-threo-serine derivative B Oxazoline Intermediate A->B Reduction, Cyclization C Fluorinated Oxazoline B->C Fluorination D This compound C->D Hydrolysis

Caption: Generalized synthesis pathway of this compound.

Chemical Reactivity and Stability

This compound is a stable compound under normal storage conditions. However, its stability can be influenced by pH, temperature, and light.

  • pH Stability: Studies on the parent compound, florfenicol, indicate instability in alkaline conditions (pH 8-11). This compound, being a primary amine, can react with acids to form salts.

  • Thermal Stability: The stability of florfenicol has been shown to be temperature-dependent, with degradation observed at elevated temperatures (80°C and 100°C).

  • Photostability: Exposure to direct sunlight can lead to the degradation of florfenicol.

  • Reactivity: The primary amine group in this compound is a key site for chemical reactions, such as acylation. For instance, it can be acylated to form stable-isotope labeled florfenicol.

Analytical Methodologies

Accurate quantification of this compound is essential for residue analysis in food products. Various analytical techniques are employed for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the detection and quantification of this compound, often considered the gold standard for confirmatory analysis.

Experimental Protocol: Extraction of this compound from Animal Tissues for LC-MS/MS Analysis

  • Sample Preparation: Weigh 2 ± 0.02 g of homogenized tissue into a 50 mL polypropylene (B1209903) tube.

  • Hydrolysis: Add 5 mL of 6M hydrochloric acid (HCl) and incubate at 90°C for 2 hours to convert florfenicol and its metabolites to this compound.

  • pH Adjustment: Cool the sample to room temperature and adjust the pH to ≥12.5 by adding approximately 5 mL of 30% (w/v) sodium hydroxide (B78521) (NaOH).

  • Extraction and Cleanup:

    • Perform a liquid-liquid extraction with ethyl acetate (B1210297) to remove lipids.

    • Alternatively, use Solid-Phase Extraction (SPE) for cleanup. A reversed-phase cartridge can be used at a basic pH (≥12.5).

  • Analysis: Dilute the final extract and inject it into the LC-MS/MS system.

The following diagram illustrates a typical workflow for the analysis of this compound in biological matrices.

Analytical_Workflow A Sample Homogenization (e.g., Animal Tissue) B Acid Hydrolysis A->B C Extraction & Cleanup (LLE or SPE) B->C D LC-MS/MS Analysis C->D

Caption: Workflow for this compound analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a more accessible technique for the quantification of this compound, suitable for screening purposes and for matrices with higher analyte concentrations.

Experimental Protocol: HPLC Analysis of this compound

  • Chromatographic Conditions:

    • Column: Knauwer Eurospher C18, thermostated at 25°C.

    • Mobile Phase: A gradient of ammonium (B1175870) acetate buffer (pH 4.5) and methanol is often used.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 220 nm or 225 nm.

Conclusion

This compound is a critical analyte for monitoring the use of the veterinary antibiotic florfenicol. Understanding its synthesis and chemical properties is essential for the development of analytical standards and for conducting metabolism and residue depletion studies. The synthetic routes described, particularly the hydrolysis of florfenicol, offer straightforward access to this compound. Its chemical characteristics, including solubility and stability, inform the development of robust analytical methods, with LC-MS/MS being the preferred technique for sensitive and specific quantification in complex matrices. This guide provides a foundational resource for scientists and researchers involved in the various stages of drug development, food safety, and regulatory science related to florfenicol.

References

The Metabolic Conversion of Florfenicol to Florfenicol Amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Florfenicol (B1672845), a broad-spectrum synthetic antibiotic, is extensively utilized in veterinary medicine. Its efficacy and safety are intrinsically linked to its metabolic fate within the animal body. A primary metabolic pathway involves the conversion of florfenicol to florfenicol amine, a major metabolite that is often used as a marker residue for regulatory purposes. Understanding the intricacies of this metabolic process is crucial for pharmacokinetic and pharmacodynamic (PK/PD) modeling, drug development, and food safety assessments. This technical guide provides an in-depth exploration of the metabolism of florfenicol to this compound, summarizing key quantitative data, detailing experimental protocols for its analysis, and visualizing the underlying metabolic and experimental workflows.

Introduction

Florfenicol is a fluorinated derivative of thiamphenicol, valued for its activity against a wide range of bacterial pathogens.[1] Following administration, florfenicol undergoes biotransformation into several metabolites, with this compound being one of the most significant.[2][3][4] The formation of this compound is a critical step in the drug's metabolism and elimination. Regulatory bodies often mandate the measurement of total florfenicol residues as the sum of the parent drug and its metabolites, converted to this compound through hydrolysis, to establish maximum residue limits (MRLs) in food-producing animals.[2]

Metabolic Pathway of Florfenicol to this compound

The biotransformation of florfenicol to this compound is a key metabolic event. While the exact enzymatic steps can vary between species, the general pathway involves the hydrolysis of the dichloroacetyl group of florfenicol. Other metabolites, such as florfenicol alcohol and florfenicol oxamic acid, are also formed and can be subsequently converted to this compound, particularly during analytical procedures involving acid hydrolysis.[2][3]

The primary enzymes implicated in the phase I metabolism of florfenicol belong to the cytochrome P450 (CYP) superfamily.[5][6] Specifically, studies in various animal models, including rabbits and chickens, have pointed to the significant role of the CYP3A subfamily in this metabolic process.[5][7][8] Inhibition or induction of these enzymes can alter the pharmacokinetic profile of florfenicol and the rate of this compound formation.[7][9]

Florfenicol_Metabolism Florfenicol Florfenicol Florfenicol_Amine This compound Florfenicol->Florfenicol_Amine Direct Metabolism / Hydrolysis Intermediate_Metabolites Intermediate Metabolites (e.g., Florfenicol Alcohol, Florfenicol Oxamic Acid) Florfenicol->Intermediate_Metabolites Metabolism Intermediate_Metabolites->Florfenicol_Amine Metabolism / Hydrolysis CYP3A CYP3A Enzymes CYP3A->Florfenicol Catalyzes

Metabolic conversion of Florfenicol to this compound.

Quantitative Analysis of Florfenicol and this compound

The quantification of florfenicol and this compound in biological matrices is essential for pharmacokinetic studies and residue monitoring. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.[10] LC-MS/MS is generally preferred for its higher sensitivity and specificity.[10][11]

Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of florfenicol and this compound in various animal species following a single administration of florfenicol. These values highlight the species-specific differences in the absorption, distribution, metabolism, and excretion of the drug.

Table 1: Pharmacokinetic Parameters of Florfenicol

SpeciesDoseRouteCmax (µg/mL)Tmax (h)t½ (h)Bioavailability (%)Reference
Rabbits20 mg/kgp.o.7.96 ± 2.750.90 ± 0.381.42 ± 0.5676.23 ± 12.02[12]
Dogs20 mg/kgp.o.6.180.941.24 ± 0.6495.43 ± 11.60[13]
Donkeys30 mg/kgp.o.0.13 ± 0.020.68 ± 0.095.92 ± 3.25-[1][14]
Rainbow Trout15 mg/kgp.o.0.273 (plasma)1628.62 (intestine)-[15]
Korean Catfish20 mg/kgp.o.9.59 ± 0.36815.69 ± 2.5992.61 ± 10.1[16]

Table 2: Pharmacokinetic Parameters of this compound

SpeciesDose of FlorfenicolRouteCmax (µg/mL)Tmax (h)t½ (h)Reference
Rabbits20 mg/kgi.v.5.06 ± 1.790.88 ± 0.781.84 ± 0.17[12]
Rabbits20 mg/kgp.o.3.38 ± 0.972.10 ± 1.082.35 ± 0.94[12]
Donkeys30 mg/kgp.o.0.08 ± 0.010.72 ± 0.7215.95 ± 14.04[1][14]
Rainbow Trout15 mg/kgp.o.0.061 (plasma)1616.75 (muscle)[15]
Korean Catfish20 mg/kgi.v.3.91 ± 0.690.5-[16]
Korean Catfish20 mg/kgp.o.3.57 ± 0.657.33 ± 1.15-[16]

Experimental Protocols

Accurate determination of florfenicol and this compound concentrations relies on robust and validated analytical methods. The following sections outline generalized protocols for sample preparation and analysis using LC-MS/MS and HPLC-UV.

General Sample Preparation for Total Florfenicol Residue Analysis

For regulatory purposes, total florfenicol residue is often measured as this compound after acid hydrolysis.[2]

Sample_Prep_Workflow Start Homogenized Tissue Sample Hydrolysis Acid Hydrolysis (e.g., 6M HCl, 90°C, 2h) Start->Hydrolysis Neutralization pH Adjustment (to ≥12.5 with NaOH) Hydrolysis->Neutralization Extraction Liquid-Liquid Extraction (e.g., with ethyl acetate) or Solid-Phase Extraction (SPE) Neutralization->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS or HPLC-UV Analysis Reconstitution->Analysis

Workflow for total florfenicol residue analysis.

Methodology:

  • Homogenization: Weigh a representative portion of the tissue sample and homogenize it.[10]

  • Acid Hydrolysis: Add a strong acid, such as 6M hydrochloric acid, to the homogenized sample. Incubate at an elevated temperature (e.g., 90°C) for a sufficient time (e.g., 2 hours) to convert florfenicol and its metabolites to this compound.[10][17]

  • Neutralization and pH Adjustment: Cool the sample and adjust the pH to ≥12.5 using a strong base like sodium hydroxide. This converts this compound salts to the free base.[2][17]

  • Extraction:

    • Liquid-Liquid Extraction (LLE): Partition the sample with an organic solvent such as ethyl acetate (B1210297) to extract this compound and remove lipids and other interferences.[17]

    • Solid-Phase Extraction (SPE): Alternatively, pass the sample through an appropriate SPE cartridge (e.g., reversed-phase) to clean up the extract and concentrate the analyte.[10]

  • Evaporation and Reconstitution: Evaporate the organic extract to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent, typically the mobile phase used for chromatographic analysis.[17]

LC-MS/MS Analysis

LC-MS/MS provides high sensitivity and selectivity for the quantification of this compound.

Instrumentation:

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (e.g., triple quadrupole).[11]

  • Column: A reversed-phase column (e.g., C18) is commonly used for separation.[11]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., containing formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Ionization: Electrospray ionization (ESI) in positive mode is typically used for this compound.[11]

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, monitoring specific precursor-to-product ion transitions for this compound and an internal standard (e.g., florfenicol-d3).[11]

HPLC-UV Analysis

HPLC with UV detection is a more accessible and cost-effective technique, suitable for screening purposes or when higher concentrations are expected.[10]

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Column: A reversed-phase column (e.g., C18).[10]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile).[17]

  • Detection: UV detection at a wavelength where this compound exhibits significant absorbance.

Role of Cytochrome P450 in Florfenicol Metabolism

As previously mentioned, CYP3A enzymes are central to the metabolism of florfenicol.[5][8] The activity of these enzymes can be influenced by various factors, including co-administered drugs that are inhibitors or inducers of CYP3A. This can lead to drug-drug interactions, altering the pharmacokinetic profile of florfenicol.

CYP3A_Interaction cluster_0 Drug-Drug Interaction Scenario Florfenicol Florfenicol Metabolism Metabolism to This compound Florfenicol->Metabolism Plasma_Concentration Florfenicol Plasma Concentration Metabolism->Plasma_Concentration Decreases CYP3A CYP3A Enzymes CYP3A->Metabolism Catalyzes Inhibitor CYP3A Inhibitor (e.g., Ketoconazole) Inhibitor->CYP3A Inhibits Inhibitor->Plasma_Concentration Increases Inducer CYP3A Inducer Inducer->CYP3A Induces Inducer->Plasma_Concentration Decreases

Logical relationship of CYP3A in florfenicol metabolism.

Conclusion

The metabolic conversion of florfenicol to this compound is a multifaceted process with significant implications for veterinary drug development and food safety. This guide has provided a comprehensive overview of this metabolic pathway, supported by quantitative pharmacokinetic data from various species and detailed experimental protocols for analysis. The central role of CYP3A enzymes in this biotransformation highlights the potential for drug-drug interactions, a critical consideration in clinical practice. The visualization of metabolic pathways and experimental workflows offers a clear framework for understanding these complex processes. Further research into the species-specific differences in florfenicol metabolism will continue to refine our understanding and ensure the safe and effective use of this important veterinary antibiotic.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Florfenicol (B1672845) Amine as a Marker Residue for Food Safety

This technical guide provides a comprehensive overview of florfenicol amine's role as the designated marker residue for ensuring the safety of food products of animal origin. Florfenicol is a broad-spectrum synthetic antibiotic widely used in veterinary medicine to treat bacterial infections in livestock, poultry, and aquaculture.[1] Due to its extensive use, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) to protect consumers. Following administration, florfenicol is metabolized into several compounds, with this compound being a primary and stable metabolite.[2][3] Consequently, legislation typically defines the marker residue for monitoring purposes as the sum of florfenicol and its metabolites, measured as this compound.[4] This approach simplifies analysis and provides a reliable indicator of the total residue present in edible tissues.

Metabolism of Florfenicol

Florfenicol undergoes several biotransformation pathways in animals, leading to various metabolites. The primary metabolites identified in tissues include this compound, florfenicol alcohol, florfenicol oxamic acid, and monochloroflorfenicol.[3][5][6] Among these, this compound is the major metabolite in most farm animals destined for human consumption, making it a suitable marker for residue analysis.[2][3][7] The conversion of florfenicol to this compound is a key step in its metabolism.[8][9] The analytical process for residue monitoring typically involves an acid hydrolysis step, which converts the parent drug and its major metabolites into this compound, allowing for the quantification of total residues.[1][5][10]

Florfenicol Metabolic Pathway Florfenicol Florfenicol Metabolites Intermediate Metabolites (Florfenicol Alcohol, Florfenicol Oxamic Acid, etc.) Florfenicol->Metabolites Metabolism Hydrolysis Acid Hydrolysis (Analytical Step) Florfenicol->Hydrolysis FlorfenicolAmine This compound (Marker Residue) Metabolites->FlorfenicolAmine Metabolism Metabolites->Hydrolysis Hydrolysis->FlorfenicolAmine

Caption: Metabolic and analytical conversion of florfenicol to this compound.

Regulatory Framework and Maximum Residue Limits (MRLs)

Global regulatory agencies, including the European Union and Canadian authorities, have established MRLs for florfenicol residues in various food commodities to ensure consumer safety.[4][11] These limits are legally permissible maximum concentrations of residue resulting from the use of a veterinary drug. The MRLs for florfenicol are defined as the sum of florfenicol and its metabolites that can be converted to this compound.[4][12]

Table 1: Maximum Residue Limits (MRLs) for Florfenicol (measured as the sum of florfenicol and its metabolites as this compound)

Animal SpeciesTissueMRL (µg/kg or ppm)Reference
Cattle Muscle200 (0.2 ppm)[11][12]
Liver2000 (2.0 ppm) / 3000 µg/kg[11][12]
Kidney300 µg/kg / 500 µg/kg (0.5 ppm)[11][12]
Fat / Skin+Fat200 (0.2 ppm)[11]
Swine Muscle250 (0.25 ppm) / 300 µg/kg[11][12]
Liver1400 (1.4 ppm) / 2000 µg/kg[11][12]
Kidney1000 (1.0 ppm) / 500 µg/kg[11][12]
Skin and Fat500 (0.5 ppm)[11][12]
Chickens Muscle100 (0.1 ppm)[2][11][12]
Liver2000 (2.0 ppm) / 2500 µg/kg[2][11][12]
Kidney750 (0.75 ppm)[2][11][12]
Skin and Fat200 (0.2 ppm)[2][11][12]
Salmonids (Fish) Muscle800 (0.8 ppm)[11]
Muscle and skin in natural proportion1000 µg/kg[12]

Note: MRL values can vary slightly by region and regulatory body. The values presented are a compilation from available sources.

Analytical Methodologies for Detection

Ensuring compliance with MRLs requires sensitive and reliable analytical methods. Several techniques are employed for the quantification of this compound, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the gold standard confirmatory method due to its high sensitivity and specificity.[1] Other methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) are also used, often for screening purposes.[13]

Table 2: Performance of Analytical Methods for this compound Detection

Analytical MethodMatrixLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Reference
UHPLC-MS/MSAnimal-derived food0.51.5[14]
HPLC-UVBovine Liver45100[5]
HPLC-UVBovine Muscle58100[5]
HPLC-UVBovine Kidney70100[5]
LC-MS/MSBovine Tissues & Eel0.510[6]
LC-MS/MSChicken Muscle2025.4[15]
LC-MS/MSChicken Liver2022.6[15]
LC-MS/MSBeef, Pork, Chicken0.6–3.11.8–10.4[7][15]
UPLC-FLDPoultry Meat & Pork1.0–4.23.0–11.4[15]

Experimental Protocols

The accurate determination of total florfenicol residues relies on a robust experimental protocol that ensures the complete conversion of all related metabolites to this compound. The following is a generalized protocol based on common LC-MS/MS methodologies.[1][6][10][14][15]

Detailed Protocol: Determination of Total Florfenicol Residues as this compound by LC-MS/MS
  • Sample Preparation and Homogenization:

    • Weigh a representative portion (e.g., 2 g) of the tissue sample (muscle, liver, kidney).[1]

    • Homogenize the sample to ensure uniformity. This can be done with a food processor, potentially using dry ice or liquid nitrogen to keep the sample frozen and prevent degradation.[15]

  • Acid-Catalyzed Hydrolysis:

    • Transfer the homogenized sample to a 50 mL screw-capped centrifuge tube.[1]

    • Add 5 mL of 6M hydrochloric acid (HCl).[1]

    • Incubate the mixture in a shaking water bath at a high temperature, typically 90-100°C, for at least 2 hours.[1][5][15] This step is critical as it converts florfenicol and its metabolites to the single marker residue, this compound.[10]

    • Cool the sample to room temperature.[1]

  • Extraction and Lipid Removal:

    • Partition the hydrolysate with an organic solvent like ethyl acetate (B1210297) or hexane (B92381) to remove lipids and other neutral interferences.[10][16] Vortex and centrifuge to separate the layers. Discard the organic layer.

  • Basification and Analyte Extraction:

    • Make the remaining aqueous solution strongly basic (e.g., pH 11) by adding a strong base like sodium hydroxide (B78521) (NaOH).[10][16] This converts the this compound salts to the free base form.

    • Extract the this compound from the basified solution using ethyl acetate. Repeat the extraction multiple times for efficiency.[16]

  • Cleanup (Solid-Phase Extraction - SPE):

    • For cleaner samples, a solid-phase extraction step is often employed.[6][14]

    • Condition an SPE cartridge (e.g., C18 or a mixed-mode cation exchange like Oasis MCX) according to the manufacturer's instructions.[6][14]

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with appropriate solvents to remove remaining interferences.

    • Elute the this compound from the cartridge using a suitable elution solvent (e.g., methanol (B129727) with ammonia).

  • Solvent Evaporation and Reconstitution:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen.[15]

    • Reconstitute the dried residue in a small, precise volume of a suitable solvent, typically a mixture of the mobile phases used for the LC separation.[15]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Chromatographic Separation: Use a reversed-phase C18 column or a phenyl-hexyl column with a gradient elution of a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate buffer) and an organic component (e.g., acetonitrile (B52724) or methanol).[13][17]

    • Mass Spectrometric Detection: Ionize the eluent using electrospray ionization (ESI) in positive ion mode.[15] Use Multiple Reaction Monitoring (MRM) for quantification, selecting at least two specific precursor-to-product ion transitions for this compound to ensure high specificity and confirmation according to regulatory guidelines.[13][15]

Experimental Workflow cluster_prep Sample Preparation cluster_cleanup Purification cluster_analysis Analysis Homogenize 1. Homogenization of Tissue Sample Hydrolyze 2. Acid Hydrolysis (HCl, 90-100°C) Homogenize->Hydrolyze Extract 3. Liquid-Liquid Extraction (Lipid Removal & Analyte Extraction) Hydrolyze->Extract SPE 4. Solid-Phase Extraction (SPE) Extract->SPE Evap 5. Evaporation & Reconstitution SPE->Evap LCMS 6. LC-MS/MS Analysis (Quantification & Confirmation) Evap->LCMS

Caption: General workflow for the analysis of this compound in tissues.

Logical Framework for Marker Residue Selection

The selection of this compound as the marker residue is based on a logical framework that prioritizes analytical reliability and comprehensive monitoring. The parent drug, florfenicol, is administered to the animal and is then converted into various metabolites. For regulatory purposes, a single, stable compound is needed to represent the total residue. This compound is the ideal candidate because it is a major metabolite and, crucially, the parent drug and other key metabolites can be chemically converted to it through acid hydrolysis. This allows a single analytical method to measure a single analyte to determine compliance.

Marker Residue Logic Florfenicol Florfenicol Administered Animal Animal Metabolism Florfenicol->Animal Residues Total Residues in Tissue (Florfenicol + Metabolites) Animal->Residues Analysis Regulatory Analysis Residues->Analysis Marker Marker Residue Measured (this compound) Analysis->Marker Acid Hydrolysis converts all to a single analyte Compliance Compliance with MRL Marker->Compliance

Caption: Rationale for using this compound as a marker residue.

Conclusion

This compound serves as a critical and effective marker residue for monitoring the use of the antibiotic florfenicol in food-producing animals. Its status as a major metabolite and the ability to convert parent florfenicol and other metabolites into this compound via hydrolysis provide a robust and simplified analytical endpoint. The use of highly sensitive methods like LC-MS/MS allows for the precise quantification of total florfenicol residues, ensuring that food products comply with established MRLs and safeguarding public health.[1][4] This comprehensive approach underpins the global regulatory framework for the safe use of florfenicol in veterinary medicine.

References

The Sentinel Molecule: A Technical Guide to Florfenicol Amine in Veterinary Drug Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the pivotal role of Florfenicol (B1672845) amine as a marker residue in the surveillance of the synthetic antibiotic, Florfenicol.

Executive Summary

Florfenicol, a broad-spectrum synthetic antibiotic, is extensively utilized in veterinary medicine to combat bacterial infections in livestock and aquaculture.[1] Consequently, monitoring its residue levels in animal-derived food products is a critical aspect of ensuring consumer safety and adhering to stringent regulatory standards.[1] Florfenicol is metabolized in animals to several compounds, with Florfenicol amine being a major metabolite.[2] Due to its prevalence and stability, this compound has been designated by numerous regulatory bodies as the marker residue for the total Florfenicol residue.[3][4] This guide provides a comprehensive technical overview of the role of this compound in veterinary drug monitoring, including established analytical methodologies, regulatory limits, and the underlying principles of its use as a marker.

The Rationale for a Marker Residue

In treated animals, Florfenicol undergoes metabolic transformation, resulting in the parent drug and various metabolites being present in tissues. To accurately assess the total residue of the drug, a marker residue is selected. This compound is the designated marker because analytical methods often employ a hydrolysis step to convert Florfenicol and its metabolites into this compound, allowing for the determination of the total residue from a single measurement. This approach simplifies the analytical process and provides a reliable measure of the total drug-related residues.

Chemical and Physical Properties

A clear understanding of the chemical and physical characteristics of this compound is fundamental for the development of effective analytical methods.

PropertyValueSource
Molecular Formula C₁₀H₁₄FNO₃S
Molecular Weight 247.29 g/mol
IUPAC Name (1R,2S)-2-amino-3-fluoro-1-(4-methylsulfonylphenyl)propan-1-ol
CAS Number 76639-93-5

Global Maximum Residue Limits (MRLs)

Regulatory agencies worldwide have established Maximum Residue Limits (MRLs) for the sum of Florfenicol and its metabolites, measured as this compound, in various edible tissues. These limits are crucial for ensuring that consumer exposure to the drug residue does not exceed the acceptable daily intake (ADI).

Table 4.1: MRLs for Florfenicol (measured as this compound) in Various Jurisdictions

JurisdictionAnimalTissueMRL (µg/kg)
European Union PoultryMuscle100
Skin and Fat200
Kidney750
Liver2500
FishMuscle and skin in natural proportion1000
Canada CattleMuscle200
Fat200
Liver2000
Kidney500
ChickensMuscle100
Skin and fat200
Liver2000
Kidney750
SwineMuscleNot Specified
Liver1400
Kidney1000
SalmonidsMuscle800

Sources:

Analytical Methodologies for this compound Detection

The accurate quantification of this compound in complex biological matrices is paramount for regulatory compliance and food safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique due to its high sensitivity and selectivity.

Experimental Workflow for LC-MS/MS Analysis

The general workflow for the analysis of this compound in animal tissues involves sample preparation, chromatographic separation, and mass spectrometric detection.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Homogenization Tissue Homogenization Hydrolysis Acid Hydrolysis (Conversion to this compound) Homogenization->Hydrolysis Extraction Extraction (LLE, SPE, or QuEChERS) Hydrolysis->Extraction Cleanup Sample Cleanup Extraction->Cleanup LC Liquid Chromatography (Separation) Cleanup->LC MSMS Tandem Mass Spectrometry (Detection and Quantification) LC->MSMS Data Data MSMS->Data Data Acquisition Analysis Analysis Data->Analysis Quantification

Caption: General workflow for the analysis of this compound in animal tissues.

Detailed Experimental Protocol: LC-MS/MS Analysis of this compound in Bovine Tissue

This protocol is a composite of established methods and serves as a representative example.

1. Sample Preparation:

  • Weigh 2 ± 0.1 g of homogenized bovine tissue (muscle, liver, or kidney) into a 50 mL polypropylene (B1209903) centrifuge tube.
  • Spike with an appropriate internal standard (e.g., Florfenicol-d3).

2. Hydrolysis:

  • Add 5 mL of 6M hydrochloric acid to the sample.
  • Incubate at 90°C for 2 hours to convert Florfenicol and its metabolites to this compound.
  • Cool the sample to room temperature.

3. pH Adjustment and Extraction:

  • Adjust the pH of the hydrolysate to ≥12.5 with 30% (w/v) sodium hydroxide (B78521).
  • Add 10 mL of ethyl acetate (B1210297) and vortex for 1 minute.
  • Centrifuge at 4000 rpm for 10 minutes.

4. Solid-Phase Extraction (SPE) Cleanup:

  • Condition an Oasis MCX cartridge with methanol (B129727) followed by water.
  • Load the supernatant from the extraction step onto the cartridge.
  • Wash the cartridge with water and then methanol.
  • Elute the analyte with 5% ammonium (B1175870) hydroxide in methanol.

5. Final Preparation:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

6. LC-MS/MS Conditions:

  • LC Column: A C18 reversed-phase column is commonly used.
  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724) is a typical mobile phase system.
  • Mass Spectrometry: Electrospray ionization in positive mode (ESI+) is used. Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

Table 5.1: Performance Characteristics of a Validated LC-MS/MS Method

ParameterBovine MuscleBovine LiverBovine FatEel
Recovery (%) 93 - 10493 - 10493 - 10493 - 104
Limit of Detection (LOD) (mg/kg) 0.00050.00050.00050.0005
Limit of Quantification (LOQ) (mg/kg) 0.010.010.010.01
Linearity (r²) >0.998>0.998>0.998>0.998

Source:

Metabolic Pathway of Florfenicol

The metabolism of Florfenicol is a key consideration in residue analysis. While this compound is the major metabolite, other intermediates are formed. The hydrolysis step in the analytical method is designed to convert these metabolites to this compound.

G Florfenicol Florfenicol Metabolites Intermediate Metabolites (e.g., Florfenicol oxamic acid, Florfenicol alcohol) Florfenicol->Metabolites Metabolism in vivo Florfenicol_Amine This compound (Marker Residue) Florfenicol->Florfenicol_Amine Acid Hydrolysis (in vitro) Metabolites->Florfenicol_Amine Acid Hydrolysis (in vitro)

Caption: Simplified metabolic and analytical conversion pathway of Florfenicol.

Residue Depletion and Withdrawal Periods

Understanding the depletion kinetics of Florfenicol and this compound in various tissues is essential for establishing appropriate withdrawal periods. The withdrawal period is the time required for the drug residues to deplete to levels below the MRL.

Studies have shown that the depletion rates of Florfenicol and this compound vary depending on the animal species, tissue type, and administration route. For instance, in swine, the highest total concentrations of Florfenicol and its amine were found in the kidney, indicating it as a target tissue for residue monitoring. In lactating goats, the combined withdrawal interval for Florfenicol and this compound in milk was calculated to be approximately 873 hours after the last injection using the FDA method.

Conclusion

This compound serves as an indispensable marker residue in the regulatory monitoring of Florfenicol in food-producing animals. Its consistent formation as a major metabolite and the ability to convert other residues to it through a straightforward hydrolysis step provide a robust and reliable analytical endpoint. The continued development and validation of sensitive and specific analytical methods, such as LC-MS/MS, are crucial for upholding food safety standards and ensuring that animal-derived food products are safe for human consumption. This technical guide provides a foundational understanding for professionals engaged in the development, validation, and application of methods for the surveillance of Florfenicol residues.

References

An In-depth Technical Guide on the Pharmacokinetic Studies of Florfenicol and Florfenicol Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of the broad-spectrum antibiotic Florfenicol (B1672845) and its primary metabolite, Florfenicol amine. By summarizing quantitative data, detailing experimental protocols, and visualizing key processes, this document serves as an essential resource for professionals in drug development and veterinary medicine.

Introduction to Florfenicol and its Metabolism

Florfenicol is a synthetic, broad-spectrum antibiotic primarily used in veterinary medicine.[1] It is a derivative of thiamphenicol (B1682257) and structurally related to chloramphenicol, but with a key substitution of a fluorine atom for a hydroxyl group, which reduces its susceptibility to bacterial deactivation.[1] Florfenicol is effective against a variety of bacterial pathogens and is commonly used to treat respiratory diseases in cattle and pigs, as well as infections in poultry and aquaculture.[1][2]

Following administration, Florfenicol is metabolized in the animal's body into several compounds, with this compound being the major and longest-lived metabolite.[3][4] Due to its persistence, this compound is often used as the marker residue for determining withdrawal periods in food-producing animals.[4][5] Understanding the pharmacokinetics of both the parent drug and its primary metabolite is crucial for establishing effective dosing regimens, ensuring animal welfare, and safeguarding human food safety.[6]

Pharmacokinetic Data of Florfenicol

The following tables summarize the key pharmacokinetic parameters of Florfenicol in various animal species following different routes of administration. These parameters are essential for comparing the absorption, distribution, metabolism, and excretion of the drug across different biological systems.

Table 1: Pharmacokinetic Parameters of Florfenicol in Plasma/Serum
SpeciesRoute of AdministrationDoseCmax (µg/mL)Tmax (h)AUC (µg·h/mL)T½ (h)Bioavailability (%)
Pigs Intramuscular (IM)30 mg/kg8.15 ± 3.111.40 ± 0.66164.45 ± 34.18 (AUC0-∞)--
Intramuscular (IM)15 mg/kg3.58 ± 1.511.64 ± 1.7454.66 ± 23.34 (AUC24h)17.24 ± 9.35-
Intramuscular (IM)20 mg/kg4.00--13.88122.7
Oral (p.o.)20 mg/kg8.11--16.53112.9
Cattle Intramuscular (IM)20 mg/kg (1st inj.)1.21 ± 0.253.43 ± 2.2334.16 ± 4.50 (AUC0-t)63.46 ± 23.76-
Intramuscular (IM)20 mg/kg (2nd inj.)1.17 ± 0.206.00 ± 0.0052.37 ± 5.50 (AUC0-t)77.74 ± 43.65-
Intravenous (IV)11 mg/kg---3.71-
Oral (p.o.)11 mg/kg (1st dose)---2.79 - 8.9288.88
Poultry Oral (p.o.)30 mg/kg (1st dose)11.09 ± 2.631-8.39-
Oral (p.o.)30 mg/kg (last dose)13.59 ± 2.721-7.91-
Intravenous (IV)15 mg/kg---2.80 ± 0.72-
Intramuscular (IM)15 mg/kg----95
Oral (p.o.)15 mg/kg----96
Rabbits Intravenous (IV)20 mg/kg---0.90 ± 0.20-
Oral (p.o.)20 mg/kg7.96 ± 2.750.90 ± 0.38-1.42 ± 0.5676.23 ± 12.02
Dogs Intravenous (IV)20 mg/kg---1.11-
Oral (p.o.)20 mg/kg6.180.94-1.2495.43
Donkeys Oral (p.o.)30 mg/kg0.130.68-5.92-

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; T½: Elimination half-life. Values are presented as mean ± standard deviation where available.

Table 2: Tissue Distribution of Florfenicol
SpeciesDose and RouteTissueCmax (µg/g)AUC (µg·h/g)T½ (h)
Pigs 20 mg/kg IMLung-121.6924.75 - 69.34
Trachea with Bronchi-79.3724.75 - 69.34
Liver-81.0524.75 - 69.34
Kidney-181.224.75 - 69.34
Muscle-94.0724.75 - 69.34
Pigs (Synovial Fluid) 30 mg/kg IMSynovial Fluid4.51 ± 1.1664.57 ± 30.37-
15 mg/kg IMSynovial Fluid2.73 ± 1.231.24 ± 6.82 (AUC24h)21.01 ± 13.19
Poultry 40 mg/kg p.o. (multiple)Kidney119.34 ± 31.81 (at 7 days)--
Liver817.34 ± 91.65 (at 7 days)--
Snubnose Pompano 15 mg/kg Oral (in-feed)Intestine~1954 ng/g--
Bile--38.25 ± 4.46
Muscle + Skin---
Liver---
Kidney---

Pharmacokinetic Data of this compound

This compound is the principal metabolite of Florfenicol. Its pharmacokinetic profile is critical for understanding the overall disposition of the administered drug and for regulatory purposes concerning drug residues.

Table 3: Pharmacokinetic Parameters of this compound in Plasma/Serum
SpeciesFlorfenicol Dose and RouteCmax (µg/mL)Tmax (h)T½ (h)
Rabbits 20 mg/kg IV5.06 ± 1.790.88 ± 0.781.84 ± 0.17
20 mg/kg p.o.3.38 ± 0.972.10 ± 1.082.35 ± 0.94
Donkeys 30 mg/kg p.o.0.080.7215.95
Table 4: Excretion of Florfenicol and this compound
SpeciesDose and RouteMatrixCompoundTotal Amount/ConcentrationT½ (h)
Donkeys 30 mg/kg p.o.UrineFlorfenicol123.08 ± 51.71 µg/L21.93 ± 3.42
UrineThis compound63.62 ± 28.76 µg/L40.26 ± 26.00
FecesFlorfenicol0.52 ± 0.17 µg recovered-
FecesThis compound0.22 ± 0.05 µg recovered-

Experimental Protocols

The accurate determination of pharmacokinetic parameters relies on robust and well-defined experimental protocols. This section outlines the common methodologies employed in the cited studies.

Animal Studies
  • Animal Models: Studies have been conducted in a variety of healthy, clinically normal animals, including pigs (crossbred Duroc x Landrace x Yorkshire), cattle (cows, male veal calves), poultry (broiler chickens, layer birds), rabbits (New Zealand), dogs, and donkeys.[2][7][8][9][10] In some cases, disease models were used, such as pigs experimentally infected with Actinobacillus pleuropneumoniae.[7][9]

  • Housing and Acclimatization: Animals are typically housed in controlled environments with free access to feed and water. An acclimatization period is allowed before the commencement of the experiments.

  • Dosing: Florfenicol is administered via various routes, including intravenous (IV), intramuscular (IM), and oral (p.o.) gavage or in-feed.[7][11][8][10][12] Doses vary depending on the species and the objectives of the study.

  • Sample Collection:

    • Blood: Blood samples are collected at predetermined time points post-administration. For IV administration, sampling is frequent in the initial phase to capture the distribution phase. For IM and oral routes, sampling is designed to capture absorption, peak concentration, and elimination phases.[13] Samples are typically collected from the jugular vein or other suitable vessels into heparinized or EDTA-containing tubes. Plasma or serum is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.

    • Tissues: For tissue distribution studies, animals are euthanized at specific time points after drug administration.[6][9] Tissue samples (e.g., lung, liver, kidney, muscle, skin) are collected, homogenized, and stored frozen.

    • Other Matrices: Synovial fluid, urine, and feces are also collected in specific studies to understand drug distribution to specific sites or excretion pathways.[2][13][14]

Analytical Methodology

The quantification of Florfenicol and this compound in biological matrices is predominantly performed using high-performance liquid chromatography (HPLC) with ultraviolet (UV) or tandem mass spectrometry (LC-MS/MS) detection.[11][9][10][13][15]

  • Sample Preparation:

    • Protein Precipitation: A common first step for plasma or serum samples, where a protein precipitating agent like acetonitrile (B52724) is added.[8] The mixture is vortexed and centrifuged to separate the precipitated proteins.

    • Liquid-Liquid Extraction (LLE): The analyte is extracted from the aqueous matrix into an immiscible organic solvent (e.g., ethyl acetate).[9]

    • Solid-Phase Extraction (SPE): The sample is passed through a solid-phase extraction cartridge (e.g., Oasis MCX, C18) which retains the analyte.[16][17] Interfering substances are washed away, and the analyte is then eluted with a suitable solvent.

    • QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" method is often used for tissue samples, involving an extraction and cleanup step.[3][15]

    • Hydrolysis: For the determination of total Florfenicol residues, a hydrolysis step (e.g., with hydrochloric acid) is employed to convert Florfenicol and its metabolites to this compound before extraction and analysis.[5][16]

  • Chromatographic Separation (HPLC/UHPLC):

    • Column: A reversed-phase column (e.g., C18, phenyl-hexyl) is typically used to separate the analytes from other components in the sample extract.[3][17]

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with formic acid or ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile or methanol) is used.[3][5]

  • Detection (UV and MS/MS):

    • UV Detection: HPLC with a UV detector is a common method, with detection typically set around 223 nm.[18]

    • Tandem Mass Spectrometry (MS/MS): LC-MS/MS provides high selectivity and sensitivity.[15] It operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for Florfenicol and this compound are monitored.[13][15] Electrospray ionization (ESI) is commonly used in both positive and negative ion modes.[3][15]

  • Method Validation: Analytical methods are validated to ensure their reliability. Validation parameters typically include linearity, accuracy, precision, recovery, limit of detection (LOD), and limit of quantification (LOQ).[3][15][19]

Pharmacokinetic Analysis

Pharmacokinetic parameters are calculated from the plasma/serum concentration-time data using non-compartmental or compartmental analysis with specialized software (e.g., PK Solution 2.0, MCPKP).[8][18]

Visualizations of Experimental Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes in the pharmacokinetic studies of Florfenicol.

ExperimentalWorkflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_data_phase Data Analysis Phase Animal Test Animal (e.g., Pig, Cattle, Poultry) Dosing Drug Administration (IM, IV, Oral) Animal->Dosing Sampling Sample Collection (Blood, Tissues, Urine) Dosing->Sampling Storage Sample Storage (-20°C to -80°C) Sampling->Storage Preparation Sample Preparation (Extraction, Cleanup) Storage->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Quantification Concentration Quantification Analysis->Quantification PK_Analysis Pharmacokinetic Modeling Quantification->PK_Analysis Results Data Interpretation (Cmax, Tmax, AUC, T½) PK_Analysis->Results SamplePreparation cluster_extraction Extraction & Cleanup Matrix Biological Matrix (Plasma, Tissue Homogenate) ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) Matrix->ProteinPrecipitation LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) ProteinPrecipitation->LLE SPE Solid-Phase Extraction (e.g., C18 Cartridge) LLE->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation Analysis LC-MS/MS Analysis Evaporation->Analysis Metabolism Florfenicol Florfenicol Metabolites Intermediate Metabolites (e.g., Florfenicol Oxamic Acid) Florfenicol->Metabolites Metabolism FlorfenicolAmine This compound (Marker Residue) Metabolites->FlorfenicolAmine Metabolism

References

Microbiological Activity of Florfenicol Amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florfenicol (B1672845) is a broad-spectrum, synthetic antibiotic used extensively in veterinary medicine.[1] Structurally related to thiamphenicol, it functions by inhibiting bacterial protein synthesis.[2] Following administration, florfenicol is metabolized into several compounds, with florfenicol amine being a primary metabolite.[3] This guide provides an in-depth analysis of the microbiological activity of this compound, including its mechanism of action, susceptibility data in a comparative context, and detailed experimental protocols relevant to its study.

While this compound is a major metabolite, its direct antimicrobial activity is significantly lower than that of the parent compound, florfenicol. The European Medicines Agency (EMA) has indicated that this compound possesses negligible microbiological activity, being approximately 90 times less active than florfenicol. Consequently, the vast majority of microbiological studies focus on the parent drug. This guide will, therefore, present the activity of florfenicol as a primary reference point to contextualize the limited role of this compound as an antimicrobial agent itself.

Mechanism of Action

The primary mechanism of action of florfenicol, and by extension its family of compounds, involves the inhibition of protein synthesis in susceptible bacteria.[2] Florfenicol binds to the 50S ribosomal subunit, specifically targeting the peptidyl transferase center. This binding obstructs the crucial step of peptide bond formation, thereby halting the elongation of the polypeptide chain and ultimately leading to a bacteriostatic effect.

Mechanism of Action of Florfenicol cluster_ribosome Bacterial Ribosome 50S 50S Subunit Inhibition Inhibition 50S->Inhibition Inhibits Peptidyl Transferase Center 30S 30S Subunit Florfenicol Florfenicol Binding Binding Florfenicol->Binding Binding->50S Binds to Protein_Synthesis Protein Synthesis Halted Inhibition->Protein_Synthesis

Caption: Mechanism of action of florfenicol.

Spectrum of Activity

Given that this compound has negligible independent antimicrobial activity, this section will focus on the well-documented spectrum of activity for the parent compound, florfenicol. This provides a relevant context for understanding the compound's therapeutic application. Florfenicol is effective against a wide range of Gram-positive and Gram-negative bacteria of veterinary importance.

Quantitative Data: Minimum Inhibitory Concentrations (MIC) of Florfenicol

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of florfenicol against various bacterial pathogens. These values are indicative of the concentrations required to inhibit the visible growth of the bacteria in vitro. It is important to reiterate that the MIC values for this compound would be substantially higher, reflecting its significantly lower potency.

Bacterial SpeciesStrainMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Escherichia coliAvian isolates--≥32[4]
Escherichia coliBovine isolates≤8 - ≥128--[5]
Salmonella TyphimuriumSwine isolates--≥16[6]
Staphylococcus aureusAnimal isolates--4[7]
Pasteurella multocidaBovine/Porcine0.12 - 4≤1≤1[8]
Mannheimia haemolyticaBovine/Porcine0.12 - 4≤1≤1[8]
Actinobacillus pleuropneumoniaePorcine0.12 - 4≤1≤1[8]
Bordetella bronchisepticaPorcine0.12 - 4≤1≤1[8]

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Mechanisms of Resistance

Bacterial resistance to florfenicol is an emerging concern in veterinary medicine. The primary mechanisms of resistance are not related to the enzymatic inactivation that affects chloramphenicol. Instead, they primarily involve:

  • Efflux Pumps: The most common mechanism is the expression of efflux pumps that actively transport florfenicol out of the bacterial cell. The floR gene, often located on mobile genetic elements like plasmids, encodes for such a pump.[9] This mechanism can confer cross-resistance to chloramphenicol.[5]

  • Target Site Modification: While less common, modifications to the 50S ribosomal subunit can reduce the binding affinity of florfenicol, leading to resistance.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the assessment of antimicrobial activity and the analysis of this compound.

Protocol for Broth Microdilution MIC Assay

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and can be used to determine the MIC of florfenicol or this compound.

Objective: To determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a bacterium in vitro.

Materials:

  • Florfenicol or this compound analytical standard

  • Appropriate solvent for the antimicrobial agent

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for inoculum preparation

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of florfenicol or this compound in a suitable solvent at a concentration of 1280 µg/mL.

  • Preparation of Microtiter Plates: a. Add 100 µL of CAMHB to wells 2 through 12 of a 96-well microtiter plate. b. Add 200 µL of the antimicrobial stock solution to well 1. c. Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. This will result in a concentration range from 64 µg/mL to 0.125 µg/mL. d. Well 11 will serve as a growth control (no antimicrobial). e. Well 12 can be used as a sterility control (no bacteria).

  • Inoculum Preparation: a. From a fresh agar (B569324) plate, select 3-5 colonies of the test organism. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 110 µL.

  • Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.

Protocol for Agar Disk Diffusion Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.

Objective: To qualitatively determine the susceptibility of a bacterial isolate to an antimicrobial agent.

Materials:

  • Florfenicol antimicrobial susceptibility disks (30 µg)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper for measuring zone diameters

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate: a. Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. b. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage. c. Allow the plate to dry for 3-5 minutes.

  • Application of Disks: a. Aseptically apply a florfenicol 30 µg disk to the surface of the inoculated MHA plate. b. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results: a. Measure the diameter of the zone of inhibition (including the disk diameter) to the nearest millimeter. b. Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the zone diameter interpretive criteria established by a standards organization like CLSI.

Protocol for Analysis of Total Florfenicol Residues as this compound

This protocol outlines the analytical workflow for determining the total residues of florfenicol in animal tissues by converting all metabolites to this compound for quantification.

Objective: To quantify the total florfenicol-related residues in a biological matrix.

Workflow for Total Florfenicol Residue Analysis Sample_Homogenization 1. Sample Homogenization Acid_Hydrolysis 2. Acid Hydrolysis (Florfenicol & Metabolites -> this compound) Sample_Homogenization->Acid_Hydrolysis Neutralization 3. Neutralization & pH Adjustment Acid_Hydrolysis->Neutralization Liquid_Liquid_Extraction 4. Liquid-Liquid Extraction (e.g., with ethyl acetate) Neutralization->Liquid_Liquid_Extraction Evaporation 5. Evaporation of Solvent Liquid_Liquid_Extraction->Evaporation Reconstitution 6. Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS_Analysis 7. LC-MS/MS Analysis Reconstitution->LC_MS_MS_Analysis

Caption: Workflow for total florfenicol residue analysis.

Procedure Outline:

  • Sample Preparation: A known weight of the tissue sample is homogenized.

  • Acid Hydrolysis: The homogenized sample is subjected to strong acid hydrolysis (e.g., using hydrochloric acid) at an elevated temperature. This process converts florfenicol and its metabolites into a single marker residue, this compound.

  • Neutralization and Extraction: The hydrolysate is cooled, neutralized, and then extracted with an organic solvent (e.g., ethyl acetate) to separate the this compound from the aqueous matrix.

  • Clean-up: The organic extract may undergo a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.

  • Concentration and Reconstitution: The solvent is evaporated, and the residue is reconstituted in a suitable mobile phase for analysis.

  • Instrumental Analysis: The concentration of this compound is determined using a sensitive analytical technique such as High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS).

Conclusion

This compound is a key metabolite of the veterinary antibiotic florfenicol. While it is a crucial analyte for pharmacokinetic studies and residue monitoring, its intrinsic microbiological activity is negligible compared to the parent compound. The antibacterial efficacy of florfenicol treatment is attributable to the parent drug's potent inhibition of bacterial protein synthesis. Understanding the significant difference in activity between florfenicol and this compound is essential for researchers and drug development professionals in the field of veterinary medicine. The provided protocols offer standardized methods for assessing antimicrobial susceptibility and for the analytical determination of florfenicol residues, which are critical for both research and regulatory purposes.

References

A Comprehensive Technical Review of Florfenicol Amine Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florfenicol (B1672845), a broad-spectrum synthetic antibiotic, is widely used in veterinary medicine to treat and prevent bacterial infections in livestock and aquaculture. Following administration, florfenicol undergoes metabolism within the animal, leading to the formation of several metabolites. Among these, florfenicol amine stands out as a major metabolite and is designated as the marker residue for monitoring florfenicol levels in food products of animal origin by regulatory agencies in numerous countries, including the European Union.[1] This technical guide provides an in-depth review of the current research on this compound, encompassing its metabolism, analytical detection methods, pharmacokinetics, and toxicological profile.

Metabolism of Florfenicol to this compound

The biotransformation of florfenicol to this compound is a key metabolic pathway. This conversion, along with the formation of other metabolites such as florfenicol alcohol, florfenicol oxamic acid, and monochloroflorfenicol, is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[1][2] Studies have indicated that the CYP3A subfamily of enzymes plays a crucial role in this metabolic process. The metabolic conversion is a critical consideration in both efficacy and food safety assessments, as the presence and concentration of this compound are indicative of the initial florfenicol dosage and the time elapsed since administration.

A simplified representation of the metabolic pathway is illustrated below:

Florfenicol Metabolism Metabolic Pathway of Florfenicol Florfenicol Florfenicol Florfenicol_Amine Florfenicol_Amine Florfenicol->Florfenicol_Amine CYP450 (e.g., CYP3A) Other_Metabolites Other Metabolites (Florfenicol Alcohol, Florfenicol Oxamic Acid, etc.) Florfenicol->Other_Metabolites Metabolic Enzymes Excretion Excretion Florfenicol_Amine->Excretion Other_Metabolites->Excretion

Metabolic Pathway of Florfenicol

Synthesis of this compound

This compound can be synthesized from florfenicol through alkaline hydrolysis. This process involves treating florfenicol with an alkali, such as sodium hydroxide (B78521) or potassium hydroxide, in a protic solvent like water or methanol (B129727). The reaction is typically followed by salting out, filtration, and drying to yield the this compound product. This synthesis is not only relevant for producing analytical standards but also forms the basis of many analytical methods that convert all florfenicol-related residues to this compound for total residue quantification.

Analytical Methodologies for this compound Detection

The accurate quantification of this compound residues is paramount for ensuring food safety and for pharmacokinetic studies. Several analytical methods have been developed and validated for this purpose, with High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Tandem Mass Spectrometry (LC-MS/MS) detection being the most prevalent. Enzyme-Linked Immunosorbent Assays (ELISAs) are also utilized for rapid screening.

Sample Preparation

A critical step in the analysis of this compound is the sample preparation, which often involves a hydrolysis step to convert florfenicol and its other metabolites into this compound. This allows for the determination of the total florfenicol-related residue.

Typical Hydrolysis and Extraction Workflow:

Sample Preparation Workflow General Sample Preparation Workflow for Total Florfenicol Residue Analysis cluster_0 Sample Preparation cluster_1 Analysis Homogenized Tissue Homogenized Tissue Acid Hydrolysis Acid Hydrolysis Homogenized Tissue->Acid Hydrolysis e.g., 6M HCl, 90-100°C Neutralization/Basification Neutralization/Basification Acid Hydrolysis->Neutralization/Basification e.g., NaOH Liquid-Liquid Extraction\n or Solid-Phase Extraction (SPE) Liquid-Liquid Extraction or Solid-Phase Extraction (SPE) Neutralization/Basification->Liquid-Liquid Extraction\n or Solid-Phase Extraction (SPE) Evaporation & Reconstitution Evaporation & Reconstitution Liquid-Liquid Extraction\n or Solid-Phase Extraction (SPE)->Evaporation & Reconstitution Instrumental Analysis\n(HPLC-UV or LC-MS/MS) Instrumental Analysis (HPLC-UV or LC-MS/MS) Evaporation & Reconstitution->Instrumental Analysis\n(HPLC-UV or LC-MS/MS)

General Sample Preparation Workflow
High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC-UV is a robust and widely used method for the quantification of this compound.

Experimental Protocol: HPLC-UV Analysis of this compound in Swine Tissues

  • Sample Preparation:

    • Homogenize 5.0 g of tissue (muscle, liver, or kidney).

    • Add 10 mL of 6M HCl and hydrolyze at 100°C for 2 hours.

    • Cool and adjust the pH to 9.0 with 10M NaOH.

    • Extract twice with 20 mL of ethyl acetate (B1210297).

    • Centrifuge and collect the supernatant.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in 1.0 mL of the mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of ammonium (B1175870) acetate buffer (e.g., 6.49 mM, pH 4.5) and methanol (e.g., 70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 225 nm.

    • Injection Volume: 20 µL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV, making it the preferred method for confirmatory analysis and trace-level quantification.

Experimental Protocol: LC-MS/MS Analysis of this compound in Poultry Tissues

  • Sample Preparation:

    • Weigh 2.0 g of homogenized tissue into a centrifuge tube.

    • Add an internal standard solution (e.g., deuterated this compound).

    • Perform acid hydrolysis as described for the HPLC-UV method.

    • After pH adjustment, perform solid-phase extraction (SPE) for cleanup using a suitable cartridge (e.g., C18).

    • Elute the analyte, evaporate to dryness, and reconstitute in the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: UPLC or HPLC system.

    • Column: C18 or equivalent reversed-phase column.

    • Mobile Phase: Gradient elution using a mixture of water with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Typical transitions for this compound would be monitored.

Performance of Analytical Methods

The performance of these methods varies depending on the matrix and specific protocol. The following table summarizes typical performance characteristics.

MethodMatrixLOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
HPLC-UVSwine Kidney70--
HPLC-UVSwine Liver45--
HPLC-UVSwine Muscle58--
LC-MS/MSChicken Claws5053.788.9 - 115.8
LC-MS/MSChicken Muscle2025.487.1 - 104.7
LC-MS/MSChicken Liver2022.695.4 - 112.8
ELISAEggs0.3-78.3 - 104.1

Pharmacokinetics of Florfenicol and this compound

The pharmacokinetic profiles of florfenicol and its metabolite this compound have been studied in various target animal species. Understanding these parameters is crucial for establishing appropriate dosage regimens and withdrawal periods.

SpeciesAdministrationDoseFlorfenicol Cmax (µg/mL)Florfenicol Tmax (h)Florfenicol t½ (h)This compound Cmax (µg/mL)This compound Tmax (h)This compound t½ (h)Reference
SwineIM15 mg/kg3.58 ± 1.511.64 ± 1.7417.24 ± 9.35---
SwineIM30 mg/kg4.44414.46---
CattleIV20 mg/kg--2.65---
CattleIM20 mg/kg--18.3---
Broiler ChickensOral30 mg/kg3.130.966.42---
RabbitsIV20 mg/kg--0.90 ± 0.205.06 ± 1.790.88 ± 0.781.84 ± 0.17
RabbitsOral20 mg/kg7.96 ± 2.750.90 ± 0.381.42 ± 0.563.38 ± 0.972.10 ± 1.082.35 ± 0.94
DonkeysOral30 mg/kg0.130.685.920.080.7215.95

Note: Data for this compound pharmacokinetics are not always reported separately from the parent drug.

Maximum Residue Limits (MRLs)

Regulatory bodies have established MRLs for florfenicol, which are typically defined as the sum of florfenicol and its metabolites measured as this compound.

Region/CountryAnimal SpeciesTissueMRL (µg/kg)Reference
European UnionBovine, Ovine, CaprineMuscle200
European UnionBovine, Ovine, CaprineLiver3000
European UnionBovine, Ovine, CaprineKidney300
European UnionPorcineMuscle300
European UnionPorcineLiver2000
European UnionPorcineKidney500
European UnionPoultryMuscle100
European UnionPoultryLiver2500
European UnionPoultryKidney750
European UnionFishMuscle and skin1000

Toxicological Profile

The toxicological assessment of florfenicol has been extensively studied. While specific toxicity studies focusing solely on this compound are less common, the European Medicines Agency (EMA) has noted that this compound is approximately 90 times less microbiologically active than the parent compound, florfenicol. The toxicological NOEL (No-Observed-Effect Level) for florfenicol has been established at 1 mg/kg body weight/day based on a 52-week oral toxicity study in dogs. Adverse effects of high doses of florfenicol in animal studies include changes in hematologic parameters and testicular atrophy in rats, and increased liver weights in dogs. It is generally considered that exposure to this compound residues in food products within the established MRLs poses a low risk to consumers.

Conclusion

This compound is a critical analyte in the fields of veterinary drug development, food safety, and regulatory science. Its role as the primary metabolite and marker residue of florfenicol necessitates robust and sensitive analytical methods for its detection and quantification. This technical guide has summarized the key aspects of this compound research, including its formation through metabolic pathways, methods for its chemical synthesis and analysis, its pharmacokinetic behavior in various species, and its toxicological significance. The provided data and protocols offer a valuable resource for professionals engaged in the study and regulation of this important veterinary drug. Further research focusing on the specific toxicological properties of this compound and its environmental fate will continue to enhance our understanding and ensure the safe use of florfenicol in animal health.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Florfenicol (B1672845) Amine

Florfenicol amine is the principal and microbiologically active metabolite of florfenicol, a broad-spectrum synthetic antibiotic used extensively in veterinary medicine.[1][2][3][4] As the marker residue for monitoring florfenicol levels in animal-derived food products, the accurate identification and quantification of this compound are crucial for food safety, regulatory compliance, and pharmacokinetic studies.[5][6] This guide provides a comprehensive overview of its chemical structure, properties, metabolic pathway, and analytical methodologies.

Chemical Identity and Properties

This compound, systematically named (1R,2S)-2-amino-3-fluoro-1-(4-methylsulfonylphenyl)propan-1-ol, is the derivative formed by the hydrolysis of the dichloroacetamide group of florfenicol.[3][7][8] It is a key analyte in residue analysis of the parent drug.

Table 1: Chemical and Physical Properties of this compound

PropertyValueCitations
IUPAC Name (1R,2S)-2-amino-3-fluoro-1-(4-methylsulfonylphenyl)propan-1-ol[7][8]
Synonyms D-(−)-threo-2-Amino-3-fluoro-1-[4-(methylsulfonyl)phenyl]-1-propanol
CAS Number 76639-93-5[3][7][8]
Molecular Formula C₁₀H₁₄FNO₃S[3][7][8][9]
Molecular Weight 247.29 g/mol [7][9]
SMILES CS(=O)(=O)c1ccc(cc1)--INVALID-LINK--N">C@HO[9]
InChIKey XLSYLQDVLAXIKK-NXEZZACHSA-N[9]
Appearance Solid
Solubility Soluble in ethanol, methanol, DMF, or DMSO. Limited water solubility.[3][10]

Table 2: Properties of this compound Hydrochloride

PropertyValueCitations
CAS Number 108656-33-3[2][11]
Molecular Formula C₁₀H₁₅ClFNO₃S[10][11]
Molecular Weight 283.75 g/mol [10][11]

Mechanism of Action of Parent Compound: Florfenicol

This compound itself is considered to have no antibiotic activity.[3] The therapeutic effect is derived from its parent compound, florfenicol. Florfenicol is a bacteriostatic agent that inhibits protein synthesis in susceptible bacteria. It binds to the 50S ribosomal subunit, preventing the action of peptidyl transferase, which in turn halts the elongation of the polypeptide chain.[12][13] This targeted action is effective against a wide range of Gram-positive and Gram-negative bacteria.[12]

G cluster_bacteria Bacterial Cell Florfenicol Florfenicol Ribosome 50S Ribosomal Subunit Florfenicol->Ribosome Binds to ProteinSynthesis Protein Synthesis Inhibition Inhibition Ribosome->Inhibition Prevents Peptidyl Transferase Activity ProteinSynthesis->Inhibition BacterialDeath Bacteriostasis Inhibition->BacterialDeath Leads to G Florfenicol Florfenicol Metabolites Intermediate Metabolites (Florfenicol Alcohol, Florfenicol Oxamic Acid) Florfenicol->Metabolites Metabolism Hydrolysis Acid Hydrolysis (Analytical Step) Florfenicol->Hydrolysis Amine This compound (Marker Residue) Metabolites->Amine Metabolism Metabolites->Hydrolysis Hydrolysis->Amine Conversion for Total Residue Analysis G Start Tissue Sample (e.g., Kidney, Muscle) Homogenize 1. Homogenization Start->Homogenize Hydrolyze 2. Acid Hydrolysis (e.g., 6M HCl, 90°C, 2h) Homogenize->Hydrolyze Neutralize 3. pH Adjustment (pH ≥12.5 with NaOH) Hydrolyze->Neutralize Extract 4. Extraction & Clean-up (e.g., Solid-Phase Extraction) Neutralize->Extract Analyze 5. Instrumental Analysis (LC-MS/MS or HPLC-UV) Extract->Analyze End Quantification of This compound Analyze->End

References

Methodological & Application

Application Note: Quantification of Florfenicol Amine in Animal-Derived Food Products Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Florfenicol (B1672845) is a broad-spectrum synthetic antibiotic widely used in veterinary medicine to treat bacterial infections in cattle, swine, poultry, and in aquaculture.[1][2] After administration, florfenicol is metabolized in the animal's body into several compounds, with florfenicol amine being a major metabolite.[1][3] Regulatory bodies in many regions have established Maximum Residue Limits (MRLs) for the sum of florfenicol and its metabolites, measured as this compound, in food products derived from treated animals.[1][4] Therefore, a sensitive and reliable analytical method for the quantification of this compound is crucial for ensuring food safety and for conducting pharmacokinetic studies.

This application note provides a detailed protocol for the quantification of this compound in various animal tissues using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is a highly sensitive and specific method, widely considered a confirmatory technique for regulatory monitoring and research.[1]

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Tissue Sample homogenization Homogenization sample->homogenization hydrolysis Acid Hydrolysis (Florfenicol to this compound) homogenization->hydrolysis extraction Extraction & Cleanup (e.g., SPE) hydrolysis->extraction final_extract Final Extract extraction->final_extract lc_separation LC Separation final_extract->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

References

Application Note and Protocol for HPLC-UV Analysis of Florfenicol Amine in Animal Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florfenicol (B1672845) is a broad-spectrum synthetic antibiotic widely used in veterinary medicine to treat bacterial infections in livestock and aquaculture.[1][2] Monitoring florfenicol residue levels in animal-derived food products is crucial for ensuring consumer safety and adhering to regulatory standards. Following administration, florfenicol is metabolized into several compounds, with florfenicol amine being a major metabolite.[3] Regulatory bodies often require the quantification of total florfenicol residues, which is achieved by converting florfenicol and its metabolites to this compound through acid hydrolysis prior to analysis.[4][5]

This document provides a detailed protocol for the determination of this compound in various animal tissues using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. This method is a robust and cost-effective approach for quantitative analysis in a laboratory setting.

Metabolic Conversion of Florfenicol

The analytical method described herein is designed to measure the total residue of florfenicol by converting the parent drug and its major metabolites into a single, quantifiable marker residue, this compound (FFA). This conversion is accomplished through an acid hydrolysis step, ensuring that all relevant residues are accounted for in the final measurement.

cluster_0 Florfenicol & Metabolites cluster_1 Marker Residue Florfenicol Florfenicol FFA This compound (FFA) Florfenicol->FFA Acid Hydrolysis Metabolites Other Metabolites Metabolites->FFA Acid Hydrolysis

Caption: Florfenicol and its metabolites are converted to this compound for quantification.

Experimental Workflow

The determination of total florfenicol residues as this compound involves a multi-step process that begins with sample preparation and hydrolysis, followed by extraction, purification, and instrumental analysis. The general workflow for this procedure is outlined below.

cluster_workflow Experimental Workflow SamplePrep 1. Sample Preparation (Homogenization) Hydrolysis 2. Acid Hydrolysis (Conversion to FFA) SamplePrep->Hydrolysis Extraction 3. Liquid-Liquid Extraction (Lipid Removal) Hydrolysis->Extraction Basification 4. Basification (Free Amine Formation) Extraction->Basification SPE 5. Solid-Phase Extraction (Cleanup) Basification->SPE Analysis 6. HPLC-UV Analysis (Quantification) SPE->Analysis Data 7. Data Processing Analysis->Data

Caption: General workflow for the analysis of total florfenicol residues in tissues.

Quantitative Data Summary

The following tables summarize the quantitative data for the HPLC-UV analysis of this compound in various animal tissues. This data provides an overview of the method's performance characteristics.

Table 1: Method Performance in Bovine Tissues

ParameterLiverMuscle
Applicability (ppm) ≥ 0.3≥ 0.2
Recovery (%) Not SpecifiedNot Specified
Relative Standard Deviation (%) Not SpecifiedNot Specified

Data sourced from a comprehensive analytical procedure for florfenicol determination.[6]

Table 2: Method Performance in Poultry Tissues

ParameterLiverMuscle
Applicability (ppm) ≥ 1.5≥ 0.6
Recovery (%) Not SpecifiedNot Specified
Relative Standard Deviation (%) Not SpecifiedNot Specified

Data sourced from a comprehensive analytical procedure for florfenicol determination.[6]

Table 3: Method Performance in Fish Tissues (Catfish Muscle)

ParameterValue
Applicability (ppm) ≥ 0.5
Recovery (%) 85.7 - 92.3
Relative Standard Deviation (%) 4.8 - 17.2
Limit of Detection (LOD) (µg/g) 0.044

This data is based on a validated method for quantifying this compound in channel catfish muscle.[3][7]

Experimental Protocols

This section provides a detailed step-by-step protocol for the analysis of this compound in animal tissues by HPLC-UV.

Reagents and Materials
  • Solvents: HPLC grade ethyl acetate (B1210297), acetonitrile (B52724), methanol, and water.

  • Acids: Concentrated hydrochloric acid (HCl), 85% phosphoric acid (H₃PO₄).

  • Bases: 50% (w/w) sodium hydroxide (B78521) (NaOH).

  • Salts: Potassium phosphate (B84403) monobasic (KH₂PO₄).

  • Other Reagents: Triethylamine (TEA).

  • Standards: this compound analytical standard (≥98% purity).

  • Solid-Phase Extraction (SPE): Diatomaceous earth or other suitable reversed-phase cartridges.[1][6]

  • Filters: 0.2 µm syringe filters.

Solutions Preparation
  • 6N HCl: Slowly add 500 mL of concentrated HCl to 500 mL of deionized water and mix carefully.

  • 30% (w/w) NaOH: Slowly add 600 mL of 50% (w/w) NaOH to 400 mL of deionized water and mix carefully.

  • Sample Buffer (10 mM KH₂PO₄, pH 4.0, 1% Acetonitrile): Dissolve 2.72 g of KH₂PO₄ in approximately 1900 mL of deionized water. Add 20 mL of acetonitrile. Adjust the pH to 4.0 ± 0.2 with 85% H₃PO₄. Dilute to a final volume of 2 L with deionized water.[6]

  • HPLC Mobile Phase A: Prepare a solution of aqueous potassium phosphate buffer with triethylamine, adjusting the pH as needed for optimal separation. The percentage of TEA may be varied to minimize matrix interference.[6]

  • HPLC Mobile Phase B: HPLC grade acetonitrile or methanol.

Standard Solution Preparation
  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh an appropriate amount of this compound standard, dissolve it in methanol, and dilute to a known volume in a volumetric flask. Store at ≤ -10 °C.

  • Intermediate and Working Standard Solutions: Prepare a series of standard solutions by diluting the stock solution with the sample buffer to create a calibration curve (e.g., 0.05 - 2.4 µg/mL).[7]

Sample Preparation and Extraction
  • Homogenization: Homogenize the animal tissue sample (e.g., muscle, liver) using a food processor, potentially with dry ice or liquid nitrogen to keep the sample frozen.[6]

  • Weighing: Accurately weigh 2-5 g of the homogenized tissue into a 50 mL screw-cap tube.

  • Acid Hydrolysis:

    • Add 8 mL of 6N HCl to the sample tube.

    • Cap the tube tightly and vortex for 1 minute.

    • Place the tube in a shaking water bath at 95-100 °C for at least 2 hours to convert florfenicol and its metabolites to this compound.[3][6]

    • Vortex the sample every 30-45 minutes during hydrolysis.

    • Cool the tube to room temperature.

  • Liquid-Liquid Extraction (Lipid Removal):

    • Add an appropriate volume of ethyl acetate to the cooled hydrolysate.

    • Vortex thoroughly and centrifuge to separate the layers.

    • Aspirate and discard the upper ethyl acetate layer, which contains lipids and other neutral interferences.[1][6]

  • Basification:

    • Carefully add 30% (w/w) NaOH to the remaining aqueous layer to adjust the pH to be strongly basic (e.g., ≥12.5). This converts the this compound salt to its free base form.[3][4]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Apply the basified solution to a pre-conditioned diatomaceous earth or other suitable SPE column.[1][6]

    • Wash the column to remove remaining interferences.

    • Elute the this compound from the column with ethyl acetate.

  • Evaporation and Reconstitution:

    • Evaporate the ethyl acetate eluate to dryness using a rotary evaporator or a stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 2 mL) of the sample buffer.[6]

    • Filter the reconstituted solution through a 0.2 µm syringe filter into an HPLC vial.

HPLC-UV Analysis
  • HPLC System: An HPLC system equipped with a UV detector, autosampler, and data acquisition software.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[8]

  • Mobile Phase: A gradient or isocratic elution using Mobile Phase A and Mobile Phase B. The specific gradient and composition should be optimized for the specific column and instrument.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 80 - 100 µL.

  • UV Detection Wavelength: 220 - 230 nm.[1][8][9]

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

Data Analysis and Calculation
  • Generate a standard curve by plotting the peak area of the this compound standards against their concentrations.

  • Determine the concentration of this compound in the sample extracts from the standard curve.

  • Calculate the final concentration of this compound in the original tissue sample, accounting for the initial sample weight and all dilution factors during the sample preparation process.

Quality Assurance and Control

  • Negative Control: Analyze a blank tissue sample (known to be free of florfenicol) with each batch of samples to check for interferences.

  • Positive Control: Fortify a blank tissue sample with a known concentration of this compound to verify the accuracy and recovery of the method.

  • Calibration: Inject the calibration standards at the beginning and end of each sample sequence to ensure the stability of the HPLC system.

  • System Suitability: Monitor parameters such as peak resolution, tailing factor, and retention time precision to ensure the chromatographic system is performing adequately.

By following this detailed protocol, researchers and analysts can reliably quantify total florfenicol residues as this compound in various animal tissues, contributing to food safety monitoring and veterinary drug development.

References

Application Notes and Protocols for ELISA-Based Screening of Florfenicol Amine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florfenicol (B1672845) is a broad-spectrum synthetic antibiotic widely used in veterinary medicine to treat bacterial infections in livestock, poultry, and aquaculture.[1][2][3] Following administration, florfenicol is metabolized into several compounds, with florfenicol amine (FFA) being a primary metabolite.[3] To ensure food safety and adhere to regulatory standards, many authorities have established Maximum Residue Limits (MRLs) for the total amount of florfenicol and its metabolites, measured as the sum marker residue this compound.[1][2][4] Consequently, robust, sensitive, and efficient screening methods are essential for monitoring FFA levels in food products of animal origin.

This document provides detailed application notes and protocols for the screening of this compound residues using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). ELISA offers a high-throughput, cost-effective, and user-friendly platform for the rapid detection of these residues in various matrices. The protocols and data presented are synthesized from established scientific literature and commercial assay documentation.

Principle of Competitive ELISA for this compound

The this compound ELISA is a competitive immunoassay.[5] The core principle relies on the competition between the free this compound present in the sample (or standard) and a fixed amount of enzyme-labeled this compound (e.g., Horseradish Peroxidase - HRP conjugate) for a limited number of specific antibody binding sites that are pre-coated onto the wells of a microtiter plate.

During the assay, the sample extract is added to the wells along with the FFA-HRP conjugate. If the sample contains this compound, it will compete with the FFA-HRP conjugate for binding to the antibody. After an incubation period, the unbound reagents are washed away. A chromogenic substrate (like TMB, tetramethylbenzidine) is then added. The HRP enzyme on the bound conjugate converts the substrate into a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[5][6] A higher concentration of FFA in the sample results in less FFA-HRP binding and, therefore, a weaker color signal. The concentration is quantified by comparing the absorbance of the sample to a standard curve generated from known concentrations of this compound.[5]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the competitive ELISA screening of this compound.

ELISA_Workflow cluster_prep Phase 1: Sample & Reagent Preparation cluster_assay Phase 2: ELISA Procedure cluster_analysis Phase 3: Data Analysis Sample Homogenize Tissue/ Liquid Sample Extraction Extract FFA with Solvent (e.g., Ethyl Acetate) Sample->Extraction Cleanup Optional: Clean-up/ Solvent Evaporation Extraction->Cleanup Reconstitution Reconstitute in Assay Buffer Cleanup->Reconstitution Add_Sample Pipette Standards & Samples into Wells Reconstitution->Add_Sample Reagents Prepare Standards, Conjugate & Buffers Reagents->Add_Sample Add_Conjugate Add FFA-HRP Conjugate to Wells Add_Sample->Add_Conjugate Incubate_1 Incubate (e.g., 60 min at RT) Add_Conjugate->Incubate_1 Wash_1 Wash Plate (3x) Incubate_1->Wash_1 Add_Substrate Add TMB Substrate Wash_1->Add_Substrate Incubate_2 Incubate in Dark (e.g., 15-30 min at RT) Add_Substrate->Incubate_2 Add_Stop Add Stop Solution Incubate_2->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate Calc_Curve Generate Standard Curve (%B/B0 vs. Concentration) Read_Plate->Calc_Curve Determine_Conc Calculate FFA Concentration in Samples Calc_Curve->Determine_Conc

Caption: General workflow for this compound screening using competitive ELISA.

Quantitative Data Summary

The performance of ELISA kits for this compound can vary. The following tables summarize typical performance characteristics based on commercially available kits and scientific literature.

Table 1: Assay Performance Characteristics

ParameterTypical ValueSource
Limit of Detection (LOD) 0.044 - 0.353 µg/kg (ppb)[7][8]
Limit of Quantification (LOQ) 0.01 - 0.657 µg/kg (ppb)[7][9]
IC50 (50% Inhibitory Conc.) 0.118 - 0.153 µg/kg (ppb)[7][10]
Assay Range 0.025 - 24.3 µg/kg (ppb)[11][12]
Incubation Time (Primary) 30 - 60 minutes[2][5]
Incubation Time (Substrate) 15 - 30 minutes[5][11]

Table 2: Cross-Reactivity Profile

CompoundCross-Reactivity (%)Source
This compound 100[5]
Florfenicol 74.3 - 98.3%[7][10]
Thiamphenicol < 1 - 9.5%[10][12]
Chloramphenicol < 0.1 - 9.4%[5][12]

Table 3: Recovery Rates in Different Matrices

MatrixFortification Level (µg/kg)Average Recovery (%)Source
Chicken Muscle -70.3 - 100%[7]
Eggs 0.4 - 30.078.3 - 104.1%[10]
Swine, Chicken, Fish -87 - 115%[12]
Bovine Tissues (Muscle, Liver) -93 - 104%[9]
Catfish Muscle 75 - 35,00085.7 - 92.3%[8]

Note: Values are indicative. Users should validate methods for their specific matrix and equipment.

Experimental Protocols

Protocol 1: Sample Preparation

Accurate sample preparation is critical for reliable results. The goal is to efficiently extract this compound from the matrix while minimizing interfering substances. For total florfenicol residue analysis, an initial acid hydrolysis step is required to convert florfenicol and its metabolites to this compound.[3][9][13]

A. General Tissue Preparation (Muscle, Liver, Kidney)

  • Homogenization: Weigh a representative portion (e.g., 2-5 g) of the tissue sample. Mince and homogenize the tissue until a uniform paste is achieved.[13]

  • Hydrolysis (for total residue):

    • Add 5 mL of 6M hydrochloric acid (HCl) to 2 g of homogenized tissue in a screw-cap tube.[3]

    • Vortex thoroughly and incubate in a shaking water bath at 90-100°C for 2-3 hours.[3][8]

    • Cool the sample to room temperature.

  • Extraction:

    • For hydrolyzed samples, neutralize and then basify the pH to ≥12.5 with 30% sodium hydroxide (B78521) (NaOH).[3]

    • For non-hydrolyzed samples, add a suitable extraction solvent. A common choice is ethyl acetate, often with a small amount of ammonia (B1221849) (e.g., 40:1 ethyl acetate:ammonia mixture).[7][14]

    • Vortex vigorously for 5-10 minutes.

    • Centrifuge at 4,000 x g for 10 minutes to separate the layers.

  • Solvent Evaporation & Reconstitution:

    • Carefully transfer the upper organic solvent layer (supernatant) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 60-70°C.[14]

    • Reconstitute the dried residue in a known volume (e.g., 1 mL) of the assay's sample dilution buffer.[14]

    • Vortex for 2 minutes to ensure the residue is fully dissolved. The sample is now ready for ELISA analysis.

B. Liquid Sample Preparation (Milk)

  • Defatting: For whole milk, centrifuge the sample at 4,000 x g for 5 minutes to separate the fat layer.[14]

  • Dilution: Discard the upper fat layer. Dilute the skimmed milk with the provided sample extraction buffer (e.g., a 1:4 dilution).[14]

  • The diluted sample can be used directly in the assay.

Protocol 2: Competitive ELISA Procedure

This protocol is a generalized procedure based on commercially available kits.[3][5][11] Always refer to the specific manufacturer's instructions included with your kit.

  • Reagent Preparation: Bring all kit components and prepared samples to room temperature (20-25°C) before use. Prepare washing buffer and other reagents as instructed in the kit manual.[5]

  • Standard and Sample Addition:

    • Add 50 µL of each standard solution (from lowest to highest concentration) into the appropriate wells in duplicate.[5]

    • Add 50 µL of each prepared sample solution into the remaining wells in duplicate.[5]

  • Conjugate Addition: Add 50 µL of the diluted FFA-HRP conjugate solution to all wells (except for the blank wells, if applicable).[5]

  • First Incubation: Gently shake the plate for a few seconds to mix. Seal the plate and incubate for 1 hour at room temperature in the dark.[5]

  • Washing: Discard the contents of the wells. Wash the plate 3 times with 250-300 µL of diluted rinsing buffer per well. After the final wash, tap the plate firmly on absorbent paper to remove any remaining liquid.[5]

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well.[5]

  • Second Incubation: Incubate the plate for 15-30 minutes at room temperature in the dark. A blue color will develop.

  • Stopping the Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.[5]

  • Reading: Immediately read the optical density (absorbance) at 450 nm using a microplate reader.

Data Analysis and Interpretation

The following diagram outlines the logical steps involved in calculating the final concentration from the raw absorbance data.

Data_Analysis_Flow cluster_calc Calculation Steps cluster_curve Standard Curve & Interpolation cluster_final Final Concentration Raw_OD Raw Absorbance Values at 450 nm Avg_OD Calculate Mean OD for Duplicates (Standards & Samples) Raw_OD->Avg_OD Calc_B0 Calculate Mean OD of Zero Standard (B0) Avg_OD->Calc_B0 Calc_B_B0 Calculate %B/B0 for each Standard & Sample: (OD_std/spl / OD_B0) * 100 Calc_B0->Calc_B_B0 Plot_Curve Plot Standard Curve: %B/B0 (y-axis) vs. log(Concentration) (x-axis) Calc_B_B0->Plot_Curve Interpolate Interpolate Sample %B/B0 on the Curve to Find Sample Concentration Plot_Curve->Interpolate Apply_DF Multiply by Dilution Factor from Sample Preparation Interpolate->Apply_DF Final_Conc Final FFA Concentration in Original Sample (µg/kg) Apply_DF->Final_Conc

Caption: Logical flow for calculating this compound concentration from ELISA data.

  • Calculate Mean Absorbance: Average the duplicate absorbance readings for each standard and sample.

  • Calculate %B/B0: The absorbance of the zero standard (B0) represents the maximum signal (100% binding). For each standard and sample, calculate the percentage of binding relative to the maximum:

    • %B/B0 = (Mean Absorbance of Standard or Sample / Mean Absorbance of Zero Standard) x 100

  • Construct Standard Curve: Plot the %B/B0 (y-axis) against the corresponding standard concentrations (x-axis) using a semi-logarithmic scale.

  • Determine Sample Concentration: Interpolate the %B/B0 value for each sample on the standard curve to determine its this compound concentration.

  • Apply Dilution Factor: Multiply the concentration obtained from the curve by any dilution factors used during the sample preparation step to get the final concentration in the original sample.

  • Interpretation: Compare the final concentration to the established Maximum Residue Limits (MRLs) to determine compliance. Results exceeding the action limit should be confirmed using a confirmatory method like LC-MS/MS.[3][5]

References

Application Note: High-Throughput Analysis of Florfenicol Amine in Muscle Tissue Using a Modified QuEChERS Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient method for the extraction and quantification of florfenicol (B1672845) amine (FFA), the marker residue of the veterinary antibiotic florfenicol, from animal muscle tissue. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method, followed by analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This methodology provides high recovery rates and low limits of detection, making it suitable for routine monitoring and regulatory compliance.

Introduction

Florfenicol is a broad-spectrum antibiotic widely used in veterinary medicine to treat bacterial infections in livestock and aquaculture.[1] Regulatory agencies worldwide have established maximum residue limits (MRLs) for florfenicol and its primary metabolite, florfenicol amine, in food products derived from animals to ensure consumer safety.[1] Accurate and sensitive analytical methods are crucial for monitoring these residues in edible tissues, such as muscle. The QuEChERS method, originally developed for pesticide residue analysis, has been adapted for the extraction of a wide range of veterinary drugs from complex food matrices due to its simplicity, speed, and low solvent consumption.[2][3] This document provides a detailed protocol for a modified QuEChERS procedure optimized for the extraction of the polar compound this compound from muscle tissue.

Quantitative Data Summary

The following tables summarize the performance of the modified QuEChERS method for the extraction of florfenicol and this compound from muscle tissue, as determined by LC-MS/MS analysis.

Table 1: Recovery and Precision Data for Florfenicol and this compound in Tilapia Muscle

AnalyteSpiking Level (µg/kg)Recovery (%)Relative Standard Deviation (RSD, %)
Florfenicol10070-79≤20
This compound10062-69≤20

Data sourced from a study on tilapia muscle, which demonstrated the suitability of a modified QuEChERS protocol.[4]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Florfenicol and this compound in Tilapia Muscle

AnalyteLOD (µg/kg)LOQ (µg/kg)
Florfenicol62.5125
This compound125250

Data sourced from a study on tilapia muscle.

Experimental Protocols

Sample Preparation and Homogenization
  • Collect muscle tissue samples and store them frozen (-20°C or below) until analysis.

  • Thaw the samples at room temperature.

  • Cut the muscle tissue into small pieces and homogenize using a high-speed blender or food processor until a uniform paste is obtained.

Modified QuEChERS Extraction Protocol

This protocol is a modification of the standard QuEChERS method, optimized for the extraction of polar veterinary drug residues from muscle tissue.

Materials and Reagents:

Procedure:

  • Sample Weighing: Weigh 2 ± 0.1 g of the homogenized muscle tissue into a 50 mL polypropylene centrifuge tube.

  • Solvent Addition: Add 10 mL of 1% formic acid in acetonitrile to the tube. The use of acidified acetonitrile improves the extraction efficiency of polar compounds like this compound.

  • Extraction: Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and dispersion of the sample in the solvent.

  • Salting-Out: Add the QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate). The salt mixture induces phase separation between the aqueous and organic layers.

  • Shaking and Centrifugation: Immediately cap the tube and shake vigorously for 1 minute. Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18 sorbent. The PSA helps in removing fatty acids and other interfering matrix components, while C18 removes non-polar interferences.

  • d-SPE Vortexing and Centrifugation: Vortex the d-SPE tube for 30 seconds to ensure proper mixing of the extract with the sorbents. Centrifuge at 10,000 rpm for 5 minutes.

  • Final Extract Preparation: Carefully collect the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient program to separate this compound from matrix interferences.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for this compound for quantification and confirmation.

  • Example Transitions for this compound: m/z 248.1 > 185.1 (quantifier) and m/z 248.1 > 231.1 (qualifier). Note: These transitions should be optimized on the specific instrument used.

Visualizations

QuEChERS_Workflow cluster_extraction Extraction Step cluster_cleanup d-SPE Cleanup Step cluster_analysis Analysis Sample 1. Homogenized Muscle Sample (2g) AddSolvent 2. Add 10 mL Acetonitrile (1% FA) Sample->AddSolvent Extraction Solvent Vortex1 3. Vortex (1 min) AddSolvent->Vortex1 AddSalts 4. Add QuEChERS Salts Vortex1->AddSalts Shake 5. Shake (1 min) AddSalts->Shake Centrifuge1 6. Centrifuge (4000 rpm, 5 min) Shake->Centrifuge1 Transfer 7. Transfer Supernatant to d-SPE Tube Centrifuge1->Transfer Acetonitrile Layer dSPETube d-SPE Tube (MgSO4, PSA, C18) Vortex2 8. Vortex (30 sec) Centrifuge2 9. Centrifuge (10,000 rpm, 5 min) Vortex2->Centrifuge2 Filter 10. Filter Supernatant (0.22 µm) Centrifuge2->Filter Cleaned Extract LCMS 11. LC-MS/MS Analysis Filter->LCMS

Caption: QuEChERS workflow for this compound extraction.

Analytical_Process cluster_prep Sample Preparation cluster_instrumental Instrumental Analysis cluster_data Data Processing SampleCollection Muscle Tissue Collection Homogenization Homogenization SampleCollection->Homogenization QuEChERS QuEChERS Extraction & Cleanup Homogenization->QuEChERS LCMS LC-MS/MS Analysis QuEChERS->LCMS Final Extract Quantification Quantification LCMS->Quantification Confirmation Confirmation Quantification->Confirmation Reporting Reporting Confirmation->Reporting

Caption: Overall analytical process for this compound.

References

Solid-Phase Extraction (SPE) Cleanup for Florfenicol Amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florfenicol (B1672845) is a broad-spectrum synthetic antibiotic widely used in veterinary medicine.[1] Its primary metabolite, Florfenicol amine (FFA), is often the target analyte for residue analysis in various biological matrices to ensure food safety and for pharmacokinetic studies.[2][3] Solid-phase extraction (SPE) is a robust and selective method for the cleanup and concentration of this compound from complex sample matrices prior to chromatographic analysis.[1][4] This document provides detailed application notes and protocols for the SPE cleanup of this compound.

Principle of the Method

The determination of total florfenicol residues often involves an initial acid hydrolysis step to convert florfenicol and its other metabolites into this compound.[2][5] Following hydrolysis, the sample pH is adjusted to be strongly basic (≥12.5) to ensure that this compound is in its free base form.[2] The sample is then loaded onto a reversed-phase SPE cartridge.[2] Under basic conditions, the non-polar this compound is retained on the hydrophobic sorbent while polar interferences are washed away. The purified analyte is then eluted with an organic solvent, evaporated, and reconstituted in a suitable solvent for instrumental analysis, typically by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[2][6]

Experimental Protocols

Sample Preparation: Hydrolysis of Florfenicol to this compound

This protocol is a general guideline for the hydrolysis of florfenicol and its metabolites in animal tissues to this compound.[2][7]

Materials:

  • Homogenized tissue sample (e.g., kidney, muscle, liver)

  • 6M Hydrochloric acid (HCl)[2]

  • 30% (w/v) Sodium hydroxide (B78521) (NaOH)[2]

  • Milli-Q water or equivalent

  • 50 mL centrifuge tubes

  • Heating block or water bath capable of 90°C

Procedure:

  • Weigh 2 g of the homogenized tissue sample into a 50 mL centrifuge tube.[2]

  • Add 5 mL of 6M HCl to the tube.[2]

  • Incubate the sample at 90°C for 2 hours to facilitate hydrolysis.[2]

  • Cool the sample to room temperature.[2]

  • Adjust the pH of the solution to ≥12.5 by adding approximately 5 mL of 30% (w/v) NaOH.[2]

  • Add 10 mL of Milli-Q water to dilute the extract.[2]

Solid-Phase Extraction (SPE) Cleanup

This protocol outlines the steps for the cleanup of the hydrolyzed sample extract using a reversed-phase SPE cartridge.[2][8]

Materials:

  • Reversed-phase SPE cartridge (e.g., C18, Oasis HLB)[8][9]

  • SPE manifold

  • Methanol (B129727) (for conditioning)

  • Milli-Q water or equivalent (for conditioning and washing)

  • Elution solvent (e.g., acetonitrile, methanol, or mixtures with ammonium (B1175870) hydroxide)[10][11]

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the SPE cartridge.

    • Follow with 5 mL of Milli-Q water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the entire diluted extract from the hydrolysis step onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of Milli-Q water to remove salts and other polar interferences.

  • Elution:

    • Elute the retained this compound from the cartridge with 5-10 mL of the chosen elution solvent. A mixture of methanol and 5% aqueous ammonium hydroxide has been shown to yield good recoveries for FFA.[10]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-50°C.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., a mixture of water and acetonitrile).[2][8] The sample is now ready for analysis.

Data Presentation

The performance of the SPE cleanup method can be evaluated based on several key parameters. The following tables summarize quantitative data from various studies.

Table 1: Recovery Rates of this compound Using SPE

MatrixSPE SorbentRecovery (%)Reference
Bovine MuscleSolid-Supported Liquid Extraction & SPE93 - 104[3]
Bovine LiverSolid-Supported Liquid Extraction & SPE93 - 104[3]
Pig Cerebrospinal FluidC1891.7 - 98.8[4][10]
Fish MusclePhenylboronic Acid (PBA)89 - 106[12]
Swine MuscleNot Specified58.2 - 96.8[13]
Eel and Bovine TissuesOasis MCX93 - 104[14]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound after SPE Cleanup

MatrixAnalytical MethodLODLOQReference
Pig Cerebrospinal FluidHPLC-DAD0.0100 µg/mLNot Specified[4][10]
Fish Muscle (Salmon)LC-MS/MS0.13 µg/kg0.29 µg/kg[12]
Fish Muscle (Tilapia)LC-MS/MS1.64 µg/kg4.13 µg/kg[12]
Animal-derived foodUHPLC-MS/MS0.5 µg/kg1.5 µg/kg[11]

Mandatory Visualization

The following diagram illustrates the complete workflow for the SPE cleanup of this compound.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Final Analysis Homogenization 1. Homogenize Tissue Sample Hydrolysis 2. Add 6M HCl and Incubate (90°C, 2h) Homogenization->Hydrolysis pH_Adjust 3. Cool and Adjust pH to ≥12.5 with NaOH Hydrolysis->pH_Adjust Dilution 4. Dilute with Milli-Q Water pH_Adjust->Dilution Conditioning 5. Condition SPE Cartridge (Methanol, Water) Dilution->Conditioning Proceed to SPE Loading 6. Load Sample Extract Conditioning->Loading Washing 7. Wash with Water Loading->Washing Elution 8. Elute this compound (Organic Solvent) Washing->Elution Evaporation 9. Evaporate Eluate to Dryness Elution->Evaporation Proceed to Analysis Reconstitution 10. Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis 11. Analyze by LC-MS/MS Reconstitution->Analysis

Caption: Workflow for SPE cleanup of this compound.

References

Application Notes: Liquid-Liquid Extraction of Florfenicol Amine from Chicken Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Florfenicol (B1672845) (FF) is a broad-spectrum synthetic antibiotic used in veterinary medicine to treat bacterial infections in poultry. After administration, florfenicol is metabolized to florfenicol amine (FFA), which is considered a marker residue for monitoring florfenicol use.[1][2] Regulatory agencies in various countries, including the European Union, have established maximum residue limits (MRLs) for the sum of florfenicol and this compound in poultry products to ensure consumer safety.[1][3] Accurate and reliable analytical methods are crucial for the routine monitoring of these residues in chicken tissues. Liquid-liquid extraction (LLE) is a widely used technique for the extraction and purification of florfenicol and this compound from complex biological matrices like chicken muscle and liver.[1]

Principle of Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a separation technique based on the differential partitioning of a solute between two immiscible liquid phases, typically an aqueous phase and an organic solvent. In the context of this compound extraction from chicken tissues, the homogenized tissue sample is first treated to release the analyte. Subsequently, an appropriate organic solvent is added to selectively extract the this compound from the aqueous phase. The efficiency of the extraction depends on several factors, including the choice of solvent, the pH of the aqueous phase, and the ratio of the volumes of the two phases.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the liquid-liquid extraction of florfenicol and this compound from chicken tissues, providing a comparative overview of recovery rates, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Recovery Rates of Florfenicol and this compound (%) in Chicken Tissues

TissueExtraction MethodFlorfenicol Recovery (%)This compound Recovery (%)Reference
Chicken MuscleLLE (Ethyl acetate (B1210297) - ammonia (B1221849) mixture)71.8 - 102.070.3 - 100.0
Chicken MuscleLLE (Water, acetone (B3395972), dichloromethane)87.08 - 104.6687.08 - 104.66
Chicken LiverLLE (Water, acetone, dichloromethane)95.35 - 112.8395.35 - 112.83
Poultry MuscleLLE (Ethyl acetate: ammonium (B1175870) hydroxide)82 - 10882 - 108

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ) in Chicken Tissues (µg/kg)

TissueAnalyteLOD (µg/kg)LOQ (µg/kg)Analytical MethodReference
Chicken MuscleThis compound0.353-CL-ELISA
Chicken MuscleFlorfenicol0.526-CL-ELISA
Chicken MuscleFlorfenicol2024.4LC-MS/MS
Chicken MuscleThis compound2024.5LC-MS/MS
Chicken MuscleFlorfenicol-25.2LC-MS/MS
Chicken LiverFlorfenicol-22.1LC-MS/MS

Experimental Protocols

Protocol 1: LLE using Ethyl Acetate and Ammonia

This protocol is adapted from a method for the extraction of florfenicol and this compound from chicken muscle for analysis by chemiluminescent ELISA (CL-ELISA).

1. Sample Preparation:

  • Weigh 3 g of homogenized chicken muscle tissue into a 50 mL centrifuge tube.

2. Extraction:

  • Add 150 µL of ammonia and 6 mL of ethyl acetate to the centrifuge tube.

  • Vortex the mixture vigorously for 1 minute.

  • Shake the tube for 10 minutes to ensure thorough extraction.

  • Centrifuge the sample at 4000 x g for 10 minutes.

3. Phase Separation and Collection:

  • Carefully collect the upper organic layer (ethyl acetate) and transfer it to a clean tube.

4. Solvent Evaporation:

  • Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at 50°C.

5. Reconstitution:

  • Reconstitute the dried residue in a suitable buffer for subsequent analysis (e.g., CL-ELISA buffer).

Protocol 2: LLE using Water, Acetone, and Dichloromethane (B109758)

This protocol is based on a method for the extraction of florfenicol and this compound from chicken tissues for LC-MS/MS analysis.

1. Sample Preparation:

2. Initial Extraction:

  • Add 10 mL of HPLC-grade water and 10 mL of acetone to the tube.

  • Agitate the sample for 5 minutes.

  • Centrifuge for 5 minutes at 4000 x g.

  • Transfer the supernatant to a clean polypropylene tube.

3. Liquid-Liquid Partitioning (Clean-up):

  • Add 15 mL of dichloromethane to the collected supernatant.

  • Agitate the mixture for 5 minutes.

  • Centrifuge for another 5 minutes at 4000 x g.

4. Phase Separation and Collection:

  • Carefully remove and discard the upper aqueous layer.

  • Transfer the lower organic layer (dichloromethane) to a new tube.

5. Solvent Evaporation:

  • Evaporate the dichloromethane extract to dryness under a gentle stream of nitrogen.

6. Reconstitution:

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of the mobile phase solvents).

Visualizations

LLE_Workflow_Protocol_1 cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_processing Processing cluster_analysis Analysis Homogenize Homogenize Chicken Tissue Weigh Weigh 3g of Homogenized Tissue Homogenize->Weigh Add_Solvents Add Ethyl Acetate and Ammonia Weigh->Add_Solvents Vortex_Shake Vortex and Shake Add_Solvents->Vortex_Shake Centrifuge1 Centrifuge Vortex_Shake->Centrifuge1 Collect_Organic Collect Organic Layer Centrifuge1->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute Residue Evaporate->Reconstitute Analysis CL-ELISA Analysis Reconstitute->Analysis

Caption: LLE Workflow using Ethyl Acetate and Ammonia.

LLE_Workflow_Protocol_2 cluster_sample_prep Sample Preparation cluster_initial_extraction Initial Extraction cluster_partitioning Liquid-Liquid Partitioning cluster_final_steps Final Steps Homogenize Homogenize Chicken Tissue Weigh Weigh 2g of Homogenized Tissue Homogenize->Weigh Add_H2O_Acetone Add Water and Acetone Weigh->Add_H2O_Acetone Agitate1 Agitate Add_H2O_Acetone->Agitate1 Centrifuge1 Centrifuge Agitate1->Centrifuge1 Collect_Supernatant Collect Supernatant Centrifuge1->Collect_Supernatant Add_DCM Add Dichloromethane Collect_Supernatant->Add_DCM Agitate2 Agitate Add_DCM->Agitate2 Centrifuge2 Centrifuge Agitate2->Centrifuge2 Collect_Organic Collect Organic Layer Centrifuge2->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute Residue Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

References

Application Note: Determination of Total Florfenicol Residues as Florfenicol Amine

Author: BenchChem Technical Support Team. Date: December 2025

AN-20251202

Introduction

Florfenicol (B1672845) is a broad-spectrum synthetic antibiotic extensively used in veterinary medicine to treat bacterial infections in cattle, swine, poultry, and in aquaculture.[1] Due to concerns about the potential risks to human health from antibiotic residues in food products, regulatory agencies worldwide have established Maximum Residue Limits (MRLs) for florfenicol in edible animal tissues.[1][2] After administration, florfenicol is metabolized into several compounds, including florfenicol amine (FFA), florfenicol alcohol, and florfenicol oxamic acid.[1] Regulatory standards define the marker residue as the sum of florfenicol and its metabolites, which is measured as this compound.[1][2][3] Therefore, analytical methods must incorporate a hydrolysis step to convert all related residues to this compound for an accurate quantification of the total residue.[1][4]

This document provides a comprehensive protocol for the determination of total florfenicol residues in animal tissues using acid hydrolysis followed by liquid chromatography. Two common determinative techniques are presented: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as a robust quantitative method, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) as a highly sensitive and confirmatory method.[1][5]

Principle

The analytical method is designed to convert florfenicol and its major metabolites into a single, quantifiable marker residue, this compound (FFA). The core of the method involves the acid-catalyzed hydrolysis of the amide bond in florfenicol and its metabolites.[4][6] This is followed by extraction and purification of the resulting this compound from the sample matrix. The final determination and quantification are performed by either HPLC-UV or LC-MS/MS.

G cluster_0 Metabolic Pathway and Hydrolysis Florfenicol Florfenicol Metabolites Florfenicol Metabolites (e.g., Florfenicol Oxamic Acid, Florfenicol Alcohol) Florfenicol->Metabolites Metabolism in vivo FFA This compound (FFA) (Marker Residue) Florfenicol->FFA Acid Hydrolysis (HCl, heat) Metabolites->FFA Acid Hydrolysis (HCl, heat)

Caption: Florfenicol and its metabolites are converted to this compound for quantification.

Apparatus and Reagents

  • Apparatus:

    • Homogenizer (e.g., Robot-Coupe RSI-2Y1)[6]

    • Analytical balance (0.1 mg sensitivity)[6]

    • Centrifuge[6]

    • Shaking water bath capable of maintaining 90-95°C[3][6]

    • Vortex mixer[6]

    • Solid-Phase Extraction (SPE) manifold and cartridges (e.g., Oasis MCX)[7][8]

    • Nitrogen evaporator

    • HPLC system with UV detector or LC-MS/MS system[1][5]

    • pH meter

  • Reagents:

Experimental Protocols

The determination of total florfenicol residues involves a multi-step process beginning with sample preparation and concluding with instrumental analysis. The general workflow is outlined below.

G Sample 1. Sample Homogenization Hydrolysis 2. Acid Hydrolysis (6M HCl, 90°C, 2h) Sample->Hydrolysis Neutralization 3. Cooling & pH Adjustment (pH ≥ 12.5 with NaOH) Hydrolysis->Neutralization Extraction 4. Liquid-Liquid Extraction (e.g., Ethyl Acetate) Neutralization->Extraction Cleanup 5. Solid-Phase Extraction (SPE) (e.g., Oasis MCX) Extraction->Cleanup Analysis 6. Instrumental Analysis (LC-MS/MS or HPLC-UV) Cleanup->Analysis

Caption: General workflow for the analysis of total florfenicol residues in tissues.

Preparation of Standard Solutions
  • FFA Stock Standard (e.g., 100 µg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol in a volumetric flask. Store this solution in a freezer at ≤ -10°C; it is stable for approximately five months.[6]

  • FFA Intermediate and Working Standards: Prepare intermediate and working standard solutions by serially diluting the stock solution with methanol or the initial mobile phase.[6] Store these solutions under the same conditions as the stock solution.

Sample Preparation and Hydrolysis
  • Homogenization: Weigh 2 g of homogenized tissue (e.g., muscle, liver, kidney) into a 50 mL centrifuge tube.[3][5]

  • Hydrolysis: Add 5 mL of 6M hydrochloric acid (HCl) to the sample.[3][5]

  • Incubation: Tightly cap the tube and incubate it in a shaking water bath at 90°C for 2 hours to hydrolyze florfenicol and its metabolites to this compound.[3][5]

  • Cooling & pH Adjustment: Cool the sample to room temperature. Adjust the pH to ≥12.5 by slowly adding approximately 5 mL of 30% (w/v) NaOH.[1][5] This step neutralizes the acid and prepares the sample for extraction.

Extraction and Clean-up Protocol

This protocol utilizes a combination of liquid-liquid extraction (LLE) to remove fats and solid-phase extraction (SPE) for further purification.[1][6]

  • Defatting (LLE): Add a nonpolar solvent like hexane (B92381) to the basified hydrolysate, vortex, and centrifuge. Discard the upper organic layer to remove lipids.[9]

  • SPE Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., Oasis MCX) according to the manufacturer's instructions, typically with methanol followed by water.[7][8]

  • Sample Loading: Load the aqueous extract onto the conditioned SPE cartridge.[5]

  • Washing: Wash the cartridge to remove interfering substances. The washing solution will depend on the specific SPE cartridge used.

  • Elution: Elute the this compound from the cartridge using an appropriate solvent, such as methanol or acetonitrile, possibly containing a modifying agent like formic acid.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase for instrumental analysis.[6][9] For LC-MS/MS analysis, it may be necessary to dilute the final extract with water.[3][5]

Instrumental Analysis

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound and is considered a confirmatory method.[5]

  • Chromatographic Column: A C18 reversed-phase column is commonly used.[10]

  • Mobile Phase: A gradient elution is typically employed with a mobile phase consisting of A) 0.01% formic acid in water and B) 0.01% formic acid in acetonitrile.[3]

  • Flow Rate: A typical flow rate is 0.4 mL/min.[3]

  • Mass Spectrometry: The analysis is performed on a triple quadrupole mass spectrometer with a heated-electrospray ionization source, operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[8][10]

HPLC with UV detection is a more accessible and cost-effective technique suitable for routine monitoring.[5][8]

  • Chromatographic Column: A C18 reversed-phase column.

  • Mobile Phase: An isocratic mobile phase, for example, a mixture of acetonitrile and a phosphate buffer (e.g., 10 mM KH2PO4, pH 4.0).[6]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • UV Detection: The wavelength for detecting this compound is typically set around 223 nm.[11][12]

Data Presentation

The performance characteristics of the analytical methods are crucial for ensuring reliable and accurate results. The following tables summarize quantitative data from various studies.

Table 1: Performance Characteristics of LC-MS/MS Methods for Total Florfenicol (as FFA)
MatrixLOD (mg/kg)LOQ (mg/kg)Recovery (%)Precision (%RSD)Reference
Bovine Tissues & Eel0.00050.0193 - 104< 6[7]
Porcine Kidney-0.125 - 2.5--[3]
Bovine Kidney-0.075 - 1.5--[3]
Animal-derived food0.00050.0015> 75< 10[13]
Table 2: Performance Characteristics of HPLC-UV/DAD Methods for Florfenicol/FFA
MatrixLOD (µg/g)LOQ (µg/g)Recovery (%)Precision (%RSD)Reference
Fish Muscle0.044-85.7 - 92.34.8 - 17.2[8][14]
Animal Feedstuffs2050 - 7080.6 - 105.3< 9.3[8]
Raw Cow Milk (HPLC-DAD)6 - 12.4 ppb18 - 45 ppb82 - 111.54-[8]
Catfish Muscle0.044-85.7 - 92.34.8 - 17.2[14]

Conclusion

The analytical methods described provide robust and reliable approaches for the determination of total florfenicol residues as this compound in various animal-derived food products. The choice between LC-MS/MS and HPLC-UV will depend on the specific requirements of the analysis, such as the need for confirmatory data or high-throughput screening.[5][8] LC-MS/MS offers superior sensitivity and specificity, making it the preferred method for regulatory compliance and confirmatory analysis.[5] HPLC-UV serves as a cost-effective and dependable alternative for routine monitoring. The detailed protocols and performance data presented in this application note offer a valuable resource for researchers, scientists, and drug development professionals engaged in food safety and veterinary drug analysis.

References

Application Notes and Protocols for the Analysis of Florfenicol Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and analytical standards for the quantitative analysis of Florfenicol amine (FFA), the marker residue for the synthetic broad-spectrum antibiotic Florfenicol. Accurate and reliable quantification of FFA is essential for ensuring food safety, conducting pharmacokinetic studies, and complying with regulatory limits set by international agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1]

Florfenicol is extensively used in veterinary medicine to treat bacterial infections in livestock and aquaculture. In animal tissues, Florfenicol is metabolized into several compounds, with this compound being a key metabolite.[2] Regulatory standards often require the determination of total Florfenicol residues as the sum of the parent drug and its metabolites, measured as FFA.[3] This necessitates a hydrolysis step in the analytical procedure to convert Florfenicol and its metabolites to this compound.

This document outlines protocols for various analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), along with common sample preparation methods such as Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS.

Quantitative Data Summary

The performance of analytical methods for this compound is summarized in the tables below, providing a comparative overview of linearity, recovery, and limits of detection (LOD) and quantification (LOQ) across different matrices and techniques.

Table 1: LC-MS/MS Method Performance
MatrixLinearity Range (µg/kg)Recovery (%)Relative Standard Deviation (%)LOD (mg/kg)LOQ (mg/kg)Reference
Porcine Kidney125 - 250093 - 104<60.00050.01
Bovine Kidney75 - 150093 - 104<60.00050.01
Bovine Tissues (muscle, fat, liver) & Eel0.5 - 100 ng/mL (in solvent)93 - 104<60.00050.01
Bull Serum (FFA)0.002 - 200 µg/mL-<15--
Bull Seminal Plasma (FFA)0.005 - 1000 µg/mL-<15--
Eggs-91.2 - 102.4≤10.90.00050.001
Tilapia Muscle----0.025
Various Animal Tissues (QuEChERS)---0.005 - 3.1 µg/kg0.02 - 10.4 µg/kg
Table 2: HPLC-UV Method Performance
MatrixApplicability Level (ppm)Recovery (%)Precision (%RSD)LODLOQReference
Bovine Liver≥ 0.3----
Bovine Muscle≥ 0.2----
Poultry Liver≥ 1.5----
Poultry Muscle≥ 0.6----
Catfish Muscle≥ 0.5----
Fish Muscle-85.7 - 92.34.8 - 17.20.044 µg/g-

Experimental Protocols

Protocol 1: Determination of Total Florfenicol Residues as this compound in Kidney by LC-MS/MS

This protocol describes a method for the quantification of total Florfenicol residues in kidney tissue, involving acid hydrolysis followed by SPE cleanup and LC-MS/MS analysis.

1. Sample Preparation (Acid Hydrolysis and SPE)

  • Weigh 2 g of homogenized kidney tissue into a 50 mL centrifuge tube.

  • Add 5 mL of 6M hydrochloric acid (HCl).

  • Incubate at 90°C for 2 hours to hydrolyze Florfenicol and its metabolites to this compound.

  • Cool the sample to room temperature.

  • Adjust the pH to ≥12.5 by adding approximately 5 mL of 30% (w/v) sodium hydroxide (B78521) (NaOH).

  • Add 10 mL of Milli-Q water to dilute the extract.

  • Perform a Solid-Phase Extraction (SPE) clean-up using a reversed-phase cartridge at a basic pH (≥12.5).

  • Elute the analyte from the SPE cartridge.

  • Dilute 100 µL of the eluted extract with 900 µL of water before LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Column: Reversed-phase C18 column (e.g., Phenomenex Luna omega polar C18, 100 x 2.1 mm, 3 µm).

  • Mobile Phase: A gradient elution is typically used with:

    • Mobile Phase A: Water with 0.1% acetic acid or 0.01% formic acid.

    • Mobile Phase B: Acetonitrile (B52724) with 0.1% acetic acid or 0.01% formic acid.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 3 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode for FFA.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Monitored Transitions: Specify precursor and product ions for this compound (e.g., as found in relevant literature).

G cluster_prep Sample Preparation cluster_analysis Analysis Homogenization Homogenization of Kidney Tissue (2g) Hydrolysis Acid Hydrolysis (6M HCl, 90°C, 2h) Homogenization->Hydrolysis pH_Adjustment pH Adjustment (≥12.5 with NaOH) Hydrolysis->pH_Adjustment Dilution Dilution with Water pH_Adjustment->Dilution SPE Solid-Phase Extraction (SPE) Cleanup Dilution->SPE Elution Elution SPE->Elution Final_Dilution Final Dilution Elution->Final_Dilution LCMS LC-MS/MS Analysis Final_Dilution->LCMS

Workflow for LC-MS/MS analysis of this compound in kidney tissue.
Protocol 2: QuEChERS Method for Florfenicol and this compound in Animal Tissues

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method provides a streamlined approach for sample preparation.

1. Sample Preparation

  • Weigh 2.0 ± 0.1 g of homogenized tissue sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile and an appropriate internal standard.

  • Vortex for 1 minute.

  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) citrate sesquihydrate).

  • Vortex vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

2. Dispersive SPE (dSPE) Cleanup

  • Transfer 6 mL of the upper acetonitrile layer to a 15 mL centrifuge tube containing dSPE cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18).

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

3. Final Preparation

  • Filter an aliquot of the cleaned extract through a 0.22 µm syringe filter.

  • The sample is now ready for LC-MS/MS analysis.

G cluster_quechers QuEChERS Protocol cluster_analysis Analysis Homogenization Homogenize Tissue Sample (2g) Extraction Add Acetonitrile & Vortex Homogenization->Extraction Salting_Out Add QuEChERS Salts & Vortex Extraction->Salting_Out Centrifugation1 Centrifuge Salting_Out->Centrifugation1 dSPE Dispersive SPE Cleanup Centrifugation1->dSPE Transfer Supernatant Centrifugation2 Centrifuge dSPE->Centrifugation2 Filtration Filter Centrifugation2->Filtration LCMS LC-MS/MS Injection Filtration->LCMS

QuEChERS sample preparation workflow for Florfenicol analysis.
Protocol 3: Determination of this compound in Catfish Muscle by HPLC-UV

This protocol is suitable for screening purposes and for matrices with higher analyte concentrations.

1. Sample Preparation

  • Homogenize the catfish muscle tissue.

  • Perform an acid-catalyzed hydrolysis to convert Florfenicol and its metabolites to this compound.

  • Partition the hydrolysate with ethyl acetate (B1210297) to remove lipids and other interferences.

  • Make the solution strongly basic to convert the this compound salts to the free base.

  • Apply the solution to a diatomaceous earth column.

  • Extract the this compound from the column with ethyl acetate.

  • Evaporate the organic extract to dryness.

  • Dissolve the residue in an aqueous buffer for HPLC analysis.

2. HPLC-UV Conditions

  • Column: Reversed-phase C18.

  • Mobile Phase:

    • Mobile Phase A: 10 mM KH₂PO₄ (pH 4.0), 1% Acetonitrile, 0.01% Triethylamine (TEA).

    • Mobile Phase B: 100% Acetonitrile.

  • Detection: UV detector at a specified wavelength.

  • Quantification: Construct a standard curve and determine the concentration of this compound in the samples.

Signaling Pathways and Logical Relationships

Metabolic Conversion and Analytical Strategy

The analytical approach for total Florfenicol residues is predicated on the conversion of the parent drug and its various metabolites into a single, quantifiable marker residue, this compound. This necessitates a chemical hydrolysis step as a crucial part of the sample preparation process.

G cluster_metabolism In Vivo Metabolism cluster_analysis Analytical Conversion Florfenicol Florfenicol Metabolites Florfenicol Metabolites (e.g., Florfenicol Alcohol, Oxamic Acid) Florfenicol->Metabolites FFA_Metabolite This compound (FFA) Florfenicol->FFA_Metabolite Hydrolysis Acid Hydrolysis Florfenicol->Hydrolysis Metabolites->Hydrolysis FFA_Metabolite->Hydrolysis FFA_Analyte This compound (FFA) Marker Residue Hydrolysis->FFA_Analyte

Florfenicol and its metabolites are converted to this compound for quantification.

Analytical Standards

High-purity analytical standards for Florfenicol and this compound are commercially available from various suppliers and are essential for accurate quantification. These reference materials should be used for the preparation of stock and working standard solutions.

  • This compound analytical standard: (CAS No.: 76639-93-5)

  • Florfenicol analytical standard: (CAS No.: 73231-34-2)

Preparation of Standard Solutions

  • Stock Solutions (e.g., 1 mg/mL or 100 µg/mL): Accurately weigh the analytical standard and dissolve it in a suitable solvent such as methanol (B129727) or acetonitrile to a specific volume. Store stock solutions in a freezer at ≤ -10°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with an appropriate solvent to create a calibration curve covering the expected concentration range of the samples.

Conclusion

The choice of analytical method for this compound depends on the specific requirements of the analysis, including the matrix, desired sensitivity, and whether the analysis is for screening or confirmatory purposes. LC-MS/MS offers the highest sensitivity and specificity, making it the preferred method for regulatory compliance and confirmatory analysis. HPLC-UV provides a robust and more accessible alternative for screening and quantification at higher concentrations. Proper sample preparation, including a hydrolysis step, is critical for the accurate determination of total Florfenicol residues.

References

Application Notes and Protocols: Hydrolysis of Florfenicol to Florfenicol Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the hydrolysis of florfenicol (B1672845) to its primary metabolite, florfenicol amine. This procedure is a critical step in the analytical determination of total florfenicol residues in various matrices, as regulatory standards often require the quantification of florfenicol and its metabolites as a single entity, this compound.[1] The protocols outlined below are compiled from established analytical methods and are intended for research and drug development applications.

Introduction

Florfenicol is a broad-spectrum synthetic antibiotic widely used in veterinary medicine.[1][2] Following administration, it is metabolized in the animal's body into several compounds, with this compound being a major metabolite.[1][2] To accurately quantify the total residue of florfenicol, a hydrolysis step is necessary to convert florfenicol and its metabolites into this compound. The most common method for this conversion is acid-catalyzed hydrolysis. This process involves heating the sample in the presence of a strong acid, followed by neutralization and extraction of the resulting this compound.

Chemical Transformation

The hydrolysis reaction cleaves the dichloroacetamide group from the florfenicol molecule, resulting in the formation of this compound.

Florfenicol Florfenicol Reagents + 6M HCl Heat (90-100°C) Florfenicol->Reagents Florfenicol_Amine This compound Reagents->Florfenicol_Amine Hydrolysis

Caption: Chemical conversion of florfenicol to this compound via acid hydrolysis.

Experimental Protocols

This section details the materials and methodology for the acid-catalyzed hydrolysis of florfenicol. The protocol is primarily designed for the analysis of florfenicol residues in biological matrices, such as animal tissues.

Materials and Reagents:

  • Homogenized tissue sample

  • 6M Hydrochloric acid (HCl)

  • 30% (w/v) Sodium hydroxide (B78521) (NaOH)

  • Milli-Q water or equivalent high-purity water

  • Ethyl acetate (B1210297)

  • Methanol

  • Potassium phosphate (B84403) monobasic (KH2PO4)

  • Phosphoric acid (H3PO4)

  • Centrifuge tubes (50 mL, with screw caps)

  • Shaking water bath or heating block capable of maintaining 90-100°C

  • Vortex mixer

  • pH meter or pH indicator strips

  • Solid-Phase Extraction (SPE) cartridges (e.g., reversed-phase)

Procedure:

  • Sample Preparation: Weigh 2 g of the homogenized tissue sample into a 50 mL centrifuge tube.

  • Acid Hydrolysis:

    • Add 5 mL of 6M HCl to the sample tube.

    • Tightly cap the tube and vortex for approximately 1 minute to ensure thorough mixing.

    • Place the tube in a shaking water bath or heating block set to 90-100°C for at least 2 hours. It is recommended to vortex the sample every 30-45 minutes during incubation to ensure complete digestion.

    • After incubation, visually inspect the sample to ensure complete digestion of the tissue. If undigested pieces remain, continue heating and mixing.

  • Cooling and pH Adjustment:

    • Remove the tube from the heat source and allow it to cool to room temperature.

    • Carefully add approximately 5 mL of 30% (w/v) NaOH to the cooled sample to adjust the pH to ≥12.5. This step is crucial to neutralize the acid and convert the this compound salt to its free base form for efficient extraction.

    • Add 10 mL of Milli-Q water to dilute the extract.

  • Extraction and Clean-up:

    • For samples with high lipid content, a liquid-liquid extraction with ethyl acetate can be performed to remove fats and other interferences.

    • A subsequent Solid-Phase Extraction (SPE) is commonly used for further purification. A reversed-phase SPE cartridge is typically used at a basic pH (≥12.5).

    • Elute the this compound from the SPE cartridge according to the manufacturer's instructions.

  • Analysis: The eluted extract can then be analyzed using various analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for quantification of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the acid hydrolysis of florfenicol as described in analytical protocols. These conditions are optimized for the complete conversion of florfenicol and its metabolites to this compound for accurate quantification.

ParameterValueReference
Sample Weight 2 g
Hydrolysis Reagent 6M Hydrochloric Acid
Reagent Volume 5 mL
Hydrolysis Temperature 90 - 100°C
Hydrolysis Time ≥ 2 hours
Basification Reagent 30% (w/v) Sodium Hydroxide
Final pH ≥ 12.5

Experimental Workflow

The overall workflow for the determination of total florfenicol residues, including the hydrolysis step, is depicted below.

cluster_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_cleanup Extraction & Clean-up cluster_analysis Analysis Homogenization Sample Homogenization Acid_Addition Add 6M HCl Homogenization->Acid_Addition Heating Incubate at 90-100°C Acid_Addition->Heating Cooling Cool to Room Temperature Heating->Cooling Basification Adjust pH to ≥12.5 with NaOH Cooling->Basification LLE Liquid-Liquid Extraction (optional) Basification->LLE SPE Solid-Phase Extraction Basification->SPE Direct to SPE LLE->SPE Analysis LC-MS/MS or HPLC-UV Analysis SPE->Analysis

Caption: General workflow for the analysis of total florfenicol residues.

Factors Influencing Hydrolysis

Several factors can influence the efficiency of the hydrolysis of florfenicol to this compound:

  • Temperature and Time: Higher temperatures and longer reaction times generally favor more complete hydrolysis. Studies have shown that acid- and base-catalyzed hydrolysis occurs at elevated temperatures (50-60°C and above), with rates increasing significantly with temperature. The protocols for tissue analysis typically use 90-100°C for at least 2 hours to ensure complete conversion.

  • pH: The rate of hydrolysis is significantly influenced by pH. Hydrolysis rates increase considerably at pH values below 5 and above 8. The use of a strong acid like 6M HCl ensures a very low pH, driving the reaction to completion.

  • Matrix Effects: The nature of the sample matrix can impact the efficiency of the hydrolysis and subsequent extraction. For complex matrices like animal tissues, thorough homogenization and digestion are crucial.

Conclusion

The protocol described provides a robust and reliable method for the hydrolysis of florfenicol to this compound, a critical step for the accurate determination of total florfenicol residues in various samples. The provided workflow and quantitative data offer a comprehensive guide for researchers and scientists in the field of drug metabolism and food safety analysis. It is important to note that while these conditions are optimized for analytical purposes, they can be adapted for other applications, such as the synthesis of this compound as a reference standard.

References

Application Note: UHPLC-MS/MS Method for the Quantification of Florfenicol Amine in Seminal Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Florfenicol (B1672845) (FF) is a broad-spectrum synthetic antibiotic extensively used in veterinary medicine to treat bacterial infections in livestock.[1][2] Following administration, florfenicol is metabolized into several compounds, with florfenicol amine (FFA) being a major metabolite and often the designated marker residue for monitoring total florfenicol levels in animal-derived products.[3][4] The analysis of florfenicol and its metabolites in seminal plasma is crucial for pharmacokinetic studies, understanding drug distribution in the male reproductive tract, and designing appropriate treatment protocols for genital infections in breeding animals.[1][5]

This application note details a robust, sensitive, and rapid ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the simultaneous quantification of florfenicol and this compound in seminal plasma. The protocol is based on a simple protein precipitation extraction procedure, followed by a fast chromatographic separation, making it suitable for high-throughput analysis.[1][2]

Experimental Protocols

Reagents and Materials
  • Standards: Analytical standards of this compound (purity: >97%) and a suitable internal standard (IS), such as florfenicol-d3 (B3026104) (purity: >98%).[1]

  • Solvents: Acetonitrile (B52724), methanol (B129727), and water (all LC-MS grade).[1]

  • Other Reagents: Formic acid.[4]

  • Biological Matrix: Drug-free seminal plasma for the preparation of calibration standards and quality control samples.[1]

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and florfenicol-d3 (IS) by dissolving the accurately weighed pure powder in methanol.[6] Store these solutions at -20°C.

  • Working Solutions: Prepare intermediate and working standard solutions by diluting the stock solutions with methanol or a suitable solvent mixture to create calibration curve standards and quality control (QC) samples.[1] The internal standard working solution (e.g., 2 µg/mL) is prepared by diluting the IS stock solution.[1]

Sample Preparation (Protein Precipitation)

This protocol is adapted from a validated method for bull seminal plasma.[1][2]

  • Thaw frozen seminal plasma samples at room temperature.

  • In a microcentrifuge tube, add 100 µL of the seminal plasma sample.

  • Add 20 µL of the internal standard working solution (florfenicol-d3).[1]

  • Add 300 µL of cold acetonitrile to precipitate proteins.[1][7]

  • Vortex the mixture vigorously for 30 seconds to 1 minute.[1]

  • Centrifuge the tubes at 21,000 x g for 10 minutes at 20°C to pellet the precipitated proteins.[1]

  • Carefully transfer 20 µL of the clear supernatant to a clean LC vial.[1]

  • Add 180 µL of ultra-pure water to the vial and mix.[1]

  • The sample is now ready for injection into the UHPLC-MS/MS system.

UHPLC-MS/MS Analysis

The following conditions are based on established methods for this compound analysis.[1][8]

Table 1: UHPLC Chromatographic Conditions

Parameter Condition
UHPLC System Waters Acquity or equivalent[1]
Column Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm)[1]
Column Temperature 30°C - 40°C[1][8]
Mobile Phase A 0.1% Formic Acid in Water[4]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[4]
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 3 - 7.5 µL[1][8]

| Gradient Program | A linear gradient is typically used. Example: Start with 10% B, increase to 100% B over 1.5 min, hold for 1 min, then return to initial conditions. Total run time is approximately 3.5-6 minutes.[1][8] |

Table 2: Mass Spectrometry Parameters

Parameter Condition
Mass Spectrometer Triple Quadrupole (e.g., Shimadzu 8060, Waters Xevo)[1][8]
Ionization Mode Electrospray Ionization (ESI), Positive Mode for FFA[8]
Ion Spray Voltage +3.0 kV[8]
Source Temperature 300°C - 475°C[8][9]
Analysis Mode Multiple Reaction Monitoring (MRM)

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions for this compound and Internal Standard

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
This compound (Quantifier) 248.1 230.1 17 - 150 Optimized (e.g., 10-15)
This compound (Qualifier) 248.1 185.1 17 - 150 Optimized (e.g., 20-25)
Florfenicol-d3 (IS) 362.2 342.1 17 - 150 Optimized (e.g., 15-20)

(Note: Specific m/z values and collision energies should be optimized for the instrument in use).[1][8]

Method Validation and Data

The analytical method should be validated according to regulatory guidelines such as those from the FDA or EMA.[10][11][12] Validation parameters include linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Table 4: Method Validation Summary

Parameter Result for Seminal Plasma
Linearity Range (FFA) 0.01 - 1 µg/mL
Correlation Coefficient (R²) >0.99[1][2]
Lower Limit of Quantification (LLOQ) 0.01 µg/mL

| Upper Limit of Quantification (ULOQ) | 1 µg/mL[6] |

Table 5: Accuracy and Precision

QC Level Nominal Conc. (µg/mL) Accuracy (% Bias) Precision (% CV)
LLOQ 0.01 Within ±15% <15%
Low QC 0.03 Within ±15% <15%
Mid QC 0.3 Within ±15% <15%
High QC 0.8 Within ±15% <15%

(Acceptance criteria are typically a bias and coefficient of variation (CV) within ±15% (±20% for LLOQ)).[1][2]

Table 6: Recovery and Matrix Effect

Analyte Recovery (%) Matrix Effect (%)

| This compound | >74%[8] | Minimal effects observed with stable-isotope labeled IS.[3] |

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis Sample 100 µL Seminal Plasma Add_IS Add Internal Standard (Florfenicol-d3) Sample->Add_IS Add_ACN Add 300 µL Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex (30s) Add_ACN->Vortex Centrifuge Centrifuge (10 min at 21,000 x g) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute with Water Supernatant->Dilute Inject Inject into UHPLC-MS/MS Dilute->Inject Data Data Acquisition (MRM Mode) Inject->Data

Caption: Workflow for this compound Analysis in Seminal Plasma.

Conclusion

The described UHPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of this compound in seminal plasma.[1][2] The simple protein precipitation sample preparation protocol allows for high-throughput analysis, which is essential for pharmacokinetic and residue monitoring studies. The method demonstrates excellent accuracy, precision, and linearity over a relevant concentration range, making it fit for purpose in research and drug development settings.[1][2]

References

Application Notes and Protocols for the Detection of Florfenicol Amine in Aquaculture Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florfenicol (B1672845) is a broad-spectrum synthetic antibiotic widely used in veterinary medicine, including aquaculture, to treat bacterial infections.[1][2] After administration, florfenicol is metabolized in the animal's body, with florfenicol amine (FFA) being a major metabolite.[1][3][4] Due to concerns about antimicrobial resistance and potential risks to consumers, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for florfenicol and its metabolites in food products derived from treated animals.[1][5] In many jurisdictions, the MRL is defined as the sum of florfenicol and its metabolites, measured as this compound.[5][6] Therefore, sensitive and reliable analytical methods for the quantification of this compound are crucial for ensuring food safety, conducting pharmacokinetic studies, and supporting drug development programs.[1]

This document provides detailed application notes and protocols for the analysis of this compound in aquaculture products using state-of-the-art analytical techniques, including Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA).

Analytical Methods: A Comparative Overview

The choice of analytical method for detecting this compound depends on the specific requirements of the analysis, such as sensitivity, selectivity, sample throughput, and available instrumentation.

  • LC-MS/MS is a highly sensitive and specific confirmatory method, widely used for regulatory monitoring and research due to its ability to provide unambiguous identification and quantification of the analyte.[1][3]

  • HPLC-UV is a more accessible and cost-effective technique. While less sensitive than LC-MS/MS, it is suitable for screening purposes and for matrices with higher analyte concentrations.[1][7]

  • ELISA is a rapid and high-throughput screening method based on an antigen-antibody reaction. It is ideal for testing large numbers of samples and is available in user-friendly kit formats.[6][8]

Quantitative Data Summary

The following tables summarize the performance characteristics of various methods for the determination of this compound in aquaculture products.

Table 1: Performance of LC-MS/MS Methods for this compound Detection

MatrixLimit of Detection (LOD) (µg/kg)Limit of Quantitation (LOQ) (µg/kg)Recovery (%)Reference
Fish Muscle0.005–3.10.02–10.474.70–107.36[3][9]
Shrimp0.005–3.10.02–10.474.70–107.36[3][9]
Eel0.005–3.10.02–10.474.70–107.36[3][9]
Flatfish0.005–3.10.02–10.474.70–107.36[3][9]
Salmon Plasma100200Not Reported[10]

Table 2: Performance of HPLC-UV Methods for this compound Detection

MatrixLimit of Detection (LOD) (µg/kg)Limit of Quantitation (LOQ) (µg/kg)Recovery (%)Reference
Fish Muscle20Not Reported94-100[11]
Catfish MuscleNot Reported75Not Reported[11]

Table 3: Performance of ELISA Kits for Florfenicol/Florfenicol Amine Detection

Kit Name/TypeMatrixLimit of Detection (LOD) (ppb)Recovery Rate (%)Reference
Biopanda FFC ELISASeafood3.7570-150[12]
Elabscience Florfenicol KitMuscle0.075Not Reported[13]
EuroProxima Florfenicol-amine ELISAFishNot SpecifiedNot Specified[6]

Experimental Protocols

Protocol 1: Determination of this compound by LC-MS/MS

This protocol describes a method for the simultaneous quantification of florfenicol and this compound in various aquaculture products using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with LC-MS/MS.[3][4]

1. Sample Preparation (Modified QuEChERS)

  • Weigh 2.0 g of homogenized fish, shrimp, eel, or flatfish tissue into a 50 mL conical tube.

  • Add 1 mL of 0.1M EDTA solution and 1 mL of ammonium (B1175870) hydroxide:deionized water (2:98, v/v).

  • Vortex the mixture for 5 minutes.

  • For fish samples, add 10 mL of acetonitrile (B52724). For shrimp, eel, and flatfish, add 10 mL of 1% acetic acid in acetonitrile.

  • Vortex for 10 minutes and then centrifuge at 1392 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new 15 mL conical tube.

  • Dry the extract under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of acetonitrile:deionized water (90:10, v/v).

  • Sonicate for 5 minutes at 25°C and centrifuge at 12525 x g for 15 minutes at 4°C.

  • Filter the supernatant through a 0.2 µm PTFE syringe filter before LC-MS/MS analysis.[4]

2. LC-MS/MS Parameters

  • LC System: Agilent 1200 series HPLC or equivalent

  • Column: Reversed-phase analytical column (e.g., C18)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Monitored Transitions: Specific precursor and product ions for florfenicol and this compound should be determined by direct infusion of standards.

3. Quality Control

  • Analyze a reagent blank, a matrix blank, and a fortified matrix blank with each batch of samples.

  • Construct a matrix-matched calibration curve for quantification.

  • The coefficient of determination (r²) for the calibration curve should be ≥0.99.[3]

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Homogenized Tissue (2g) add_reagents Add EDTA and NH4OH solution sample->add_reagents vortex1 Vortex (5 min) add_reagents->vortex1 add_solvent Add Acetonitrile (with/without Acetic Acid) vortex1->add_solvent vortex2 Vortex (10 min) add_solvent->vortex2 centrifuge1 Centrifuge (1392 x g, 15 min, 4°C) vortex2->centrifuge1 transfer_supernatant Transfer Supernatant centrifuge1->transfer_supernatant dry_down Dry under Nitrogen (40°C) transfer_supernatant->dry_down reconstitute Reconstitute in ACN:H2O dry_down->reconstitute sonicate_centrifuge Sonicate & Centrifuge (12525 x g, 15 min, 4°C) reconstitute->sonicate_centrifuge filter Filter (0.2 µm PTFE) sonicate_centrifuge->filter lcmsms Inject into LC-MS/MS filter->lcmsms data_processing Data Acquisition & Processing lcmsms->data_processing quantification Quantification data_processing->quantification

Caption: LC-MS/MS experimental workflow.

Protocol 2: Determination of this compound by HPLC-UV

This protocol describes a method for the determination of this compound in catfish muscle by HPLC with UV detection.[11] This method involves an acid hydrolysis step to convert florfenicol and its metabolites to this compound.[11]

1. Sample Preparation (Hydrolysis and Extraction)

  • Homogenize the catfish muscle tissue.

  • Perform an acid-catalyzed hydrolysis to convert florfenicol and its metabolites to this compound.[1]

  • Partition the hydrolysate with ethyl acetate (B1210297) to remove lipids and other interferences.[1]

  • Make the solution strongly basic to convert the this compound salts to the free base.[1]

  • Perform a Solid-Phase Extraction (SPE) clean-up using a reversed-phase cartridge at a basic pH (≥12.5).[1]

  • Elute the analyte from the SPE cartridge.[1]

  • Dilute an aliquot of the eluate with water before HPLC-UV analysis.[1]

2. HPLC-UV Parameters

  • HPLC System: Standard HPLC system with a UV detector

  • Column: Reversed-phase C18 column

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water or a suitable buffer.

  • Flow Rate: Typically 1.0 mL/min

  • Injection Volume: 20-100 µL

  • Detection Wavelength: 224 nm (for this compound)

  • Column Temperature: Ambient or controlled (e.g., 30°C)

3. Quality Control

  • Prepare a calibration curve using this compound standards of known concentrations.

  • Analyze spiked control samples to determine method recovery and precision.

  • The linearity of the calibration curve should be verified.

HPLCUV_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis sample Homogenized Muscle hydrolysis Acid Hydrolysis sample->hydrolysis partition Ethyl Acetate Partition hydrolysis->partition basify Basification partition->basify spe Solid-Phase Extraction (SPE) basify->spe elute Elution spe->elute dilute Dilution elute->dilute hplcuv Inject into HPLC-UV dilute->hplcuv data_analysis Chromatogram Analysis hplcuv->data_analysis quantification Quantification data_analysis->quantification

Caption: HPLC-UV experimental workflow.

Protocol 3: Determination of this compound by ELISA

This protocol provides a general overview of a competitive ELISA for this compound.[8] Specific instructions provided with the commercial ELISA kit should always be followed.[1]

1. Principle

The assay is a competitive enzyme immunoassay.[8] Free this compound in the sample or standard competes with a this compound-enzyme conjugate for binding to specific antibodies coated on the microtiter plate wells.[6][8] The amount of bound enzyme conjugate is inversely proportional to the concentration of this compound in the sample.[8]

2. General Procedure

  • Prepare samples and standards according to the kit's instructions. This may involve a simple extraction and dilution step.

  • Add standards and prepared samples to the appropriate wells of the antibody-coated microtiter plate.[1]

  • Add the this compound-enzyme (e.g., HRP) conjugate to the wells.[1]

  • Incubate for a specified time (e.g., 1 hour) at room temperature.[1]

  • Wash the plate to remove unbound reagents.[1]

  • Add the substrate solution (e.g., TMB) and incubate until color develops.[1]

  • Stop the reaction with a stop solution (e.g., sulfuric acid).[1]

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[1]

  • Construct a standard curve and determine the concentration of this compound in the samples.[1]

ELISA_Workflow prep Prepare Samples & Standards add_to_plate Add Samples/Standards & Conjugate to Wells prep->add_to_plate incubate1 Incubate (e.g., 1 hour) add_to_plate->incubate1 wash1 Wash Plate incubate1->wash1 add_substrate Add Substrate wash1->add_substrate incubate2 Incubate (Color Development) add_substrate->incubate2 stop_reaction Add Stop Solution incubate2->stop_reaction read_absorbance Read Absorbance (450 nm) stop_reaction->read_absorbance calculate Calculate Concentration read_absorbance->calculate

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Florfenicol Amine Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for peak tailing in Florfenicol (B1672845) amine chromatography. The following question-and-answer format directly addresses common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how do I identify it?

A: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is broader than its leading edge.[1] In an ideal chromatogram, peaks should have a symmetrical, Gaussian shape.[2] Tailing becomes problematic as it can decrease resolution between adjacent peaks and negatively impact the accuracy and precision of quantification.[2][3]

You can quantitatively measure peak tailing using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 indicates significant tailing.[4] The calculation is performed as follows:

  • Tailing Factor (USP Method): As = W₅ / (2 * A)

    • W₅: Peak width at 5% of the peak height.

    • A: Distance from the peak's leading edge to the apex at 5% height.

Q2: My florfenicol amine peak is tailing. What are the primary causes?

A: Peak tailing for basic compounds like this compound in reversed-phase HPLC is primarily caused by secondary interactions between the analyte and the stationary phase. The amine functional group in this compound can interact strongly with ionized silanol (B1196071) groups (Si-OH) that remain on the surface of silica-based columns. This leads to more than one retention mechanism, causing some analyte molecules to be retained longer, which results in a tailing peak.

Other significant causes include:

  • Mobile Phase Issues: Incorrect pH or insufficient buffer strength.

  • Column Problems: Column degradation, contamination, or an inappropriate column choice.

  • Sample-Related Issues: Column overload, or a mismatch between the sample solvent and the mobile phase.

  • Instrumental Effects: Extra-column volume (dead volume) from tubing or fittings.

A systematic approach to troubleshooting is outlined in the workflow diagram below.

G start Peak Tailing Observed for this compound check_column Step 1: Evaluate Column Health start->check_column check_mobile_phase Step 2: Check Mobile Phase check_column->check_mobile_phase Column OK? sub_col1 Flush or Replace Column check_column->sub_col1 sub_col2 Use End-capped or Hybrid Column check_column->sub_col2 check_sample Step 3: Review Sample & Injection check_mobile_phase->check_sample Mobile Phase OK? sub_mp1 Adjust pH (Low pH: 2-3) check_mobile_phase->sub_mp1 sub_mp2 Increase Buffer Strength (10-50 mM) check_mobile_phase->sub_mp2 sub_mp3 Add Additive (e.g., TEA) check_mobile_phase->sub_mp3 check_instrument Step 4: Inspect HPLC System check_sample->check_instrument Sample Prep OK? sub_s1 Dilute Sample or Reduce Injection Volume check_sample->sub_s1 sub_s2 Match Sample Solvent to Mobile Phase check_sample->sub_s2 solution Resolution: Symmetrical Peak check_instrument->solution System OK? sub_inst1 Minimize Tubing Length (use 0.12-0.17 mm ID) check_instrument->sub_inst1 sub_inst2 Check for Leaks/ Poor Connections check_instrument->sub_inst2 sub_col1->check_mobile_phase sub_col2->check_mobile_phase sub_mp1->check_sample sub_mp2->check_sample sub_mp3->check_sample sub_s1->check_instrument sub_s2->check_instrument sub_inst1->solution sub_inst2->solution

Caption: Troubleshooting workflow for peak tailing.

Q3: How does mobile phase pH cause peak tailing for this compound?

A: The pH of the mobile phase is a critical factor in analyzing ionizable compounds like this compound. At a mid-range pH (e.g., above 3-4), residual silanol groups on the silica (B1680970) stationary phase become deprotonated and negatively charged. Since this compound is a basic compound, it will be protonated and carry a positive charge. This leads to a strong secondary ionic interaction, causing peak tailing.

To minimize this interaction, it is recommended to adjust the mobile phase to a low pH (around 2-3). At this pH, the silanol groups are protonated (neutral), which prevents the ionic interaction with the positively charged this compound, resulting in a more symmetrical peak shape.

G cluster_mid_ph Mid-Range pH (e.g., pH > 4) cluster_low_ph Low pH (e.g., pH 2-3) Silica Surface Silica Surface Si-O- Si-O⁻ (Ionized Silanol) Silica Surface->Si-O- This compound+ This compound-NH₃⁺ This compound+->Si-O- Strong Ionic Interaction (Causes Tailing) Silica Surface2 Silica Surface Si-OH Si-OH (Protonated Silanol) Silica Surface2->Si-OH This compound+2 This compound-NH₃⁺ This compound+2->Si-OH Interaction Minimized (Improved Peak Shape)

References

Technical Support Center: Optimizing Mobile Phase pH for Florfenicol Amine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of Florfenicol amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshooting, and frequently asked questions related to the chromatographic analysis of this compound. Accurate and robust analytical methods are crucial for pharmacokinetic studies, residue monitoring, and ensuring the quality of pharmaceutical products. A key parameter in achieving optimal separation is the careful selection and optimization of the mobile phase pH.

Frequently Asked Questions (FAQs)

Q1: What is the importance of mobile phase pH in the analysis of this compound?

The pH of the mobile phase is a critical factor in controlling the retention and peak shape of ionizable compounds like this compound. This compound is a primary amine and therefore a basic compound. The pH of the mobile phase will determine the extent to which the amine group is protonated (positively charged) or remains in its neutral form. This ionization state directly impacts its interaction with the stationary phase and, consequently, its retention time and peak symmetry. Operating at an appropriate pH can prevent peak tailing and improve resolution.[1][2][3][4]

Q2: What is the pKa of this compound and how does it influence pH selection?

The pKa is the pH at which a compound is 50% ionized and 50% non-ionized. The predicted pKa of the primary amine group in this compound is approximately 7.5. For optimal chromatographic performance, it is generally recommended to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. This ensures that the analyte exists predominantly in a single ionic form, leading to sharper and more symmetrical peaks.[1] For this compound, this means working at a pH below 5.5 or above 9.5.

Q3: What are the common issues encountered when analyzing this compound and how can mobile phase pH help resolve them?

The most common issue is peak tailing, which can compromise peak integration and reduce analytical accuracy. This is often caused by the interaction of the basic amine group with acidic residual silanol (B1196071) groups on the surface of silica-based stationary phases. By lowering the mobile phase pH (e.g., to between 2.5 and 3.5), the silanol groups are protonated and their negative charge is suppressed, minimizing these secondary interactions and significantly improving peak shape.

Q4: What are typical mobile phase compositions for this compound analysis?

Reversed-phase HPLC is the most common technique for this compound analysis. Typical mobile phases consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The aqueous component often contains a buffer to control the pH, for example, phosphate (B84403), formate (B1220265), or acetate (B1210297) buffers. For LC-MS/MS analysis, volatile buffers like ammonium (B1175870) formate or ammonium acetate are preferred. The choice of buffer and its concentration are important for maintaining a stable pH and achieving reproducible results.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of this compound, with a focus on issues related to mobile phase pH.

Problem Possible Cause Suggested Solution
Peak Tailing Secondary interactions with residual silanols: The basic amine group of this compound interacts with negatively charged silanol groups on the column packing.Lower the mobile phase pH: Adjust the pH to be between 2.5 and 3.5 using an appropriate buffer (e.g., phosphate or formate buffer). This protonates the silanol groups, reducing their interaction with the protonated amine.
Mobile phase pH is too close to the pKa of this compound (~7.5): This results in the co-existence of both ionized and non-ionized forms of the analyte, leading to broad or split peaks.Adjust the mobile phase pH: Ensure the pH is at least 2 units away from the pKa. For reversed-phase chromatography, a pH below 5.5 is generally recommended for good retention and peak shape.
Poor Retention Analyte is highly ionized: At a low pH, this compound is fully protonated and may be too polar to be well-retained on a reversed-phase column, especially with high organic content in the mobile phase.Optimize the organic modifier concentration: Decrease the percentage of acetonitrile or methanol in the mobile phase to increase retention. Consider a different stationary phase: A column with a different chemistry, such as a phenyl-hexyl column, may provide better retention for polar compounds.
Shifting Retention Times Inadequate buffering: The mobile phase buffer has insufficient capacity to maintain a constant pH, leading to inconsistent ionization of the analyte.Increase buffer concentration: A buffer concentration of 20-50 mM is typically sufficient. Ensure the mobile phase pH is within the buffer's effective range: The effective buffering range is generally pKa ± 1 pH unit.
Column degradation: Operating at a high pH (typically > 8) can dissolve the silica (B1680970) backbone of the column, leading to a loss of performance.Operate within the column's recommended pH range: Most silica-based columns are stable between pH 2 and 8. If a higher pH is required, use a hybrid or polymer-based column designed for high pH applications.

Quantitative Data on the Effect of Mobile Phase pH

The following table summarizes the observed effects of different mobile phase pH values on the chromatographic analysis of this compound, based on data from various studies. It is important to note that direct comparisons should be made with caution due to differences in stationary phases, organic modifiers, and other chromatographic conditions between studies.

Mobile Phase pH Effect on Retention Time Effect on Peak Shape Reference
2.8 Not specified, but used in a validated method for Florfenicol.Good peak symmetry was achieved for Florfenicol.
4.0 The retention time for this compound was approximately 8-10 minutes in a specific HPLC-UV method.Not explicitly detailed, but the method was validated for residue determination.
4.5 Used in a stability-indicating method for Florfenicol and its degradation products.Method was validated for specificity, indicating acceptable peak shapes for separation.
5.0 A fast separation of less than 2 minutes was achieved for this compound and related compounds.The method provided good retention and separation.
5.3 Improved resolution was observed for this compound and related compounds.The elution order was Thiamphenicol, Florfenicol, and then this compound, with good resolution.
7.3 Used in a gradient method for the analysis of Florfenicol and Thiamphenicol.The method was successfully adopted and validated for quantitative determination.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization for this compound Analysis by HPLC-UV

This protocol describes a systematic approach to optimize the mobile phase pH for the analysis of this compound using a reversed-phase C18 column and UV detection.

1. Materials:

  • This compound reference standard
  • HPLC grade acetonitrile and methanol
  • HPLC grade water
  • Phosphate buffer components (e.g., monobasic and dibasic sodium phosphate) or Formic acid
  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
  • HPLC system with UV detector

2. Preparation of Mobile Phases:

  • Mobile Phase A (Aqueous Buffer):
  • Prepare a 25 mM phosphate buffer and adjust the pH to three different levels: 3.0, 4.5, and 6.0, using phosphoric acid or sodium hydroxide.
  • Alternatively, prepare 0.1% (v/v) formic acid in water (pH ~2.7).
  • Mobile Phase B (Organic Modifier): Acetonitrile

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: 30 °C
  • UV Detection: 224 nm
  • Gradient: Start with an isocratic elution of 80% Mobile Phase A and 20% Mobile Phase B. The gradient can be adjusted as needed to achieve a reasonable retention time.

4. Procedure:

  • Equilibrate the column with the initial mobile phase (e.g., pH 3.0 buffer/acetonitrile) for at least 30 minutes or until a stable baseline is achieved.
  • Inject a standard solution of this compound.
  • Record the chromatogram and evaluate the retention time, peak asymmetry (tailing factor), and peak area.
  • Repeat the analysis with the other mobile phase pH values (4.5 and 6.0), ensuring the column is thoroughly equilibrated with each new mobile phase before injection.
  • Compare the results to determine the optimal pH for the analysis.

Visualizations

experimental_workflow Experimental Workflow for Mobile Phase pH Optimization cluster_prep Preparation cluster_hplc HPLC Analysis cluster_iteration Iteration and Optimization cluster_conclusion Conclusion prep_standards Prepare Florfenicol Amine Standard inject_1 Inject Standard prep_standards->inject_1 prep_mp Prepare Mobile Phases (Different pH Buffers) equilibrate Equilibrate Column with pH 3.0 Mobile Phase prep_mp->equilibrate equilibrate->inject_1 analyze_1 Record Chromatogram (RT, Asymmetry, Area) inject_1->analyze_1 equilibrate_2 Equilibrate Column with pH 4.5 Mobile Phase analyze_1->equilibrate_2 inject_2 Inject Standard equilibrate_2->inject_2 analyze_2 Record Chromatogram inject_2->analyze_2 equilibrate_3 Equilibrate Column with pH 6.0 Mobile Phase analyze_2->equilibrate_3 inject_3 Inject Standard equilibrate_3->inject_3 analyze_3 Record Chromatogram inject_3->analyze_3 compare Compare Results analyze_3->compare optimal_ph Determine Optimal pH compare->optimal_ph

Caption: Workflow for optimizing mobile phase pH for this compound analysis.

ph_pka_relationship Relationship between pH, pKa, and Ionization of this compound cluster_ph_scale Mobile Phase pH cluster_ionization_state Ionization State of this compound (R-NH2) cluster_chromatographic_behavior Expected Chromatographic Behavior ph_low Low pH (e.g., < 5.5) protonated Fully Protonated (R-NH3+) ph_low->protonated pH << pKa ph_pka pH = pKa (~7.5) mixed 50% Protonated 50% Neutral ph_pka->mixed pH equals pKa ph_high High pH (e.g., > 9.5) neutral Fully Neutral (R-NH2) ph_high->neutral pH >> pKa good_peak_shape Good Peak Shape (Reduced Tailing) protonated->good_peak_shape Single ionic form poor_peak_shape Poor Peak Shape (Broad or Split Peaks) mixed->poor_peak_shape Multiple species co-exist potential_tailing Potential for Tailing (if silanols are ionized) neutral->potential_tailing Interaction with ionized silanols

Caption: Influence of mobile phase pH on the ionization and chromatography of this compound.

References

Technical Support Center: Troubleshooting Florfenicol Amine HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Florfenicol amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, with a specific focus on resolving peak fronting issues in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is peak fronting in HPLC?

A1: Peak fronting is a type of peak asymmetry where the front slope of the peak is less steep than the back slope.[1][2] This distortion results in a leading edge that is broader than the tailing edge of the peak.[1] Ideally, chromatographic peaks should be symmetrical and have a Gaussian shape for accurate quantification.[1]

Q2: Why is my this compound peak fronting?

A2: Peak fronting for this compound, a basic compound, can be caused by several factors, most commonly column overload.[3][4] This occurs when the amount of analyte introduced to the column exceeds its capacity.[2][4] Other potential causes include the use of an injection solvent that is stronger than the mobile phase, improper mobile phase pH, or a compromised column.[4][5]

Q3: Can the mobile phase pH cause peak fronting for this compound?

A3: Yes, an inappropriate mobile phase pH can contribute to peak distortion, including fronting.[4] While peak tailing is a more common issue for basic compounds like this compound due to interactions with residual silanols on the stationary phase, significant deviations from the optimal pH can lead to poor peak shape, including fronting.[3][6] Variations in pH between the sample solvent and the mobile phase can also alter the ionization of the analyte, leading to fronting peaks.[1][5]

Q4: How does column overload lead to peak fronting?

A4: Column overload can manifest in two ways: concentration overload and volume overload.[4][7]

  • Concentration (Mass) Overload: Injecting a sample with too high a concentration of this compound can saturate the stationary phase at the column inlet. This saturation prevents molecules from interacting properly with the stationary phase, causing them to travel down the column more quickly and elute earlier, resulting in a fronting peak.[2][4][7]

  • Volume Overload: Injecting too large a volume of the sample, even at an appropriate concentration, can also lead to peak fronting. This is because the initial band of the analyte at the top of the column is too broad.[7]

Troubleshooting Guide: Addressing Peak Fronting

This guide provides a systematic approach to diagnosing and resolving peak fronting issues observed during the HPLC analysis of this compound.

Problem: The chromatogram shows a fronting peak for this compound.

Column overload is the most frequent cause of peak fronting.[2][5][8]

  • Action 1: Dilute the Sample. The simplest first step is to dilute your sample and reinject it.[1][3] A 10-fold dilution is a good starting point.[7] If peak shape improves, the original sample was too concentrated.

  • Action 2: Reduce Injection Volume. If sample dilution is not feasible or does not resolve the issue, reduce the injection volume.[1][3][7] This can help mitigate volume overload.

A mismatch between the sample solvent and the mobile phase is another common culprit.[1][5]

  • Action 1: Match the Sample Solvent to the Mobile Phase. Ideally, the sample should be dissolved in the mobile phase itself or in a solvent that is weaker (less eluotropic) than the mobile phase.[5][8] Injecting a sample in a much stronger solvent can cause the analyte to travel through the column too quickly without proper partitioning, leading to peak fronting.[5]

  • Action 2: Adjust Solvent Composition. If using a different sample solvent is unavoidable, ensure its composition is as close as possible to the initial mobile phase conditions.[1]

For an ionizable compound like this compound, the mobile phase pH is critical for good peak shape.[6][9]

  • Action 1: Verify Mobile Phase pH. Ensure the pH of your mobile phase is accurately prepared and stable. Even small variations can affect the ionization state of this compound and influence peak shape.[6]

  • Action 2: Adjust Mobile Phase pH. While a mobile phase pH of around 5.3 has been shown to be effective for minimizing peak tailing of this compound by suppressing silanol (B1196071) interactions, if you are experiencing fronting, ensure your pH is not too far from the pKa of the analyte, which can lead to mixed ionization states and peak distortion.[3][6] A pH that keeps the analyte in a single ionic form is preferable.[6]

A deteriorating column can also be the source of peak shape problems.[1][10]

  • Action 1: Check for Column Contamination. If the column has been used extensively, contaminants may have accumulated at the column head, leading to peak distortion. Try flushing the column with a strong solvent.[7]

  • Action 2: Evaluate Column for Voids or Degradation. Poor column packing or physical degradation of the column bed can cause peak fronting.[1] If the problem persists with different analytes and after trying other troubleshooting steps, the column may need to be replaced.[1]

Quantitative Data Summary

The following tables summarize key parameters that can be adjusted to address peak fronting.

Table 1: Troubleshooting Parameters for Peak Fronting

ParameterRecommended ActionRationale
Sample Concentration Dilute the sample (e.g., 10-fold)To prevent mass overload of the stationary phase.[7]
Injection Volume Reduce the injection volumeTo prevent volume overload and broadening of the initial analyte band.[7]
Sample Solvent Dissolve sample in mobile phase or a weaker solventTo ensure proper focusing of the analyte at the head of the column.[5][8]
Mobile Phase pH Maintain a consistent and appropriate pHTo ensure the analyte is in a single, stable ionization state.[6]
Column Temperature Increase the column temperature (e.g., to 30°C or 40°C)To improve mass transfer kinetics and potentially sharpen peaks.[3]

Experimental Protocols

Protocol 1: Sample Dilution Study for Diagnosing Column Overload

  • Prepare a stock solution of your this compound standard or sample at the concentration that is showing peak fronting.

  • Create a series of dilutions from the stock solution: 1:2, 1:5, 1:10, and 1:20 in the mobile phase.

  • Inject the original solution and each dilution onto the HPLC system using the same method.

  • Analyze the resulting chromatograms. A significant improvement in peak symmetry with increasing dilution indicates that column overload was the cause of the peak fronting.

Protocol 2: HPLC Method for this compound Analysis (Example)

This is a general starting point and may require optimization for your specific application.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[11]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water, with the pH adjusted. For example, a starting point could be 600 mL acetonitrile mixed with 400 mL of water, with the pH adjusted to 2.8 using phosphoric acid.[11] Another reported mobile phase involves a buffer at pH 4.0.[12] The optimal pH may need to be determined empirically.

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: UV at 220 nm or 268 nm.[11][13]

  • Injection Volume: 10-20 µL (can be adjusted based on the dilution study).

  • Column Temperature: 30°C.[3]

Visualizations

Peak_Fronting_Troubleshooting_Workflow start Peak Fronting Observed overload Is Column Overload Suspected? start->overload dilute Dilute Sample / Reduce Injection Volume overload->dilute Yes solvent Is Sample Solvent Stronger than Mobile Phase? overload->solvent No resolved Peak Shape Improved dilute->resolved match_solvent Match Sample Solvent to Mobile Phase solvent->match_solvent Yes ph_issue Is Mobile Phase pH Optimal? solvent->ph_issue No match_solvent->resolved adjust_ph Verify and Adjust Mobile Phase pH ph_issue->adjust_ph No column_issue Is the Column Old or Contaminated? ph_issue->column_issue Yes adjust_ph->resolved clean_column Flush or Replace Column column_issue->clean_column Yes column_issue->resolved No clean_column->resolved

Caption: A workflow diagram for troubleshooting peak fronting.

Concentration_Overload_Mechanism cluster_column HPLC Column cluster_analyte Analyte Molecules inlet Column Inlet saturation Stationary Phase Saturation inlet->saturation outlet Column Outlet fronting_peak Fronting Peak Observed outlet->fronting_peak a1 a2 a3 a4 a5 injection High Concentration Sample Injection injection->inlet early_elution Reduced Retention & Early Elution saturation->early_elution early_elution->outlet

References

Technical Support Center: Florfenicol Amine (FFA) Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of Florfenicol (B1672845) amine (FFA) detection in various matrices.

Troubleshooting Guide

This guide addresses common issues encountered during FFA analysis.

Question: Why am I observing low recovery of Florfenicol amine?

Answer: Low recovery of FFA can be attributed to several factors throughout the analytical workflow, from sample preparation to detection. Here are some common causes and solutions:

  • Incomplete Hydrolysis: Florfenicol and its metabolites must be completely hydrolyzed to FFA. Ensure that the acid hydrolysis step is performed under the optimal conditions.[1][2]

    • Protocol: Weigh 2 g of homogenized tissue into a 50 mL centrifuge tube. Add 5 mL of 6M hydrochloric acid (HCl). Incubate at 90-100°C for at least 2 hours.[1][2][3] For some matrices, a longer hydrolysis time of up to 4 hours may be necessary to release bound residues.

  • Suboptimal pH during Extraction: The pH of the sample solution is critical for efficient extraction. After hydrolysis, the solution must be made strongly basic (pH ≥12.5) to convert FFA salts to the free base, which is more amenable to extraction with organic solvents or solid-phase extraction (SPE).

  • Inefficient Solid-Phase Extraction (SPE): The choice of SPE cartridge and the loading/elution conditions are crucial. For FFA, a reversed-phase cartridge is commonly used. Ensure the cartridge is properly conditioned and that the sample is loaded at the correct pH. Elution should be performed with an appropriate solvent to ensure complete recovery of the analyte.

  • Matrix Effects: Complex matrices like animal tissues can interfere with the extraction and detection of FFA. A thorough sample cleanup is necessary to minimize these effects. This can include a defatting step with a solvent like ethyl acetate (B1210297) and the use of cleanup cartridges like Oasis MCX. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is another effective approach for sample cleanup.

Question: My results are inconsistent and not reproducible. What could be the cause?

Answer: Inconsistent results are often a sign of variability in the sample preparation or analytical instrumentation.

  • Sample Homogeneity: Ensure that the initial sample is thoroughly homogenized to obtain a representative portion for analysis. For tissue samples, using a food processor is recommended.

  • Precise Reagent Preparation: The concentration of reagents, especially the acid and base solutions used for hydrolysis and pH adjustment, should be accurate.

  • Instrument Calibration: Regularly calibrate the analytical instrument (e.g., LC-MS/MS, HPLC) using a standard curve prepared with known concentrations of FFA. Matrix-matched calibration curves can help to compensate for matrix effects.

  • Internal Standards: The use of an internal standard, such as florfenicol-d3, can help to correct for variations in extraction efficiency and instrument response.

Question: I am seeing interfering peaks in my chromatogram. How can I improve the selectivity of my method?

Answer: Interfering peaks can mask the FFA peak and lead to inaccurate quantification. Improving the selectivity of the analytical method is key.

  • Optimized Chromatographic Conditions: Adjust the mobile phase composition, gradient, and column type to achieve better separation of FFA from interfering compounds. A reversed-phase C18 column is commonly used for FFA analysis.

  • Selective Detection with Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly selective and sensitive technique for FFA detection. By monitoring specific precursor-product ion transitions (Multiple Reaction Monitoring - MRM), the interference from other compounds can be significantly reduced.

  • Thorough Sample Cleanup: As mentioned previously, effective sample cleanup using techniques like SPE or QuEChERS is essential to remove matrix components that may cause interfering peaks.

Frequently Asked Questions (FAQs)

What is the most sensitive method for this compound detection?

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the most sensitive and specific method for the quantification of FFA. It is considered a confirmatory method and is widely used for regulatory monitoring. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with MS/MS further enhances sensitivity and reduces run times.

What are the typical Limits of Detection (LOD) and Quantification (LOQ) for FFA in different matrices?

The LOD and LOQ for FFA vary depending on the analytical method and the complexity of the sample matrix. The following table summarizes typical values found in the literature.

MatrixAnalytical MethodLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Reference
Chicken MuscleLC-MS/MS2025.4
Chicken LiverLC-MS/MS2022.6
Poultry Meat & PorkUPLC-FLD1.0–4.23.0–11.4
Beef, Pork, ChickenLC-MS/MS0.6–3.11.8–10.4
Livestock & Poultry MeatUHPLC-MS/MS0.03–1.500.05–5.00
Bovine Tissues & EelLC-MS/MS0.510
EggsUPLC-MS/MS0.51.0
Catfish MuscleHPLC-UV44-

What is the purpose of the acid hydrolysis step in FFA analysis?

Florfenicol is metabolized in the animal body into several compounds, with FFA being a major metabolite. The acid hydrolysis step is crucial because it converts florfenicol and its other metabolites into a single, stable marker residue, this compound. This allows for the determination of the total florfenicol residue concentration.

Can ELISA be used for sensitive FFA detection?

Enzyme-Linked Immunosorbent Assay (ELISA) is a rapid and high-throughput screening method suitable for analyzing a large number of samples. While generally less sensitive and specific than LC-MS/MS, sensitive ELISAs have been developed for FFA with 50% inhibiting concentrations (IC50) as low as 0.118 ng/mL.

Experimental Protocols & Workflows

Detailed Protocol: Sample Preparation for FFA Analysis in Animal Tissue by LC-MS/MS

This protocol describes a common method for the extraction and cleanup of FFA from animal tissues prior to LC-MS/MS analysis.

  • Homogenization: Homogenize a representative portion of the tissue sample (e.g., 2 g) using a food processor.

  • Hydrolysis:

    • Transfer the homogenized sample to a 50 mL centrifuge tube.

    • Add 5 mL of 6M HCl.

    • Incubate at 90-100°C in a shaking water bath for 2-4 hours.

    • Cool the sample to room temperature.

  • pH Adjustment:

    • Add approximately 5 mL of 30% (w/v) sodium hydroxide (B78521) (NaOH) to adjust the pH to ≥12.5.

    • Add 10 mL of deionized water to dilute the extract.

  • Cleanup (Solid-Phase Extraction - SPE):

    • Condition a reversed-phase SPE cartridge.

    • Load the diluted extract onto the SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the FFA with an appropriate solvent.

  • Final Preparation:

    • Evaporate the eluate to dryness.

    • Reconstitute the residue in a suitable buffer for LC-MS/MS analysis.

Experimental Workflow Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis homogenization 1. Homogenization of Tissue Sample hydrolysis 2. Acid Hydrolysis (6M HCl, 90-100°C) homogenization->hydrolysis ph_adjustment 3. pH Adjustment (pH >= 12.5) hydrolysis->ph_adjustment spe_cleanup 4. Solid-Phase Extraction (SPE) ph_adjustment->spe_cleanup final_prep 5. Evaporation & Reconstitution spe_cleanup->final_prep lcmsms LC-MS/MS Analysis final_prep->lcmsms

Caption: Workflow for FFA analysis in animal tissue using LC-MS/MS.

troubleshooting_workflow start Low FFA Sensitivity or Inconsistent Results check_hydrolysis Is Hydrolysis Complete? (Temp, Time, Acid Conc.) start->check_hydrolysis optimize_hydrolysis Optimize Hydrolysis Conditions check_hydrolysis->optimize_hydrolysis No check_ph Is pH for Extraction Optimal (>=12.5)? check_hydrolysis->check_ph Yes optimize_hydrolysis->check_ph adjust_ph Adjust pH with Strong Base check_ph->adjust_ph No check_cleanup Is Sample Cleanup Adequate? check_ph->check_cleanup Yes adjust_ph->check_cleanup improve_cleanup Improve SPE or Use QuEChERS check_cleanup->improve_cleanup No check_instrument Is Instrument Calibrated and Optimized? check_cleanup->check_instrument Yes improve_cleanup->check_instrument calibrate_instrument Calibrate Instrument & Use Internal Standard check_instrument->calibrate_instrument No end Improved Sensitivity and Reproducibility check_instrument->end Yes calibrate_instrument->end

Caption: Troubleshooting decision tree for improving FFA detection sensitivity.

References

Technical Support Center: Optimizing Florfenicol Amine LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Florfenicol (B1672845) amine (FFA). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in FFA analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact Florfenicol and Florfenicol Amine analysis?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting, undetected components from the sample matrix.[1][2] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately affecting the accuracy, precision, and sensitivity of your quantification.[1][3] In the analysis of Florfenicol (FF) and its metabolite this compound (FFA), matrix effects can cause unreliable results, especially in complex biological samples like animal tissues.[2] For instance, significant signal suppression has been observed for FFA in swine muscle, while signal enhancement has been noted for the parent Florfenicol in the same matrix.

Q2: What are the common causes of ion suppression or enhancement in FFA LC-MS/MS analysis?

A2: Ion suppression and enhancement are primarily caused by co-eluting endogenous materials from the sample matrix, such as proteins, lipids, salts, and phospholipids. These components can compete with FFA for ionization in the mass spectrometer's ion source, leading to a decreased signal (suppression). They can also alter the physical properties of the droplets in the electrospray ionization (ESI) source, such as viscosity or surface tension, which can hinder the efficient generation of gas-phase analyte ions. Conversely, some matrix components can facilitate the ionization of FFA, leading to an artificially high signal (enhancement).

Q3: How can I determine if my FFA analysis is being affected by matrix effects?

A3: Two common methods to assess matrix effects are post-column infusion and the post-extraction spike method.

  • Post-Column Infusion: A standard solution of FFA is continuously infused into the mass spectrometer after the analytical column while a blank matrix extract is injected. A dip in the stable baseline signal at the retention time of FFA indicates the presence of co-eluting matrix components causing ion suppression.

  • Post-Extraction Spike Method: The response of FFA in a post-extraction spiked matrix sample is compared to the response of FFA in a pure solvent standard at the same concentration. A significant difference between the two responses indicates the presence of matrix effects.

Q4: My this compound peak shows significant ion suppression, while the parent Florfenicol peak is less affected. What could be the cause?

A4: This is a common observation and can be attributed to the different physicochemical properties of Florfenicol and this compound. Florfenicol is often analyzed in negative ion mode, while this compound is analyzed in positive ion mode. The co-eluting matrix components may have a more pronounced effect on the ionization efficiency in the positive ion mode under your specific chromatographic conditions. Additionally, FFA is more polar than FF and may co-elute with different sets of matrix interferences.

Troubleshooting Guides

Issue 1: Poor Reproducibility and Inaccurate Quantification of FFA

This is often a direct result of uncompensated matrix effects.

Troubleshooting Steps:

  • Evaluate Sample Preparation: A clean sample extract is crucial. If you are only using protein precipitation, consider more rigorous cleanup methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). For fatty matrices, a lipid removal step is recommended.

  • Optimize Chromatographic Separation: Ensure that FFA is chromatographically resolved from the bulk of the matrix components. Adjusting the mobile phase gradient or trying a different analytical column chemistry (e.g., C18, Phenyl-Hexyl) can improve separation and reduce co-elution.

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS for FFA (e.g., this compound-d3) will experience similar ion suppression or enhancement as the analyte, allowing for accurate correction during data processing.

  • Dilute the Sample Extract: A simple approach to reduce the concentration of interfering matrix components is to dilute the final sample extract. However, ensure that the diluted FFA concentration remains well above the limit of quantification (LOQ).

Issue 2: Low Recovery of this compound

Low recovery indicates that the analyte is being lost during the sample preparation process.

Troubleshooting Steps:

  • Optimize Extraction pH: The pH of the extraction buffer can significantly impact the recovery of FFA. Experiment with different pH values to find the optimal condition for your matrix.

  • Check SPE Cartridge and Elution Solvent: Ensure the SPE cartridge chemistry is appropriate for FFA. Verify that the elution solvent is strong enough to completely elute the analyte from the cartridge. Mixed-mode SPE cartridges that combine reversed-phase and ion-exchange mechanisms can be very effective.

  • Minimize Evaporation Steps: If your protocol involves drying down the extract, be cautious. FFA can be lost if the temperature is too high or the drying time is too long.

Issue 3: High Variability in Results Between Replicate Injections

Inconsistent results can be a symptom of variable matrix effects between samples.

Troubleshooting Steps:

  • Assess Sample Homogeneity: Ensure that your samples are thoroughly homogenized before taking an aliquot for extraction.

  • Standardize Sample Preparation: Inconsistent execution of the sample preparation protocol can introduce variability. Ensure all steps are performed consistently for all samples.

  • Investigate Matrix Variability: If analyzing samples from different sources, the matrix composition can vary, leading to different degrees of matrix effects. In such cases, using a robust internal standard or performing standard addition for each sample may be necessary.

  • Clean the LC-MS System: A buildup of matrix components in the LC system and MS source can lead to fluctuating signal intensity. Regular cleaning and maintenance are crucial.

Data Presentation

Table 1: Matrix Effects (%) and Recovery (%) for Florfenicol and this compound in Various Matrices

AnalyteMatrixSample Preparation MethodMatrix Effect (%)Recovery (%)Reference
FlorfenicolChicken FeathersSolvent ExtractionNot Specified99 - 102
FlorfenicolAnimal & Aquaculture ProductsQuEChERSNot Specified76.12 - 109.57
FlorfenicolBovine, Equine & Porcine TissuesNot SpecifiedNot SpecifiedNot Specified
This compoundSwine MuscleAcid Hydrolysis, LLE, dSPENegligible~100
Florfenicol & MetabolitesBovine Tissues & EelAcid Hydrolysis, SLE, SPENegligible93 - 104
Florfenicol & this compoundBeef, Pork, Chicken, Shrimp, Eel, FlatfishLLE & QuEChERSNot Specified76.12 - 109.57 (FF), 74.70 - 107.36 (FFA)

Experimental Protocols

Protocol 1: QuEChERS Method for Animal and Aquaculture Products

This protocol is a popular choice due to its simplicity and efficiency.

  • Homogenization: Weigh 2-5 g of the homogenized tissue sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile (B52724) and an appropriate internal standard. Vortex vigorously for 1 minute.

  • Salting Out: Add a salt mixture (e.g., MgSO₄ and NaCl) to induce phase separation. Vortex again for 1 minute.

  • Centrifugation: Centrifuge at high speed (e.g., 8000 rpm) for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) and C18) to remove interfering matrix components. Vortex for 30 seconds and centrifuge.

  • Final Extract: The resulting supernatant is the final extract, which can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable solvent.

Protocol 2: Extraction from Bovine Tissues and Eel with Hydrolysis

This method involves a hydrolysis step to measure total florfenicol as FFA.

  • Hydrolysis: Samples are hydrolyzed with hydrochloric acid.

  • Defatting: The hydrolyzed sample is defatted to remove lipids.

  • Cleanup: The sample is subjected to solid-supported liquid extraction followed by Oasis MCX cartridge cleanup.

Protocol 3: Protein Precipitation for Bull Serum and Seminal Plasma

A quick and simple method for cleaner matrices.

  • Sample Preparation: Take 100 µL of the sample and add 20 µL of an internal standard working solution (e.g., florfenicol-d3 (B3026104) at 2 µg/mL in acetonitrile).

  • Precipitation: Add 80 µL of acetonitrile and vortex for 30 seconds.

  • Centrifugation: Centrifuge at 21,000 x g for 10 minutes at 20°C.

  • Dilution: Transfer 20 µL of the supernatant to an LC vial containing 180 µL of ultra-pure water.

Visualizations

Troubleshooting_Workflow cluster_Start Problem Identification cluster_Investigation Initial Investigation cluster_Solutions Troubleshooting Strategies cluster_Validation Validation Start Poor Reproducibility or Inaccurate FFA Quantification Assess_ME Assess Matrix Effects (Post-column infusion or Post-extraction spike) Start->Assess_ME Sample_Prep Optimize Sample Preparation (SPE, LLE, QuEChERS) Assess_ME->Sample_Prep Matrix Effects Confirmed Chromo Optimize Chromatography (Gradient, Column) Assess_ME->Chromo Matrix Effects Confirmed IS Use Stable Isotope-Labeled Internal Standard Assess_ME->IS Matrix Effects Confirmed Dilution Dilute Sample Extract Assess_ME->Dilution Matrix Effects Confirmed Validate Re-validate Method Sample_Prep->Validate Chromo->Validate IS->Validate Dilution->Validate

Caption: Troubleshooting workflow for matrix effects in FFA analysis.

Sample_Prep_Workflow cluster_Sample Sample Input cluster_Extraction Extraction cluster_Cleanup Cleanup (d-SPE) cluster_Analysis Analysis Sample Homogenized Tissue Sample Extraction Add Acetonitrile & Internal Standard Vortex Sample->Extraction Salting_Out Add Salts (e.g., MgSO4, NaCl) Vortex Extraction->Salting_Out Centrifuge1 Centrifuge Salting_Out->Centrifuge1 dSPE Transfer Supernatant to d-SPE Tube (e.g., PSA, C18) Centrifuge1->dSPE Vortex_Centrifuge Vortex and Centrifuge dSPE->Vortex_Centrifuge Final_Extract Final Extract Vortex_Centrifuge->Final_Extract LCMS LC-MS/MS Analysis Final_Extract->LCMS

Caption: QuEChERS sample preparation workflow for FFA analysis.

References

Technical Support Center: Optimization of SPE Cleanup for Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals optimize their Solid-Phase Extraction (SPE) cleanup for complex matrices. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during SPE cleanup of complex matrices?

The three most prevalent problems are poor recovery of analytes, lack of reproducibility, and insufficiently clean sample extracts.[1][2] These issues can stem from various factors throughout the SPE workflow, from sample pre-treatment to final elution.

Q2: How do I select the appropriate SPE sorbent for my sample?

Sorbent selection is critical and depends on the physicochemical properties of your analyte and the nature of the sample matrix.[3] Consider the analyte's polarity, pKa, and logP. A mismatch between the sorbent's retention mechanism and the analyte's chemistry is a common cause of poor recovery.[4] For instance, a reversed-phase sorbent is suitable for nonpolar analytes in a polar matrix.[4] For complex analytes with both nonpolar and ionizable groups, a mixed-mode sorbent can be highly effective.

Q3: What is the significance of the conditioning and equilibration steps?

Conditioning wets the sorbent and activates the bonded functional groups, ensuring consistent interaction with the analyte. Equilibration then creates a sorbent environment similar in composition to the sample load, which maximizes analyte retention. Skipping or improperly performing these steps can lead to inconsistent and poor recovery. It's crucial not to let the sorbent dry out between these steps and sample loading, unless using specific polymer-based sorbents that are robust to drying.

Q4: How can I optimize the wash step for cleaner extracts?

The goal of the wash step is to remove matrix interferences without eluting the analyte of interest. The wash solvent should be strong enough to remove the maximum number of interferences but weak enough to not affect the analyte. You can optimize this step by testing solvents of varying strengths. For example, in reversed-phase SPE, you can sequentially wash with increasing percentages of an organic solvent in water to determine the optimal composition that removes interferences without causing analyte loss.

Q5: What factors should I consider for the elution step?

The elution solvent should be strong enough to fully desorb the analyte from the sorbent. Use the weakest solvent that provides complete elution to minimize the co-elution of remaining interferences. The volume of the elution solvent is also important; using too little may result in incomplete recovery, while too much can dilute the sample unnecessarily. For ionizable analytes, adjusting the pH of the elution solvent can be critical to neutralize the analyte and facilitate its release from an ion-exchange sorbent.

Troubleshooting Guide

Problem 1: Poor or Low Analyte Recovery

Symptoms: The analyte signal in the final extract is significantly lower than expected.

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Sorbent Choice The sorbent's retention mechanism does not match the analyte's properties. Fix: Select a sorbent with a suitable chemistry (e.g., reversed-phase for nonpolar analytes, ion-exchange for charged analytes). If retention is too strong, consider a less retentive sorbent.
Improper Sample pH The pH of the sample may prevent the analyte from being in its optimal form for retention. Fix: Adjust the sample pH to ensure the analyte is in a neutral state for reversed-phase or a charged state for ion-exchange.
Analyte Breakthrough The analyte does not bind to the sorbent and is lost during the loading or washing steps. Fix: Verify the correctness of solvents in all steps. Decrease the strength of the wash solvent or increase the retention of the analyte by modifying the sample solvent.
Incomplete Elution The elution solvent is not strong enough to desorb the analyte from the sorbent. Fix: Increase the strength of the elution solvent (e.g., higher percentage of organic solvent) or change to a stronger solvent. For ion-exchange, adjust the pH or ionic strength of the elution solvent.
Sorbent Overload The amount of analyte and matrix components exceeds the sorbent's capacity. Fix: Use a larger SPE cartridge with a higher sorbent mass or dilute the sample. The capacity of silica-based sorbents is often ≤ 5% of the sorbent mass.
High Flow Rate The sample is loaded too quickly, not allowing for sufficient interaction between the analyte and the sorbent. Fix: Reduce the flow rate during sample loading to allow for proper equilibration. A typical starting point for sample loading is 1-2 mL/min.
Problem 2: Lack of Reproducibility

Symptoms: Significant variation in analyte recovery across different samples or batches.

Possible Causes & Solutions:

CauseRecommended Solution
Inconsistent Sample Pre-treatment Variations in sample preparation introduce variability. Fix: Follow a standardized and consistent sample pre-treatment protocol, ensuring analytes are fully dissolved.
Cartridge Bed Drying Out The sorbent bed dries out before sample loading, leading to inconsistent wetting. Fix: Ensure the sorbent bed remains wetted after conditioning and equilibration. Re-condition and re-equilibrate if drying occurs.
Variable Flow Rates Inconsistent flow rates during loading, washing, or elution affect interaction times. Fix: Use a vacuum or positive pressure manifold to maintain consistent flow rates. Automated SPE systems can also improve reproducibility.
Sorbent Lot-to-Lot Variability Differences between batches of SPE cartridges can affect performance. Fix: If a sudden drop in reproducibility occurs, check if a new lot of cartridges is being used. Test new lots against a standard before use in critical assays.
Sample Carryover Residuals from a previous highly concentrated sample contaminate the subsequent one. Fix: Ensure proper cleaning of any reusable equipment. When using an autosampler, inject a blank after a high-concentration sample to check for carryover.
Problem 3: Insufficiently Clean Extract

Symptoms: The final extract contains a high level of matrix components, leading to ion suppression in LC-MS, high background noise, or poor chromatography.

Possible Causes & Solutions:

CauseRecommended Solution
Ineffective Wash Step The wash solvent is not strong enough to remove matrix interferences. Fix: Optimize the wash solvent by increasing its elution strength without eluting the analyte. Consider using a solvent that is immiscible with water (e.g., hexane, ethyl acetate) for non-polar interferences.
Inappropriate Sorbent Selectivity The chosen sorbent retains both the analyte and interfering compounds. Fix: Switch to a more selective sorbent. For example, moving from a reversed-phase to a mixed-mode ion-exchange sorbent can provide greater selectivity for charged analytes.
Co-elution of Interferences Interferences are eluted along with the analyte. Fix: Modify the elution solvent to be more selective for the analyte. Use the weakest elution solvent that still provides complete recovery of the analyte.

Experimental Protocols

Generic Reversed-Phase SPE Protocol

This protocol is a starting point for the extraction of non-polar to moderately polar analytes from an aqueous matrix.

  • Conditioning: Pass 1-2 column volumes of methanol (B129727) through the cartridge to wet the sorbent.

  • Equilibration: Pass 1-2 column volumes of deionized water or a buffer matching the sample's pH through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated sample at a controlled flow rate (e.g., 1-2 mL/min).

  • Washing: Pass 1-2 column volumes of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte with a small volume (e.g., 1-2 column volumes) of a strong, non-polar solvent (e.g., methanol, acetonitrile).

Generic Ion-Exchange SPE Protocol

This protocol is a starting point for the extraction of ionizable analytes from an aqueous matrix.

  • Conditioning: Pass 1-2 column volumes of methanol followed by 1-2 column volumes of deionized water through the cartridge.

  • Equilibration: Pass 1-2 column volumes of a buffer at a pH that ensures the analyte is charged and will bind to the sorbent (for cation exchange, pH should be ~2 units below the analyte's pKa; for anion exchange, ~2 units above).

  • Sample Loading: Load the pH-adjusted sample at a controlled flow rate.

  • Washing:

    • Wash with the equilibration buffer to remove unbound matrix components.

    • Wash with a weak organic solvent (e.g., methanol) to remove non-polar interferences.

  • Elution: Elute the analyte with a buffer that neutralizes its charge (for cation exchange, a high pH buffer; for anion exchange, a low pH buffer) or a high ionic strength buffer.

Visualizations

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe SPE Cartridge Steps cluster_analysis Post-SPE Pretreat Adjust pH, Dilute, Centrifuge/Filter Condition 1. Condition (e.g., Methanol) Equilibrate 2. Equilibrate (e.g., Water/Buffer) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Interferences Load->Wash Waste1 To Waste Load->Waste1 Unretained Components Elute 5. Elute Analyte Wash->Elute Waste2 To Waste Wash->Waste2 Interferences Analysis Analysis (LC-MS, GC-MS) Elute->Analysis

Caption: A typical workflow for Solid-Phase Extraction (SPE).

Troubleshooting_Logic cluster_recovery Poor Recovery Solutions cluster_reproducibility Reproducibility Solutions cluster_cleanliness Extract Cleanliness Solutions Start Problem Encountered PoorRecovery Poor Recovery? Start->PoorRecovery Irreproducible Irreproducible Results? PoorRecovery->Irreproducible No CheckSorbent Check Sorbent Choice & Sample pH PoorRecovery->CheckSorbent Yes DirtyExtract Dirty Extract? Irreproducible->DirtyExtract No StandardizeProtocol Standardize Pre-treatment & Flow Rates Irreproducible->StandardizeProtocol Yes OptimizeWash Optimize Wash Solvent DirtyExtract->OptimizeWash Yes End Problem Resolved DirtyExtract->End No OptimizeElution Optimize Elution Solvent CheckSorbent->OptimizeElution CheckFlowRate Check Flow Rates & Sorbent Load OptimizeElution->CheckFlowRate CheckFlowRate->End CheckDrying Prevent Sorbent Drying StandardizeProtocol->CheckDrying CheckLots Check Sorbent Lot-to-Lot Variability CheckDrying->CheckLots CheckLots->End ChangeSorbent Use More Selective Sorbent OptimizeWash->ChangeSorbent ChangeSorbent->End

Caption: A logical flow for troubleshooting common SPE issues.

References

Preventing degradation of Florfenicol amine during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of florfenicol (B1672845) amine. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accurate and reliable quantification of florfenicol amine in various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to measure it?

A1: this compound is the primary metabolite of florfenicol, a broad-spectrum antibiotic widely used in veterinary medicine.[1] Regulatory agencies often require the measurement of total florfenicol residues, which includes the parent drug and its metabolites. To achieve this, analytical methods typically involve a hydrolysis step to convert all florfenicol-related compounds into this compound, which is then quantified as a marker residue.[2]

Q2: My recovery of this compound is consistently low. What are the potential causes?

A2: Low recovery of this compound can stem from several factors during sample preparation. Inadequate homogenization of fatty tissues can prevent efficient extraction.[3] Additionally, the high lipid content in some matrices can shield the analyte from the extraction solvent. This compound can also adsorb to matrix components like proteins.[3]

Q3: I am observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate these?

A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[4] To minimize these effects, consider the following strategies:

  • Improve Sample Cleanup: Employ more selective sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.

  • Use a Stable Isotope-Labeled Internal Standard: Incorporating a deuterated internal standard, such as ent-Florfenicol Amine-d3, is the gold standard for correcting matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte to compensate for signal alterations caused by the matrix.

  • Sample Dilution: Diluting the final extract can reduce the concentration of interfering substances.

Q4: What are the optimal storage conditions for this compound standards and prepared samples?

A4: Stock solutions of this compound are typically prepared in methanol (B129727) and are stable for up to five months when stored at ≤ -10°C in a freezer. Prepared samples (final extracts) in sample buffer can be stored in a refrigerator for up to 5 days before HPLC analysis. It is crucial to avoid unnecessary freeze-thaw cycles for tissue samples.

Troubleshooting Guide: Preventing this compound Degradation

This guide provides specific troubleshooting advice for issues that may arise during the sample preparation workflow, with a focus on preventing the degradation of this compound.

IssuePotential CauseRecommended Solution
Low Analyte Response Incomplete Hydrolysis: The conversion of florfenicol and its metabolites to this compound may be incomplete.Ensure the hydrolysis conditions are strictly followed. This typically involves heating the sample with a strong acid (e.g., 6N HCl) at a high temperature (e.g., 95-100°C) for a sufficient duration (e.g., 2 hours). Periodically vortexing the samples during hydrolysis can aid in complete digestion.
Degradation due to Extreme pH: Although stable during acid hydrolysis, prolonged exposure to highly alkaline conditions during the subsequent neutralization and extraction steps can lead to degradation. Florfenicol, the precursor, is known to be unstable in alkaline solutions.After hydrolysis and cooling, perform the basification step (e.g., with 30% NaOH) promptly and proceed to the extraction step without delay.
Photodegradation: Exposure to light, especially UV light, can contribute to the degradation of florfenicol and potentially this compound. Florfenicol has shown instability under photolytic stress.Conduct sample preparation steps under subdued light or use amber-colored labware to protect the analyte from light exposure.
High Variability in Results Inconsistent Sample Homogenization: Non-homogenous samples, particularly those with high fat content, can lead to variable extraction efficiency.For fatty tissues, cryogenic grinding with liquid nitrogen can create a fine, uniform powder, ensuring consistent exposure to the extraction solvent.
Temperature Fluctuations: Inconsistent temperatures during hydrolysis or evaporation steps can affect the rate of conversion and potentially lead to degradation.Use a calibrated shaking water bath for consistent heating during hydrolysis. For solvent evaporation, use a rotary evaporator at a controlled temperature (e.g., 45-50°C).
Presence of Unexpected Peaks in Chromatogram Side Reactions During Hydrolysis: The harsh conditions of acid hydrolysis can sometimes lead to the formation of minor degradation byproducts.While the primary goal of hydrolysis is conversion to this compound, optimizing the hydrolysis time and temperature can help minimize the formation of unwanted side products.
Contamination: Contamination from glassware, solvents, or reagents can introduce interfering peaks.Ensure all glassware is thoroughly cleaned and use high-purity (e.g., HPLC grade) solvents and reagents.

Quantitative Data on Stability

While specific quantitative stability data for this compound is limited in the literature, studies on its parent compound, florfenicol, provide valuable insights into the conditions that may lead to its degradation. The hydrolysis of florfenicol to this compound is the primary degradation pathway.

Table 1: Stability of Florfenicol under Different pH Conditions

pHConditionStabilityReference
Acidic1N HCl at 60°CUnstable, degradation observed after 1 hour.
NeutralWater (pH ~7)Relatively stable.
AlkalineNaOH solution at 60°CHighly unstable, complete degradation within 1 hour.
Alkaline (pH 8-11)Buffer solutionDegradation rate increases with increasing pH.

Table 2: Stability of Florfenicol under Other Stress Conditions

ConditionObservationReference
Oxidative Stress Stable when exposed to 10% H₂O₂ for 24 hours.
Thermal Stress (Solid State) Stable.
Thermal Stress (Solution) Slight degradation at 80°C / 95% RH for 10 days.
Photolytic Stress (Solution) Unstable when exposed to sunlight.

Experimental Protocols

Protocol 1: Determination of Total Florfenicol as this compound in Animal Tissue by LC-MS/MS

This protocol is a generalized procedure for the analysis of total florfenicol residues in animal tissues.

1. Sample Preparation and Hydrolysis

  • Weigh 2 g of homogenized tissue into a 50 mL centrifuge tube.

  • Add 5 mL of 6M hydrochloric acid (HCl).

  • Incubate the sample at 90-100°C in a shaking water bath for 2 hours to hydrolyze florfenicol and its metabolites to this compound.

  • Cool the sample to room temperature.

  • Adjust the pH to ≥12.5 by slowly adding approximately 5 mL of 30% (w/v) sodium hydroxide (B78521) (NaOH).

2. Extraction and Cleanup

  • Add 20 mL of ethyl acetate (B1210297) to the sample tube, vortex thoroughly, and centrifuge.

  • Apply the supernatant to a diatomaceous earth column.

  • Elute the this compound from the column with ethyl acetate.

  • Alternatively, a Solid-Phase Extraction (SPE) cleanup can be performed using a reversed-phase cartridge at a basic pH (≥12.5).

3. Final Extract Preparation

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 45-50°C.

  • Reconstitute the residue in a suitable mobile phase (e.g., a mixture of aqueous buffer and acetonitrile).

  • Filter the final solution through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

4. LC-MS/MS Analysis

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for this compound.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis Homogenization 1. Homogenization of Tissue Sample Hydrolysis 2. Acid Hydrolysis (HCl, 90-100°C) Homogenization->Hydrolysis Neutralization 3. Neutralization (NaOH) Hydrolysis->Neutralization Extraction 4. Liquid-Liquid or Solid-Phase Extraction Neutralization->Extraction Evaporation 5. Evaporation and Reconstitution Extraction->Evaporation LCMS 6. LC-MS/MS Analysis Evaporation->LCMS

Caption: Experimental workflow for the analysis of this compound in animal tissues.

degradation_pathway Florfenicol Florfenicol Metabolites Other Metabolites (e.g., Florfenicol Alcohol, Oxamic Acid) Florfenicol->Metabolites Metabolism Florfenicol_Amine This compound (Target Analyte) Florfenicol->Florfenicol_Amine Hydrolysis Metabolites->Florfenicol_Amine Hydrolysis

Caption: Conversion of florfenicol and its metabolites to this compound via hydrolysis.

troubleshooting_logic Low_Recovery Low Recovery of this compound Incomplete_Hydrolysis Incomplete Hydrolysis? Low_Recovery->Incomplete_Hydrolysis Degradation Degradation During Prep? Low_Recovery->Degradation Matrix_Effects Matrix Effects? Low_Recovery->Matrix_Effects Check_Hydrolysis Verify Hydrolysis Time, Temp, Acid Conc. Incomplete_Hydrolysis->Check_Hydrolysis Optimize_pH_Exposure Minimize Exposure to Extreme pH Post-Hydrolysis Degradation->Optimize_pH_Exposure Protect_From_Light Protect from Light Degradation->Protect_From_Light Improve_Cleanup Improve Sample Cleanup (SPE, LLE) Matrix_Effects->Improve_Cleanup Use_IS Use Stable Isotope Internal Standard Matrix_Effects->Use_IS

References

Technical Support Center: Enhancing Recovery of Florfenicol Amine from Fatty Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of florfenicol (B1672845) amine from challenging fatty tissue matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions encountered during the extraction and analysis of florfenicol amine from fatty tissues.

Q1: Why is my recovery of this compound from fatty tissues consistently low?

A1: Low recovery from fatty matrices is a frequent challenge stemming from several factors:

  • Inadequate Homogenization: Fatty tissues are notoriously difficult to homogenize, which can lead to incomplete exposure of the analyte to the extraction solvent.[1]

    • Solution: Ensure thorough homogenization. Cryogenic grinding with liquid nitrogen can be particularly effective for creating a fine, uniform powder from tissue samples before extraction.[1]

  • Poor Solvent Penetration: The high lipid content can act as a barrier, preventing the extraction solvent from efficiently reaching the this compound molecules.[1]

    • Solution: Increase the solvent-to-sample ratio or perform sequential extractions. This involves extracting the sample two or three times with fresh solvent and then combining the extracts.[1]

  • Analyte Adsorption to Matrix Components: this compound can bind to proteins and other components within the matrix, hindering its transfer into the extraction solvent.

    • Solution: Incorporate a protein precipitation step. Acetonitrile (B52724) is a good choice as it both extracts this compound and precipitates proteins. Adjusting the pH or using a buffer can also help disrupt these interactions.

  • Co-extraction of Lipids: Excessive fat in the final extract can interfere with subsequent cleanup and analytical steps, leading to what appears to be low recovery.[1]

    • Solution: A defatting step is crucial. After an initial extraction with a polar solvent like acetonitrile, a wash with a non-polar solvent such as n-hexane can effectively remove lipids. For QuEChERS-based methods, dispersive solid-phase extraction (dSPE) with C18 or specialized sorbents like Z-Sep is highly effective for fat removal.

Q2: I'm observing significant matrix effects in my LC-MS/MS analysis. How can I minimize them?

A2: Matrix effects, such as ion suppression or enhancement, are a primary hurdle in the analysis of extracts from fatty tissues. Here are strategies to mitigate them:

  • Insufficient Cleanup: Co-extracted lipids, proteins, and other endogenous materials are the main culprits behind matrix effects.

    • Solution: Enhance your cleanup protocol. For QuEChERS, use a combination of dSPE sorbents. Primary Secondary Amine (PSA) is effective for removing polar interferences, while C18 targets non-polar interferences like fats. For highly complex matrices, consider more advanced sorbents like Z-Sep or Enhanced Matrix Removal—Lipid (EMR—Lipid). For Solid-Phase Extraction (SPE), ensure the cartridge type (e.g., C18, MCX) is appropriate for this compound and the matrix, and optimize the wash steps to remove interferences without losing the analyte.

  • Inappropriate Extraction Solvent: The choice of solvent can significantly impact the amount of co-extracted matrix components.

    • Solution: Acetonitrile is generally the preferred solvent due to its ability to precipitate proteins and its immiscibility with water during the salting-out step in the QuEChERS method.

  • Analytical Approach:

    • Solution: The use of a matrix-matched calibration curve can help to compensate for consistent matrix effects. Additionally, employing an isotopically labeled internal standard for this compound is a robust way to correct for variations in both extraction recovery and matrix effects.

Q3: Which extraction method should I choose for fatty samples: QuEChERS, SPE, or LLE?

A3: The optimal extraction method depends on your specific experimental needs, including sample throughput, the required level of cleanup, and available equipment.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is ideal for high-throughput analysis of a large number of samples. It is fast and requires minimal solvent. However, for particularly fatty matrices, a modified QuEChERS protocol with a robust dSPE cleanup step is essential.

  • Solid-Phase Extraction (SPE): SPE provides a more selective and thorough cleanup than QuEChERS, often yielding cleaner extracts and reduced matrix effects. However, it is generally more time-consuming and may require more extensive method development to optimize the loading, washing, and elution steps for your specific matrix.

  • Liquid-Liquid Extraction (LLE): LLE is a classic and effective technique but can be labor-intensive and use large volumes of organic solvents. A significant drawback for fatty samples is the potential for emulsion formation, which complicates phase separation.

Q4: Is a hydrolysis step necessary for my analysis?

A4: Yes, a hydrolysis step is critical for determining the total florfenicol residue. In many animal species, florfenicol is rapidly metabolized to this compound and other related compounds. Regulatory standards often define the marker residue as the "sum of florfenicol and its metabolites measured as this compound." Therefore, an acid hydrolysis step is required to convert florfenicol and its metabolites into the common marker, this compound, ensuring an accurate measurement of the total residue.

Data Presentation

Table 1: Recovery of this compound from Various Fatty Tissues using Different Extraction Methods

Tissue TypeExtraction MethodSpiking Level (µg/kg)Recovery (%)Reference
Bovine FatSolid-Supported Liquid Extraction & SPENot Specified93 - 104
Eel MuscleSolid-Supported Liquid Extraction & SPENot Specified93 - 104
Bovine MuscleSolid-Supported Liquid Extraction & SPENot Specified93 - 104
Bovine LiverSolid-Supported Liquid Extraction & SPENot Specified93 - 104
Catfish MuscleLLE & SPE75 - 3500085.7 - 92.3
Egg YolkQuEChERS1071.6 - 92.3
Whole EggQuEChERS1073.2 - 93.0
Swine MuscleLLE & dSPENot SpecifiedNearly 100

Experimental Protocols

Protocol 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This protocol is adapted for fatty matrices and is suitable for high-throughput analysis.

  • Sample Preparation:

    • Weigh 2-5 g of homogenized fatty tissue into a 50 mL centrifuge tube.

    • If the sample has a low water content, add an appropriate amount of ultrapure water to achieve a total water content of approximately 80-90%.

    • Add 10 mL of 1% acetic acid in acetonitrile.

  • Extraction:

    • Add a QuEChERS salt packet (commonly containing 4 g MgSO₄ and 1 g NaCl).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer a 1-6 mL aliquot of the upper acetonitrile layer to a 15 mL dSPE tube.

    • The dSPE tube should contain anhydrous MgSO₄ (to remove residual water) and a cleanup sorbent. For fatty matrices, a common combination is 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 per mL of extract. For highly fatty samples, Z-Sep sorbents can provide enhanced lipid removal.

    • Vortex for 30 seconds.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant.

    • Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) Method

This protocol provides a more thorough cleanup and is suitable for complex fatty matrices.

  • Sample Preparation and Extraction:

    • Homogenize 2 g of fatty tissue with 10 mL of a suitable extraction solvent (e.g., ethyl acetate (B1210297) or acetonitrile).

    • Vortex or shake vigorously for 10-15 minutes.

    • Centrifuge at ≥4000 rpm for 10 minutes and collect the supernatant.

  • Defatting (if necessary):

    • Add an equal volume of n-hexane to the supernatant, vortex for 1 minute, and centrifuge.

    • Discard the upper hexane (B92381) layer.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of ultrapure water.

  • Sample Loading:

    • Evaporate the extracted solvent and reconstitute the residue in a small volume of a weak solvent compatible with the SPE cartridge (e.g., 5% methanol in water).

    • Load the reconstituted sample onto the conditioned SPE cartridge at a slow flow rate (1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5-10 mL of a weak solvent (e.g., 5-10% methanol in water) to remove polar interferences.

  • Elution:

    • Elute the this compound with 5-10 mL of a strong solvent, such as methanol or acetonitrile.

  • Final Extract Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 3: Liquid-Liquid Extraction (LLE) with Defatting

This protocol outlines a basic LLE procedure suitable for fatty matrices.

  • Sample Preparation and Extraction:

    • Homogenize 5 g of the sample with 10 mL of acetonitrile (or ethyl acetate) in a 50 mL centrifuge tube.

    • Shake vigorously for 15 minutes.

    • Centrifuge at ≥4000 rpm for 10 minutes.

  • Liquid-Liquid Partitioning and Defatting:

    • Collect the supernatant.

    • Add an equal volume of n-hexane, vortex for 1 minute, and centrifuge.

    • Carefully remove and discard the upper n-hexane layer. Repeat this step if necessary for very fatty samples.

  • Final Extract Preparation:

    • The lower layer containing the this compound can be further concentrated or directly prepared for analysis.

Protocol 4: Acid Hydrolysis for Total Florfenicol Residue

This essential step precedes the extraction protocols when the total residue of florfenicol is the target analyte.

  • Hydrolysis:

    • Weigh 2 g of homogenized tissue into a 50 mL centrifuge tube.

    • Add 5 mL of 6M hydrochloric acid (HCl).

    • Incubate at 90°C for 2 hours to hydrolyze florfenicol and its metabolites to this compound.

  • Cooling & pH Adjustment:

    • Cool the sample to room temperature.

    • Adjust the pH to ≥12.5 by slowly adding approximately 5 mL of 30% (w/v) NaOH. This step neutralizes the acid and prepares the sample for the subsequent extraction protocol.

Visualizations

Hydrolysis_Workflow cluster_prep Sample Preparation cluster_hydrolysis Acid Hydrolysis cluster_neutralization Neutralization cluster_output Output Homogenized_Tissue Homogenized Fatty Tissue (2g) Add_HCl Add 6M HCl (5 mL) Homogenized_Tissue->Add_HCl Incubate Incubate at 90°C for 2 hours Add_HCl->Incubate Cool Cool to Room Temperature Incubate->Cool Adjust_pH Adjust pH to ≥12.5 with NaOH Cool->Adjust_pH Hydrolyzed_Sample Hydrolyzed Sample for Extraction Adjust_pH->Hydrolyzed_Sample

Caption: Workflow for the acid hydrolysis of fatty tissues.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample Homogenized Sample (2-5g) Add_Solvent Add Acetonitrile Sample->Add_Solvent Add_Salts Add QuEChERS Salts Add_Solvent->Add_Salts Shake Vortex/Shake Add_Salts->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Transfer_Aliquot Transfer Supernatant Centrifuge1->Transfer_Aliquot Add_dSPE Add dSPE Sorbent (MgSO4, PSA, C18) Transfer_Aliquot->Add_dSPE Vortex2 Vortex Add_dSPE->Vortex2 Centrifuge2 Centrifuge Vortex2->Centrifuge2 Filter Filter Supernatant Centrifuge2->Filter LCMS LC-MS/MS Analysis Filter->LCMS

Caption: QuEChERS experimental workflow for fatty tissues.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low this compound Recovery Homogenization Inadequate Homogenization? Start->Homogenization Solvent Poor Solvent Penetration? Start->Solvent Cleanup Insufficient Cleanup? Start->Cleanup Matrix Significant Matrix Effects? Start->Matrix CryoGrind Cryogenic Grinding Homogenization->CryoGrind Yes IncreaseRatio Increase Solvent Ratio / Sequential Extraction Solvent->IncreaseRatio Yes EnhanceCleanup Enhance dSPE/SPE Cleanup Cleanup->EnhanceCleanup Yes MatrixMatched Use Matrix-Matched Standards / Internal Standard Matrix->MatrixMatched Yes

Caption: Troubleshooting logic for low recovery.

References

Technical Support Center: Optimal Column Selection for Florfenicol Amine Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Florfenicol (B1672845) Amine chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on column selection and troubleshoot common issues encountered during the separation of Florfenicol amine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound using reversed-phase HPLC?

This compound is a polar and basic compound, which presents two primary challenges in traditional reversed-phase chromatography. Firstly, its hydrophilic nature leads to poor retention on non-polar stationary phases like C18, resulting in early elution times, often near the solvent front.[1][2] Secondly, as a basic compound, it can interact with residual acidic silanol (B1196071) groups on the surface of silica-based columns. This secondary interaction can lead to poor peak shape, including tailing.

Q2: What is a common starting point for column selection for this compound separation?

A reversed-phase C18 column is a common initial choice for many HPLC analyses and has been used for the separation of Florfenicol and its metabolites.[3][4][5][6] However, due to the challenges mentioned above, significant method development is often required to achieve optimal separation. This may include adjustments to mobile phase pH, the use of additives, or considering alternative column chemistries.

Q3: Are there alternative column technologies that can improve the separation of this compound?

Yes, for polar compounds like this compound, alternative chromatographic modes can offer significant advantages:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar and hydrophilic compounds. They utilize a polar stationary phase and a mobile phase with a high concentration of organic solvent. This mode of chromatography can provide much better retention for this compound compared to reversed-phase columns.[1][2][7]

  • Mixed-Mode Chromatography (MMC): MMC columns possess stationary phases with multiple interaction functionalities, such as reversed-phase and ion-exchange characteristics.[8][9][10][11][12] This allows for simultaneous hydrophobic and ionic interactions, which can be highly effective for retaining and separating basic compounds like this compound with good peak shape.

  • Phenyl-Hexyl Columns: These columns offer alternative selectivity to traditional C18 columns due to the presence of phenyl groups, which can engage in π-π interactions. A phenyl-hexyl column has been successfully used for the rapid separation of this compound.[13][14]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic analysis of this compound.

Problem Potential Cause Recommended Solution
Poor Retention (Early Elution) The analyte is too polar for the reversed-phase column.Option 1: Modify Mobile Phase. Increase the aqueous component of the mobile phase. However, this may be limited by the column's stability and can lead to other issues. Option 2: Switch to HILIC. A HILIC column will provide better retention for polar analytes like this compound.[1][2][7] Option 3: Use a Mixed-Mode Column. A mixed-mode column with ion-exchange character will enhance retention through ionic interactions.[8][9]
Peak Tailing Secondary interactions between the basic amine group and acidic silanol groups on the silica (B1680970) backbone of the column.Option 1: Adjust Mobile Phase pH. Increase the pH of the mobile phase to suppress the ionization of silanol groups. A pH of around 5.3 has been shown to be effective. Option 2: Use a Mobile Phase Additive. Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to block the active silanol sites. Option 3: Use an End-Capped Column. Select a modern, high-purity, end-capped C18 column to minimize the number of accessible silanol groups. Option 4: Consider a Phenyl-Hexyl or Mixed-Mode Column. The different surface chemistry of these columns can reduce silanol interactions.[13][14]
Peak Fronting Column overload due to high sample concentration.Option 1: Dilute the Sample. Reduce the concentration of the sample being injected. Option 2: Reduce Injection Volume. Decrease the volume of the sample injected onto the column.
Split Peaks Issue with the column or sample introduction.Option 1: Check for Column Void. A void at the head of the column can cause peak splitting. Try reversing the column and flushing with a strong solvent. If the problem persists, the column may need to be replaced. Option 2: Ensure Sample Solvent Compatibility. The sample should be dissolved in a solvent that is weaker than or of similar strength to the mobile phase to ensure proper peak focusing at the column inlet.

Experimental Protocols

Below are generalized experimental protocols for sample preparation and HPLC analysis of this compound. These should be optimized for your specific application and instrumentation.

Sample Preparation: Acid Hydrolysis of Florfenicol

Florfenicol and its metabolites are often converted to this compound for total residue analysis.[15]

  • Homogenization: Homogenize the tissue sample.

  • Hydrolysis: To a known weight of the homogenized sample, add a strong acid (e.g., 6N HCl).

  • Incubation: Heat the sample at an elevated temperature (e.g., 95°C) for a specified time (e.g., 1 hour) to facilitate hydrolysis.

  • Neutralization and Extraction: Cool the sample and neutralize the acid with a strong base (e.g., 30% NaOH). Extract the this compound using an appropriate organic solvent, such as ethyl acetate.

  • Clean-up: The extracted sample may require a clean-up step, such as solid-phase extraction (SPE), to remove matrix interferences.[15]

HPLC Method Parameters

The following table provides starting parameters for different column types.

Parameter Reversed-Phase (C18) HILIC Phenyl-Hexyl
Column e.g., Sunfire C18 (3.5 µm, 2.1 x 150 mm)[3]e.g., Acquity UPLC BEH HILIC (1.7 µm, 2.1 x 55 mm)[7]e.g., Phenyl-Hexyl column
Mobile Phase A Water with 0.1% Formic Acid or Ammonium Acetate buffer (e.g., 5 mM, pH 5)[13][14]Acetonitrile with 0.2% Formic AcidWater with Ammonium Acetate buffer (e.g., 5 mM, pH 5)[13][14]
Mobile Phase B Acetonitrile or MethanolWater with 0.2% Formic AcidAcetonitrile or Methanol
Gradient Start with a high aqueous percentage and ramp up the organic phase.Start with a high organic percentage and ramp up the aqueous phase.Start with a high aqueous percentage and ramp up the organic phase.
Flow Rate 0.2 - 1.0 mL/min0.2 - 0.5 mL/min0.2 - 1.0 mL/min
Column Temperature 30 - 50 °C[3]30 - 40 °C30 - 40 °C
Detection UV (e.g., 225 nm)[16] or Mass SpectrometryMass SpectrometryMass Spectrometry

Visualizations

Logical Workflow for Column Selection

The following diagram illustrates a decision-making process for selecting the optimal column for this compound separation.

G start Start: Separate This compound rp_col Try Reversed-Phase (C18) Column start->rp_col check_retention Sufficient Retention? rp_col->check_retention check_peak_shape Good Peak Shape? check_retention->check_peak_shape Yes consider_alt Consider Alternative Column Chemistry check_retention->consider_alt No optimize_rp Optimize Mobile Phase (pH, Additives) check_peak_shape->optimize_rp No end Optimal Separation Achieved check_peak_shape->end Yes optimize_rp->check_peak_shape hilic HILIC Column consider_alt->hilic mmc Mixed-Mode Column consider_alt->mmc phenyl Phenyl-Hexyl Column consider_alt->phenyl hilic->end mmc->end phenyl->end

Caption: Decision tree for selecting an HPLC column for this compound.

Troubleshooting Workflow for Poor Peak Shape

This diagram outlines a systematic approach to troubleshooting common peak shape issues.

G start Poor Peak Shape (Tailing, Fronting, Splitting) check_overload Is Sample Concentration Too High? start->check_overload dilute Dilute Sample or Reduce Injection Volume check_overload->dilute Yes (Fronting) check_silanol Peak Tailing Observed? check_overload->check_silanol No end Improved Peak Shape dilute->end adjust_ph Increase Mobile Phase pH check_silanol->adjust_ph Yes check_column Peak Splitting Observed? check_silanol->check_column No add_tea Add Competing Base (e.g., TEA) adjust_ph->add_tea add_tea->end flush_column Backflush Column check_column->flush_column Yes check_column->end No replace_column Replace Column flush_column->replace_column replace_column->end

Caption: Troubleshooting guide for common HPLC peak shape problems.

References

Technical Support Center: Analysis of Florfenicol Amine by ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing Florfenicol (B1672845) amine (FFA) using Electrospray Ionization Mass Spectrometry (ESI-MS).

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of Florfenicol amine, offering potential causes and solutions.

Issue 1: Poor reproducibility and accuracy in this compound quantification, especially in complex matrices like animal tissue or feed.

  • Potential Cause: This is a classic sign of matrix effects, where co-eluting endogenous compounds from the sample interfere with the ionization of this compound in the mass spectrometer's ion source.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of your results.[2] Common interfering substances include phospholipids, salts, proteins, and lipids that are not adequately removed during sample preparation.[1]

  • Troubleshooting Steps:

    • Confirm Matrix Effect: First, confirm that a matrix effect is present. This can be done by performing a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram.[3] Alternatively, you can compare the signal response of a standard in pure solvent versus a post-extraction spiked sample.

    • Optimize Sample Preparation: The most effective way to combat matrix effects is to improve the sample cleanup process.[4][5]

      • Solid-Phase Extraction (SPE): Employ a more rigorous SPE method. Consider using a mixed-mode SPE cartridge that combines reversed-phase and ion-exchange mechanisms to remove a wider range of interferences.[1]

      • Liquid-Liquid Extraction (LLE): Optimize your LLE protocol by testing different extraction solvents to more effectively partition this compound away from matrix components.[3]

      • QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is an efficient sample preparation technique for removing a broad range of matrix components.[6]

    • Improve Chromatographic Separation: Enhancing the separation between this compound and interfering matrix components can significantly reduce ion suppression.[3]

      • Column Chemistry: Experiment with different column chemistries. A phenyl-hexyl column has been shown to be effective for retaining the polar this compound.[7]

      • Gradient Optimization: Adjust the mobile phase gradient to better resolve the analyte peak from co-eluting interferences.

      • Flow Rate: Reducing the ESI flow rate to the nanoliter-per-minute range can sometimes lessen signal suppression.[8]

    • Sample Dilution: A straightforward approach is to dilute the sample extract. This reduces the concentration of interfering matrix components, though you must ensure the analyte concentration remains above the limit of quantification (LOQ).[3]

Issue 2: The this compound peak experiences significant ion suppression, while the parent Florfenicol peak is less affected.

  • Potential Cause: This is a common observation and is due to the differing physicochemical properties of Florfenicol and its primary metabolite, this compound.[1] this compound is more polar than Florfenicol and, as a result, may co-elute with different, more polar matrix components like phospholipids, which are notorious for causing ion suppression in ESI.[1][5]

  • Troubleshooting Steps:

    • Targeted Sample Cleanup: Use a sample preparation method specifically designed to remove phospholipids. This could involve a specific SPE cartridge or a modified LLE protocol.

    • Chromatographic Selectivity: Adjust your chromatographic method to specifically target the separation of this compound from early-eluting, polar interferences.

    • Check Ionization Mode: Florfenicol is often analyzed in negative ion mode, while this compound is analyzed in positive ion mode.[1][9] Ensure your MS method is optimized for the specific ionization of each compound, as matrix effects can manifest differently in positive and negative ESI modes.[1]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix reduce the ionization efficiency of the target analyte, in this case, this compound.[10] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccuracy, and imprecision in your quantitative results.[11] Essentially, even if your instrument is highly sensitive, the presence of matrix interferences can prevent you from accurately detecting and quantifying this compound.[8]

Q2: What are the most common causes of ion suppression in ESI-MS?

A2: The primary causes of ion suppression are endogenous matrix components that are not completely removed during sample preparation.[1] These include:

  • Phospholipids: Abundant in biological matrices and a major cause of ion suppression.[5]

  • Salts and Buffers: Non-volatile salts can crystallize on the ESI droplet, inhibiting analyte ionization.[8]

  • Proteins and Lipids: High concentrations of these macromolecules can interfere with the ESI process.[2]

Competition for ionization is a key mechanism of ion suppression. When a co-eluting matrix component has a higher ionization efficiency or is present at a much higher concentration than this compound, it can "steal" the available charge in the ESI source, thus suppressing the signal of the analyte.[8]

Q3: Can changing my LC-MS/MS parameters help reduce ion suppression?

A3: Yes, optimizing your LC-MS/MS parameters can help mitigate ion suppression:[12]

  • Ion Source Parameters: Adjusting parameters like capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature can sometimes minimize the impact of matrix effects.[12]

  • Ionization Mode: As mentioned, this compound is typically analyzed in positive ion mode.[1][9] Switching between ESI and Atmospheric Pressure Chemical Ionization (APCI) can also be a strategy, as APCI is generally less susceptible to ion suppression.[13]

  • Multiple Reaction Monitoring (MRM): While MRM provides high selectivity, it does not prevent ion suppression from occurring in the ion source.[8] However, careful selection of precursor and product ions can maximize the signal-to-noise ratio.[12]

Q4: How can I use an internal standard to compensate for ion suppression?

A4: Using a stable isotope-labeled (SIL) internal standard, such as Florfenicol-d3, is a common strategy to compensate for matrix effects.[14][15] The SIL internal standard is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be normalized, leading to more accurate quantification. However, it is crucial to ensure that the analyte and internal standard perfectly co-elute, as even a slight separation can lead to differential ion suppression.[3]

Data Presentation

Table 1: Matrix Effects (%) for Florfenicol and this compound in Various Matrices

MatrixFlorfenicol (FF)This compound (FFA)Reference
Beef-70.17 to 11.97-70.17 to 11.97[9]
Pork-67.60 to -7.20-67.60 to -7.20[9]
Chicken-68.74 to 9.22-68.74 to 9.22[9]
Shrimp-89.20 to 18.92-89.20 to 18.92[9]
Eel-84.68 to 3.88-84.68 to 3.88[9]
Flatfish-69.76 to 5.59-69.76 to 5.59[9]

Note: A matrix effect < 0% indicates ion suppression, while > 0% indicates ion enhancement.

Table 2: Recovery (%) of Florfenicol and this compound Using Different Extraction Methods

MatrixExtraction MethodFlorfenicol (FF) Recovery (%)This compound (FFA) Recovery (%)Reference
Animal & Aquaculture ProductsQuEChERS76.12 - 109.5774.70 - 107.36[9]
Chicken MuscleEthyl Acetate & Oasis MCX95.1 - 107.395.1 - 107.3[16]
Bovine Tissues & EelAcid Hydrolysis, LLE, & Oasis MCX93 - 10493 - 104[17]
Bull Serum & Seminal PlasmaProtein PrecipitationNot specifiedNot specified[15]

Experimental Protocols

1. QuEChERS Sample Preparation for Animal Tissues [6]

This protocol is a generalized procedure and may require optimization for specific matrices.

  • Homogenization: Weigh 2-5 g of homogenized tissue into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile (B52724) and an appropriate internal standard. Vortex vigorously for 1 minute.

  • Salting Out: Add a salt mixture (e.g., MgSO₄ and NaCl) to induce phase separation. Vortex again for 1 minute.

  • Centrifugation: Centrifuge at a high speed (e.g., 8000 rpm) for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) and C18) to remove interfering matrix components. Vortex for 30 seconds and centrifuge.

  • Final Extract: The resulting supernatant is the final extract, which can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable solvent.

2. Liquid Chromatography (LC) Conditions [6][15]

  • Column: A reversed-phase C18 column (e.g., Waters Acquity BEH C18, 50 x 2.1 mm, 1.7 µm) is commonly used.[6][15] A phenyl-hexyl column can also be effective for this compound retention.[7]

  • Mobile Phase: A gradient elution is typically employed with a mobile phase consisting of:

    • A: Water with a modifier like 0.1% formic acid or ammonium (B1175870) acetate.

    • B: Acetonitrile or methanol.

  • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.[6]

  • Column Temperature: The column is usually maintained at a constant temperature, for example, 40°C.[6]

3. Tandem Mass Spectrometry (MS/MS) Conditions [6][9]

  • Ionization Source: Electrospray ionization (ESI) is the most common technique.

  • Polarity: Positive ion mode is generally used for this compound, while negative ion mode is often used for Florfenicol.[1][9]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

Visualizations

Troubleshooting_Ion_Suppression start Start: Poor Reproducibility or Low Signal for this compound confirm_me 1. Confirm Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->confirm_me me_present Matrix Effect Confirmed? confirm_me->me_present optimize_sp 2. Optimize Sample Preparation me_present->optimize_sp Yes no_me No Significant Matrix Effect: Investigate Other Causes (e.g., Instrument Malfunction) me_present->no_me No sp_options SPE (Mixed-Mode) LLE (Solvent Screening) QuEChERS optimize_sp->sp_options optimize_lc 3. Improve Chromatographic Separation optimize_sp->optimize_lc lc_options Column Chemistry (e.g., Phenyl-Hexyl) Gradient Optimization Flow Rate Adjustment optimize_lc->lc_options dilute 4. Dilute Sample Extract optimize_lc->dilute check_ms 5. Adjust MS Parameters dilute->check_ms ms_options Ion Source Settings Ionization Mode (ESI vs. APCI) check_ms->ms_options re_evaluate Re-evaluate Performance check_ms->re_evaluate re_evaluate->me_present Issue Persists end End: Method Optimized re_evaluate->end Issue Resolved

Caption: Troubleshooting workflow for minimizing ion suppression in this compound analysis.

References

Validation & Comparative

Validation of an LC-MS/MS Method for Florfenicol Amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of florfenicol (B1672845) amine (FFA), the marker residue for the antibiotic florfenicol.[1][2] The performance of this method is compared with alternative analytical techniques, supported by experimental data compiled from scientific literature. Detailed methodologies for key validation experiments are provided to assist in the selection and implementation of robust analytical methods for residue monitoring and pharmacokinetic studies.

Performance Comparison of Analytical Methods

The selection of an analytical method for florfenicol amine depends on the specific requirements of the study, including desired sensitivity, selectivity, sample throughput, and available instrumentation.[3] While LC-MS/MS is considered the gold standard for confirmatory analysis, other techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Enzyme-Linked Immunosorbent Assay (ELISA) can be employed for screening purposes.[3][4]

ParameterLC-MS/MSHPLC-UVELISA
Principle Separation by chromatography, detection by mass-to-charge ratioSeparation by chromatography, detection by UV absorbanceAntigen-antibody binding
Specificity HighModerateModerate to High
Sensitivity High (ng/kg to µg/kg levels)Moderate (µg/g levels)High (µg/kg levels)
Application Confirmatory analysis, quantificationScreening, quantification at higher concentrationsHigh-throughput screening
Sample Throughput ModerateModerateHigh
Cost HighLowLow (per sample)
Matrix Effects Can be significant, requires careful managementLess susceptible than MS, but can occurCan be significant

Quantitative Performance of a Validated LC-MS/MS Method

The following table summarizes the key performance parameters of a validated LC-MS/MS method for the determination of this compound residues in various biological matrices. These parameters are crucial for evaluating the suitability of a method for a specific application and are in accordance with international guidelines such as those from the International Council for Harmonisation (ICH).

Validation ParameterPerformance CharacteristicAcceptance Criteria (Typical)
Specificity No interfering peaks at the retention time of this compound.No significant interference at the analyte's retention time.
Linearity (r²) ≥0.9941r² ≥ 0.995
Range 0.5 - 100 ng/mL80-120% of the test concentration for assays.
Accuracy (Recovery) 86.4 - 108.1%Typically 80-120%
Precision (%RSD) Intra-day: 2.7 - 11% Inter-day: 4.4 - 16.3%RSD ≤ 15% (≤ 20% at LOQ)
Limit of Detection (LOD) 0.0005 mg/kgDependent on analytical purpose
Limit of Quantitation (LOQ) 0.01 mg/kgDependent on analytical purpose
Stability Stable in solution for five months when stored at ≤ -10 °C.No significant degradation under specified storage conditions.

Experimental Protocols

This section details a generalized experimental protocol for the LC-MS/MS analysis of this compound, based on common practices reported in the literature.

Sample Preparation (Hydrolysis and Extraction)

Florfenicol and its metabolites are converted to this compound via acid hydrolysis to determine the total residue.

  • Homogenization: Homogenize the tissue sample.

  • Hydrolysis: Add 6M hydrochloric acid to the homogenized sample and incubate at 90-100°C for 2-4 hours.

  • Neutralization and Extraction: Cool the sample, adjust the pH to be strongly basic (≥12.5), and perform liquid-liquid extraction with a solvent like ethyl acetate.

  • Cleanup: Utilize Solid-Phase Extraction (SPE) with a suitable cartridge (e.g., C18 or MCX) to remove matrix interferences.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution with a mobile phase consisting of water with a modifier (e.g., 0.1% formic acid) and an organic solvent like acetonitrile (B52724) is typically employed.

    • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

    • Column Temperature: The column is usually maintained at a constant temperature, for example, 40°C.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for this compound.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.

Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an LC-MS/MS method for this compound, adhering to ICH guidelines.

LC-MS/MS Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Application A Sample Preparation Optimization B LC Separation Optimization A->B C MS/MS Parameter Optimization B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy (Recovery) E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantitation (LOQ) H->I J Stability I->J K Routine Sample Analysis J->K

Caption: Workflow for LC-MS/MS method validation.

References

HPLC vs. LC-MS/MS for Florfenicol Amine Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of florfenicol (B1672845) amine (FFA), the marker residue for the antibiotic florfenicol, is paramount for regulatory compliance and pharmacokinetic studies. The two most prevalent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This guide provides a detailed comparative analysis of these methods, supported by experimental data, to assist in selecting the most appropriate technique for specific analytical needs.

Florfenicol is a broad-spectrum antibiotic widely used in veterinary medicine.[1] In most animal species, it is metabolized to florfenicol amine.[1] Consequently, regulatory standards often define the marker residue as the sum of florfenicol and its metabolites, measured as this compound.[1] This necessitates a hydrolysis step in the analytical method to convert all related compounds to FFA prior to quantification.[1][2]

Methodological Overview

High-Performance Liquid Chromatography (HPLC) separates compounds in a liquid mobile phase using a solid stationary phase packed into a column. For FFA analysis, a reversed-phase column is typically used, and detection is commonly performed using a UV detector.[3] While robust and cost-effective, HPLC-UV may lack the sensitivity and specificity required for trace-level residue analysis.[4]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. This technique is considered the gold standard for confirmatory analysis and is widely used for regulatory monitoring due to its ability to provide structural information and quantify analytes at very low concentrations.[4][5]

Quantitative Performance Comparison

The choice between HPLC and LC-MS/MS often hinges on the required sensitivity and the complexity of the sample matrix. The following table summarizes key performance parameters from various validated methods.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 0.0023 - 0.0100 µg/mL[6]0.0005 - 3.1 µg/kg[7][8][9]
Limit of Quantification (LOQ) 0.03 - 5.6 mg/kg[10]0.01 - 10.4 µg/kg[7][8][9]
Linearity (R²) > 0.99[6]≥ 0.9941[8][9]
Recovery (%) 81.7 - 111.8%[6][10]64.26 - 116.51%[7][8][9]
Precision (%RSD) < 6.5%[10]≤ 18.05%[8][9]

Experimental Workflows

The analytical workflow for both HPLC and LC-MS/MS involves sample preparation followed by instrumental analysis. The initial sample preparation steps, particularly hydrolysis, are often similar for both techniques.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_hplc HPLC-UV cluster_lcms LC-MS/MS Sample Tissue Sample Homogenization Homogenization Sample->Homogenization Hydrolysis Acid Hydrolysis (e.g., 6M HCl, 90°C) [10] Homogenization->Hydrolysis Neutralization pH Adjustment (pH ≥12.5) [10] Hydrolysis->Neutralization Extraction Extraction (e.g., Ethyl Acetate [2] or SPE [5]) Neutralization->Extraction Cleanup Cleanup/Concentration Extraction->Cleanup HPLC HPLC Separation Cleanup->HPLC LC LC Separation Cleanup->LC UV UV Detection HPLC->UV MSMS MS/MS Detection LC->MSMS

General experimental workflow for this compound analysis.

Detailed Experimental Protocols

Sample Preparation (Common Steps)
  • Homogenization: Weigh a representative portion of the tissue sample (e.g., 2 g of kidney tissue).[4]

  • Hydrolysis: Add 6M hydrochloric acid and incubate at an elevated temperature (e.g., 90°C for 2 hours) to convert florfenicol and its metabolites to this compound.[2][4]

  • Neutralization: Cool the sample and adjust the pH to ≥12.5 with a strong base (e.g., 30% w/v sodium hydroxide) to convert FFA salts to the free base.[3][4]

  • Extraction and Cleanup: This step varies significantly between methods and labs but generally involves either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate FFA and remove interfering matrix components.[3][4][6]

HPLC-UV Method
  • Sample Preparation: Following hydrolysis and neutralization, a common procedure involves liquid-liquid extraction with ethyl acetate. The organic extract is then evaporated to dryness and the residue is reconstituted in the mobile phase.[3]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column.[11]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM KH2PO4, pH 4.0) and an organic solvent (e.g., acetonitrile).[3]

    • Detection: UV detection at a specified wavelength.

LC-MS/MS Method
  • Sample Preparation: A popular and efficient sample preparation technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves an extraction and cleanup step.[5] Alternatively, SPE is widely used for cleanup.[2][4]

  • Chromatographic Conditions:

    • Column: A reversed-phase column such as a BEH C18 is often used.[11]

    • Mobile Phase: A gradient elution with mobile phases consisting of 0.01% formic acid in water and 0.01% formic acid in acetonitrile (B52724) is common.[2]

    • Flow Rate: Typically around 0.4 mL/min.[2]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive mode for FFA.[11]

    • Detection: Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[12]

Logical Relationship: Method Selection

The decision to use HPLC-UV or LC-MS/MS depends on a logical evaluation of the analytical requirements.

Start Analytical Need for This compound? Requirement Trace Level Residue Analysis? (e.g., MRL compliance) Start->Requirement LCMSMS LC-MS/MS (High Sensitivity & Specificity) Requirement->LCMSMS Yes HPLC HPLC-UV (Cost-effective, Screening) Requirement->HPLC No (Higher Concentrations) End Method Selected LCMSMS->End HPLC->End

Decision tree for selecting an analytical method.

Conclusion

Both HPLC-UV and LC-MS/MS are valuable techniques for the quantification of this compound. LC-MS/MS stands out for its superior sensitivity and specificity, making it the preferred method for regulatory compliance and the analysis of trace-level residues in complex matrices.[5] HPLC-UV, on the other hand, offers a cost-effective and accessible alternative for screening purposes or when analyzing samples with higher concentrations of the analyte.[4] The ultimate choice of method should be guided by the specific requirements of the study, including regulatory guidelines, required detection limits, sample throughput, and available resources.

References

Navigating Specificity: A Comparative Guide to Florfenicol Amine ELISA Kit Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of florfenicol (B1672845) amine (FFA) is critical for monitoring drug metabolism, ensuring food safety, and complying with regulatory standards. Enzyme-linked immunosorbent assays (ELISAs) offer a rapid and sensitive method for this purpose. However, the potential for cross-reactivity with the parent compound, florfenicol (FF), and other structurally similar antibiotics can compromise result accuracy. This guide provides an objective comparison of commercially available ELISA kits, focusing on their cross-reactivity profiles, supported by experimental data and detailed protocols.

Performance Comparison of Florfenicol Amine ELISA Kits

The specificity of an ELISA kit is paramount. The following table summarizes the cross-reactivity of various ELISA kits for this compound with related compounds. This data is crucial for selecting the most appropriate kit for your specific research needs and for accurately interpreting your results.

Kit/AssayAnalyteCross-Reactivity (%)Reference
EuroProxima (Cat. No. 5091FLOA) This compound100[1]
Florfenicol<10[1]
Thiamphenicol<10[1]
Chloramphenicol (B1208)<10[1]
Meizheng Florfenicol100[2]
Thiamphenicol9
Chloramphenicol<0.01
This compound<0.01
Heterologous ELISA (Research) This compound100
Florfenicol97
Thiamphenicol6
ChloramphenicolNegligible
Monoclonal Antibody-based ELISA (Research) This compound100
Florfenicol98.3
Thiamphenicol1
IgY Antibody-based icELISA (Research) This compound100
Florfenicol1.15
Thiamphenicol0.13

Note: Cross-reactivity is typically determined in a buffer system and may vary in different sample matrices due to matrix effects. It is important to note that some kits, like the one from Meizheng, are designed to detect the parent compound florfenicol and show minimal cross-reactivity with this compound.

Understanding the Assay: Experimental Principles and Protocols

The majority of commercially available ELISA kits for florfenicol and its metabolites operate on the principle of a competitive immunoassay.

Principle of Competitive ELISA

In a competitive ELISA, a known amount of labeled antigen (e.g., FFA-HRP conjugate) competes with the unlabeled antigen in the sample for a limited number of binding sites on a specific antibody coated on the microtiter plate wells. The amount of labeled antigen that binds to the antibody is inversely proportional to the concentration of the antigen in the sample. After a washing step to remove unbound reagents, a substrate is added, which reacts with the enzyme on the labeled antigen to produce a color change. The intensity of the color is then measured spectrophotometrically.

ELISA_Principle cluster_well Microtiter Well Antibody Anti-FFA Antibody Substrate TMB Substrate Antibody->Substrate Reacts with bound conjugate Sample_FFA This compound (in sample) Sample_FFA->Antibody Binds Conjugate_FFA FFA-HRP Conjugate Conjugate_FFA->Antibody Competes for binding Product Colored Product Substrate->Product Color development

Figure 1: Principle of a competitive ELISA for this compound detection.

General Experimental Workflow

The following is a generalized workflow for a this compound competitive ELISA. Specific incubation times, temperatures, and reagent volumes may vary between different kits and should be followed according to the manufacturer's instructions.

  • Sample Preparation: Extraction of this compound from the matrix (e.g., tissue, milk, egg) is a critical first step. This often involves homogenization, solvent extraction, and sometimes a hydrolysis step to convert florfenicol and its metabolites to this compound.

  • Assay Procedure:

    • Standards and prepared samples are added to the antibody-coated microtiter wells.

    • The enzyme-conjugated this compound is added to the wells.

    • The plate is incubated to allow for competitive binding.

    • The wells are washed to remove unbound reagents.

    • A substrate solution is added, leading to color development in proportion to the amount of bound enzyme conjugate.

    • A stop solution is added to terminate the reaction.

    • The absorbance is read using a microplate reader at a specific wavelength (commonly 450 nm).

  • Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of this compound in the samples is then determined by interpolating their absorbance values on the standard curve.

ELISA_Workflow A Sample Preparation (Extraction/Hydrolysis) B Add Standards & Samples to Coated Plate A->B C Add FFA-Enzyme Conjugate B->C D Incubate (Competitive Binding) C->D E Wash Plate D->E F Add Substrate E->F G Incubate (Color Development) F->G H Add Stop Solution G->H I Read Absorbance H->I J Calculate Results I->J

Figure 2: Generalized experimental workflow for a competitive ELISA.

Cross-Reactivity Relationships

The structural similarities between florfenicol, this compound, thiamphenicol, and chloramphenicol are the primary cause of cross-reactivity in immunoassays. Understanding these relationships is key to interpreting ELISA results. Florfenicol is metabolized in animals to form this compound, which is often the target analyte for residue monitoring.

Cross_Reactivity FFA This compound (Target Analyte) FF Florfenicol FFA->FF High potential for cross-reactivity TAP Thiamphenicol FFA->TAP Lower potential for cross-reactivity CAP Chloramphenicol FFA->CAP Very low potential for cross-reactivity FF->TAP Structural Similarity TAP->CAP Structural Similarity

Figure 3: Logical relationships of cross-reactivity between this compound and related compounds.

Conclusion

The choice of a this compound ELISA kit should be guided by a thorough evaluation of its cross-reactivity profile in the context of the specific research question and the sample matrix. For studies requiring high specificity for this compound with minimal interference from the parent drug, kits with low cross-reactivity to florfenicol are essential. Conversely, assays that detect both compounds may be suitable for total residue analysis. Researchers are encouraged to validate the chosen kit within their own laboratory and for their specific matrices to ensure accurate and reliable results. When non-compliance is detected, results should be confirmed using a confirmatory method.

References

A Comparative Guide to the Accuracy and Precision of Florfenicol Amine Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of florfenicol (B1672845) amine (FFA), the marker residue for the antibiotic florfenicol, is paramount for ensuring food safety, conducting pharmacokinetic studies, and meeting regulatory requirements. The choice of analytical method can significantly impact the reliability of these measurements. This guide provides an objective comparison of common analytical methods for florfenicol amine, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.

The most frequently employed methods for this compound analysis are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). Each method offers distinct advantages and limitations in terms of sensitivity, specificity, accuracy, and precision.

Performance Comparison of Analytical Methods

The selection of an analytical method is often a trade-off between the required sensitivity and the practical constraints of the laboratory. The following table summarizes the performance characteristics of HPLC-UV, LC-MS/MS, and ELISA for the determination of this compound, based on published data.

Analytical MethodMatrixLimit of Detection (LOD) (µg/kg)Limit of Quantitation (LOQ) (µg/kg)Recovery (%)Precision (%RSD)Reference
LC-MS/MS Animal-derived food0.51.5>75<10[1]
LC-MS/MS Eggs0.51.091.2 - 102.4≤10.9[2]
LC-MS/MS Bovine tissues & eel0.0005 mg/kg (0.5 µg/kg)0.01 mg/kg (10 µg/kg)93 - 104<6[3]
HPLC-UV Bovine liver-0.3 ppm (300 µg/kg)--[4]
HPLC-UV Bovine muscle-0.2 ppm (200 µg/kg)--[4]
HPLC-UV Poultry liver-1.5 ppm (1500 µg/kg)--[4]
HPLC-UV Poultry muscle-0.6 ppm (600 µg/kg)--[4]
HPLC-UV Catfish muscle-0.5 ppm (500 µg/kg)--[4]
Chemiluminescent ELISA Chicken muscle0.353 (FFA), 0.526 (FF)-70.3 - 100 (FFA), 71.8 - 102.0 (FF)-[5]
Indirect Competitive ELISA Swine muscle3.08-64.6 - 124.711.3 - 25.8[6]
Indirect Competitive ELISA Chicken muscle3.3-64.6 - 124.711.3 - 25.8[6]
Indirect Competitive ELISA Fish3.86-64.6 - 124.711.3 - 25.8[6]

Note: "FF" refers to Florfenicol and "FFA" to this compound. The data presented are from various studies and matrices, and direct comparison should be made with caution. The performance of a method can vary depending on the specific matrix and experimental conditions.

Experimental Workflows and Methodologies

The following diagrams and protocols provide an overview of the typical experimental workflows for the analysis of this compound.

This compound Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing sample Tissue/Fluid Sample homogenization Homogenization sample->homogenization hydrolysis Acid Hydrolysis (Conversion to FFA) homogenization->hydrolysis extraction Liquid-Liquid or Solid-Phase Extraction hydrolysis->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup hplc_uv HPLC-UV cleanup->hplc_uv lc_msms LC-MS/MS cleanup->lc_msms elisa ELISA cleanup->elisa quantification Quantification hplc_uv->quantification lc_msms->quantification elisa->quantification reporting Reporting quantification->reporting

Caption: General experimental workflow for the analysis of this compound.

Experimental Protocols

1. LC-MS/MS Method for Florfenicol and this compound in Animal-Derived Food[1]

  • Sample Preparation:

    • Samples are extracted using ammoniated acetonitrile.

    • The extract is then purified using a C18 solid-phase extraction (SPE) packing.

  • Instrumentation:

    • The analysis is performed using an ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) system.

    • Quantification is achieved using an internal standard method.

  • Key Performance Parameters:

    • LOD: 0.5 µg/kg for both florfenicol and this compound.

    • LOQ: 1.5 µg/kg for both analytes.

    • Linear Range: 1.0 µg/L to 40.0 µg/L.

    • Recovery: >75%.

    • Relative Standard Deviation (RSD): <10%.

2. HPLC-UV Method for this compound in Various Tissues[4]

  • Sample Preparation:

    • Tissue samples are homogenized.

    • Acid-catalyzed hydrolysis is performed to convert florfenicol and its metabolites to this compound.

    • The hydrolysate is partitioned with ethyl acetate (B1210297) to remove lipids.

    • The solution is made strongly basic to convert FFA salts to the free base.

    • The free FFA is extracted from a diatomaceous earth column using ethyl acetate.

    • The organic extract is evaporated, and the residue is redissolved in an aqueous buffer.

  • Instrumentation:

    • Analysis is conducted using a reverse-phase high-performance liquid chromatography (HPLC) system with UV detection.

  • Applicability:

    • Bovine liver: ≥ 0.3 ppm

    • Bovine muscle: ≥ 0.2 ppm

    • Poultry liver: ≥ 1.5 ppm

    • Poultry muscle: ≥ 0.6 ppm

    • Catfish muscle: ≥ 0.5 ppm

3. Indirect Competitive ELISA for this compound in Animal Tissues[6]

  • Sample Preparation:

    • Combined acid hydrolysis of florfenicol and its metabolites is performed.

    • Extraction is carried out using a mixture of ethyl acetate and ammonium (B1175870) hydroxide (B78521) (90:10, v/v).

  • Assay Principle:

    • A polyclonal antibody with specificity for this compound is utilized in an indirect competitive ELISA format.

  • Key Performance Parameters:

    • LODs: 3.08 µg/kg (swine muscle), 3.3 µg/kg (chicken muscle), and 3.86 µg/kg (fish).

    • Recoveries: Ranged from 64.6% to 124.7%.

    • Coefficients of Variation (Precision): 11.3% to 25.8%.

Method Selection Considerations

  • LC-MS/MS is considered the gold standard for confirmatory analysis due to its high sensitivity and specificity.[7] It is the preferred method for regulatory compliance and for studies requiring the detection of very low residue levels.[7] The use of a deuterated internal standard, such as florfenicol-d3, can further enhance accuracy and precision by compensating for matrix effects.[8]

  • HPLC-UV offers a robust and more cost-effective alternative to LC-MS/MS, making it suitable for screening purposes and for laboratories with limited access to mass spectrometry equipment.[7] However, its sensitivity is generally lower than that of LC-MS/MS.[7]

  • ELISA is an excellent high-throughput screening tool for the rapid analysis of a large number of samples.[7][9] It is a cost-effective and relatively simple method to perform. However, ELISA methods can be prone to cross-reactivity and may require confirmation of positive results by a more specific method like LC-MS/MS.

References

Detecting Florfenicol Amine: A Comparative Guide to Analytical Limits

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a reliable limit of detection (LOD) for florfenicol (B1672845) amine (FFA), the marker residue for the antibiotic florfenicol, is critical for ensuring food safety and regulatory compliance. This guide provides a comparative overview of various analytical methods, their respective LODs, and the detailed experimental protocols to support accurate and sensitive detection of this veterinary drug residue.

Florfenicol is a broad-spectrum antibiotic used in veterinary medicine. Its principal metabolite, florfenicol amine, is monitored in food-producing animals to ensure that residues do not exceed established maximum residue limits (MRLs).[1] The choice of analytical method for detecting FFA depends on factors such as the required sensitivity, the nature of the sample matrix, and the available instrumentation. This guide compares the performance of three common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA).

Quantitative Data Summary

The following tables summarize the LOD and Limit of Quantification (LOQ) values for this compound in various matrices as determined by different analytical methodologies. This data is essential for selecting an appropriate method based on the required sensitivity for a specific application.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique, making it the preferred method for confirmatory analysis and quantification of this compound at trace levels.[2][3]

MatrixLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Reference
Beef, Pork, Chicken0.6–3.11.8–10.4[4]
Bovine Tissues (Muscle, Fat, Liver) & Eel0.510[5]
Porcine Kidney0.510
Bovine Kidney0.510
Chicken Muscle2025.4
Chicken Liver2022.6
Livestock & Poultry Meat0.03–1.500.05–5.00
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a more accessible and cost-effective technique compared to LC-MS/MS. While less sensitive, it can be suitable for screening purposes and for matrices with higher analyte concentrations.

MatrixLimit of Detection (LOD) (µg/kg)Applicability Range (ppm)Reference
Catfish Muscle44≥ 0.5
Pasteurized Milk12.2-
Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method that is rapid and user-friendly, making it suitable for analyzing a large number of samples. It is a competitive immunoassay where free this compound in the sample competes with an enzyme-conjugated this compound for binding to specific antibodies.

MatrixLimit of Detection (LOD) (ppb)CCβ (ppb)Reference
Tissue815
Fish815
Kidney1215
Liver715
Muscle, Liver, Honey, Milk0.075-
Feed, Milk powder0.15-

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are generalized protocols for the key experiments cited.

LC-MS/MS Experimental Protocol

This protocol outlines a general procedure for the determination of this compound in animal tissues using LC-MS/MS.

  • Sample Preparation & Hydrolysis :

    • Homogenize a representative portion of the tissue sample.

    • To convert florfenicol and its metabolites to this compound, perform acid hydrolysis by adding a strong acid (e.g., 6N HCl) to the homogenized sample.

    • Incubate the mixture at a high temperature (e.g., 95-100°C) for at least 2 hours.

  • Extraction and Clean-up :

    • After cooling, adjust the pH of the hydrolysate to be strongly basic (≥12.5).

    • Perform liquid-liquid extraction with a solvent like ethyl acetate (B1210297) to remove lipids and other interferences.

    • For further purification, a solid-phase extraction (SPE) clean-up using a reversed-phase cartridge can be employed.

  • LC-MS/MS Analysis :

    • Evaporate the purified extract to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent.

    • Inject the reconstituted sample into a liquid chromatography system. A C18 column is commonly used for separation.

    • Introduce the eluent from the LC column into a tandem mass spectrometer. This compound is typically ionized using electrospray ionization (ESI) in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification, which provides high specificity and sensitivity.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Clean-up cluster_analysis Analysis Homogenization Homogenization AcidHydrolysis Acid Hydrolysis Homogenization->AcidHydrolysis HCl, 95-100°C LLE Liquid-Liquid Extraction AcidHydrolysis->LLE pH Adjustment SPE Solid-Phase Extraction LLE->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection

General workflow for LC-MS/MS analysis of this compound.
HPLC-UV Experimental Protocol

This protocol provides a general workflow for the determination of this compound in catfish muscle by HPLC-UV.

  • Sample Preparation & Hydrolysis :

    • Homogenize the catfish muscle tissue.

    • Perform acid-catalyzed hydrolysis to convert florfenicol and its metabolites to this compound.

  • Extraction and Clean-up :

    • Partition the hydrolysate with ethyl acetate to remove lipids.

    • Make the solution strongly basic to convert this compound salts to the free base.

    • Apply the solution to a diatomaceous earth column and elute the this compound with ethyl acetate.

  • HPLC-UV Analysis :

    • Evaporate the organic extract to dryness and dissolve the residue in an aqueous buffer.

    • Inject the sample into an HPLC system equipped with a reversed-phase C18 column and a UV detector set at 223 nm.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_extract Extraction & Clean-up cluster_analyze Analysis Homogenize Homogenization Hydrolysis Acid Hydrolysis Homogenize->Hydrolysis Partition Ethyl Acetate Partition Hydrolysis->Partition Basification Basification Partition->Basification ColumnChrom Column Chromatography Basification->ColumnChrom Evaporate Evaporation & Reconstitution ColumnChrom->Evaporate HPLC HPLC-UV Analysis Evaporate->HPLC

General workflow for HPLC-UV analysis of this compound.
ELISA Experimental Protocol

This protocol provides a general overview of a competitive ELISA for this compound.

  • Sample and Standard Preparation : Prepare samples and standards according to the kit's instructions.

  • Competitive Binding :

    • Add standards and samples to the appropriate wells of the antibody-coated microtiter plate.

    • Add the this compound-HRP conjugate to the wells.

    • Incubate for 1 hour at room temperature to allow for competitive binding.

  • Washing : Wash the plate to remove unbound reagents.

  • Substrate Reaction :

    • Add the TMB substrate solution and incubate.

    • Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Data Analysis :

    • Read the absorbance at 450 nm using a microplate reader.

    • Construct a standard curve and determine the concentration of this compound in the samples.

ELISA_Workflow Start Start Add_Samples Add Standards & Samples to Plate Start->Add_Samples Add_Conjugate Add HRP-Conjugate Add_Samples->Add_Conjugate Incubate1 Incubate (1 hour) Add_Conjugate->Incubate1 Wash Wash Plate Incubate1->Wash Add_Substrate Add Substrate Solution Wash->Add_Substrate Incubate2 Incubate Add_Substrate->Incubate2 Stop_Reaction Add Stop Solution Incubate2->Stop_Reaction Read_Absorbance Read Absorbance (450nm) Stop_Reaction->Read_Absorbance Analyze Analyze Data Read_Absorbance->Analyze

General workflow for a competitive ELISA for this compound.

References

Determining Limits of Quantification for Florfenicol Amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Florfenicol (B1672845), a broad-spectrum synthetic antibiotic, is widely utilized in veterinary medicine to combat bacterial infections in livestock and aquaculture.[1] Its primary metabolite, Florfenicol amine, serves as a critical marker for monitoring florfenicol residues in food products derived from treated animals.[2] Regulatory bodies, such as the European Medicines Agency (EMA), have established Maximum Residue Limits (MRLs) for the sum of florfenicol and its metabolites, measured as this compound, to ensure consumer safety.[3][4] This guide provides a comparative overview of analytical methods for determining the Limit of Quantification (LOQ) of this compound, supported by experimental data and detailed protocols.

Comparative Analysis of Quantification Limits

The selection of an analytical method for quantifying this compound is contingent on factors such as the required sensitivity, the nature of the sample matrix, and the available instrumentation.[1] The following table summarizes the LOQ values for this compound in various matrices determined by different analytical techniques.

Meat MatrixAnalytical MethodLimit of Quantification (LOQ) (µg/kg)
Chicken MuscleLC-MS/MS25.4
Chicken LiverLC-MS/MS22.6
Poultry Meat (Chicken, Duck, Goose) & PorkUPLC-FLD3.0–11.4
Beef, Pork, ChickenLC-MS/MS1.8–10.4
Livestock & Poultry MeatUHPLC-MS/MS0.05–5.00
Bovine and Porcine KidneyHPLC with UV detection100
Bovine Tissues and EelLC-MS/MS10

Note: The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is recognized as a highly sensitive and specific confirmatory method for the quantification of this compound, widely used for regulatory monitoring. High-Performance Liquid Chromatography with UV detection (HPLC-UV) offers a more accessible and cost-effective alternative for screening purposes. Enzyme-Linked Immunosorbent Assay (ELISA) serves as a high-throughput screening tool for the rapid analysis of a large number of samples.

Experimental Protocols

Accurate determination of this compound concentrations necessitates meticulous sample preparation and analytical procedures. Since florfenicol is rapidly metabolized, a hydrolysis step is essential to convert florfenicol and its metabolites into this compound, ensuring an accurate measurement of the total residue.

1. Sample Preparation and Hydrolysis

A representative protocol for the determination of total florfenicol residues as this compound in tissue samples is as follows:

  • Homogenization: Homogenize a representative portion of the tissue sample to ensure uniformity. This can be done using a food processor, potentially with liquid nitrogen to keep the sample frozen.

  • Hydrolysis: Weigh 2 g of the homogenized tissue into a 50 mL centrifuge tube. Add 5 mL of 6M hydrochloric acid (HCl).

  • Incubation: Incubate the mixture at 90°C for 2 hours to hydrolyze florfenicol and its metabolites to this compound.

  • Neutralization: Cool the sample to room temperature and adjust the pH to ≥12.5 by adding approximately 5 mL of 30% (w/v) sodium hydroxide (B78521) (NaOH).

  • Dilution: Add 10 mL of Milli-Q water to dilute the extract.

2. Solid-Phase Extraction (SPE) Clean-up

  • Perform a Solid-Phase Extraction (SPE) clean-up using a reversed-phase cartridge at a basic pH (≥12.5) to remove interfering substances.

  • Elute the analyte from the SPE cartridge.

  • Dilute 100 µL of the eluted extract with 900 µL of water before LC-MS/MS analysis.

3. Analytical Methods

  • LC-MS/MS: This technique offers high sensitivity and specificity and is the preferred method for confirmatory analysis. The diluted extract is injected into the LC-MS/MS system for separation and detection.

  • HPLC with UV Detection: A cost-effective alternative to LC-MS/MS. The prepared sample is analyzed using an HPLC system with a UV detector. The European Medicines Agency has noted an HPLC method with UV detection for monitoring florfenicol-amine residues with a limit of quantification of 0.1 µg/g for liver, muscle, and kidney tissue.

  • ELISA: A rapid screening method based on antigen-antibody reactions. The general procedure involves adding samples and standards to an antibody-coated microtiter plate, followed by the addition of a this compound-enzyme conjugate. After incubation and washing, a substrate is added, and the resulting color change is measured to determine the concentration.

Workflow for LOQ Determination

The following diagram illustrates the general workflow for determining the Limit of Quantification for this compound in tissue samples.

LOQ_Determination_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Clean-up cluster_analysis Analysis cluster_result Result Homogenization Sample Homogenization Hydrolysis Acid Hydrolysis (Conversion to this compound) Homogenization->Hydrolysis Neutralization pH Adjustment Hydrolysis->Neutralization Dilution Dilution Neutralization->Dilution SPE Solid-Phase Extraction (SPE) Dilution->SPE LCMS LC-MS/MS SPE->LCMS HPLC HPLC-UV SPE->HPLC ELISA ELISA SPE->ELISA LOQ LOQ Determination LCMS->LOQ HPLC->LOQ ELISA->LOQ

Caption: Workflow for Determining this compound LOQ.

References

Navigating the Analytical Landscape: A Comparative Guide to Certified Reference Materials for Florfenicol Amine

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of pharmaceutical research, drug development, and food safety analysis, the accuracy of quantitative measurements is paramount. For scientists working with the antibiotic florfenicol (B1672845), this means relying on high-quality certified reference materials (CRMs) for its major metabolite, florfenicol amine. This guide offers an objective comparison of the analytical methodologies utilizing these CRMs, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.

Florfenicol is a broad-spectrum antibiotic extensively used in veterinary medicine.[1] Its primary metabolite, this compound, serves as a crucial marker for monitoring drug residues in animal-derived food products.[2][3][4] Regulatory bodies worldwide have established maximum residue limits (MRLs) for the total florfenicol residue, often measured as the sum of florfenicol and this compound after a hydrolysis step.[1][5][6] The use of CRMs is indispensable for ensuring the accuracy and reliability of analytical methods developed to enforce these regulations and for conducting pharmacokinetic and drug metabolism studies.[7][8]

Performance Comparison of Analytical Methods

The selection of an analytical method for this compound quantification is contingent on factors such as the required sensitivity and selectivity, the nature of the sample matrix, and the available instrumentation. The following table summarizes the performance characteristics of common analytical techniques that employ this compound certified reference materials.

Analytical TechniqueMatrix AnalyzedExtraction MethodLinearity (R²)Recovery (%)Precision (%RSD)LOD (µg/kg)LOQ (µg/kg)Reference
LC-MS/MSAnimal & Aquaculture ProductsQuEChERS≥0.994174.70 - 107.36≤18.050.005 - 3.10.02 - 10.4[2][3][4]
LC-MS/MSBovine Tissues & EelHydrolysis, SPE>0.99893 - 104<60.00050.01[6]
UHPLC-MS/MSBull Serum & Seminal PlasmaProtein Precipitation>0.99Bias within ±15%<15Not SpecifiedNot Specified[9]
HPLC-DADPig Cerebrospinal FluidSPE>0.9991.7 - 98.8Not Specified0.0100Not Specified[10]
ELISAEggs--78.3 - 104.1<12--[11]

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) stands out as the gold standard for its high sensitivity and specificity, making it the preferred method for confirmatory analysis and regulatory monitoring.[1][12] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is frequently paired with LC-MS/MS for its simplicity and efficiency in complex matrices.[2][3][4] For determining total florfenicol residues, a hydrolysis step to convert florfenicol and its metabolites to this compound is essential.[1][6][13]

HPLC-DAD (High-Performance Liquid Chromatography with Diode-Array Detection) offers a more accessible and cost-effective alternative to LC-MS/MS, suitable for screening purposes or when analyzing samples with higher concentrations of the analyte.[1][10]

ELISA (Enzyme-Linked Immunosorbent Assay) is a high-throughput technique ideal for the rapid screening of a large number of samples.[1][5]

Key Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are protocols for the most common methods cited in the literature for the analysis of this compound.

LC-MS/MS Method for Animal and Aquaculture Products (QuEChERS)

This protocol is adapted from a method for the simultaneous quantification of chloramphenicol, thiamphenicol, florfenicol, and this compound.[2][3][4]

a. Sample Preparation:

  • Weigh a homogenized subsample of the tissue into a centrifuge tube.

  • Add acetonitrile (B52724) for extraction and vortex thoroughly.

  • Add a salt mixture (e.g., MgSO₄ and NaCl) to induce phase separation.

  • Centrifuge the sample.

  • Transfer the supernatant (acetonitrile layer) to a clean tube.

  • The extract can be further cleaned up using a primary-secondary amine (PSA) sorbent.

  • Evaporate the extract to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent mixture before LC-MS/MS analysis.

b. LC-MS/MS Conditions:

  • Column: A reversed-phase column, such as a C18, is typically used.[9][14]

  • Mobile Phase: A gradient elution with water and an organic solvent like acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate (B1210297).[3][12]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is used for this compound.[3]

  • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[12][15]

Determination of Total Florfenicol Residue via Hydrolysis and LC-MS/MS

This protocol focuses on the determination of total florfenicol residues as this compound in tissues.[1][6]

a. Sample Preparation:

  • Homogenize the tissue sample.

  • Add hydrochloric acid to the homogenized sample.

  • Incubate at an elevated temperature (e.g., 90°C) for a specified time to hydrolyze florfenicol and its metabolites to this compound.[1]

  • Cool the sample and adjust the pH to be strongly basic (e.g., pH ≥12.5).[1]

  • Perform a clean-up step, which can involve liquid-liquid extraction with a solvent like ethyl acetate or solid-phase extraction (SPE) using a reversed-phase cartridge.[1][16]

  • Elute the analyte from the SPE cartridge.

  • The eluate is then prepared for LC-MS/MS analysis.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps in the analytical workflows.

G cluster_0 QuEChERS Workflow for this compound Analysis start Homogenized Sample extraction Add Acetonitrile & Vortex start->extraction salting_out Add MgSO4/NaCl & Centrifuge extraction->salting_out cleanup Transfer Supernatant & Optional PSA Cleanup salting_out->cleanup evaporation Evaporate to Dryness cleanup->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

QuEChERS Workflow for Sample Preparation

G cluster_1 Hydrolysis and SPE Workflow for Total Florfenicol Residue start_hydrolysis Homogenized Tissue hydrolysis Acid Hydrolysis (HCl, 90°C) start_hydrolysis->hydrolysis ph_adjustment pH Adjustment (≥12.5) hydrolysis->ph_adjustment spe_loading Load onto SPE Cartridge ph_adjustment->spe_loading spe_wash Wash Cartridge spe_loading->spe_wash spe_elution Elute this compound spe_wash->spe_elution analysis_hydrolysis LC-MS/MS Analysis spe_elution->analysis_hydrolysis

Total Residue Analysis Workflow

Conclusion

The accurate quantification of this compound is critical for ensuring food safety and for advancing veterinary drug development. Certified reference materials are the bedrock of this analytical process, enabling the validation of robust and reliable methods. While LC-MS/MS, particularly when coupled with a hydrolysis step for total residue analysis, offers the highest level of sensitivity and specificity, other methods like HPLC-DAD and ELISA serve as valuable tools for screening and specific research applications. The choice of methodology should be guided by the specific analytical needs, available resources, and regulatory requirements. By utilizing well-characterized CRMs and validated protocols, researchers can ensure the integrity and accuracy of their data in the analysis of this compound.

References

QuEChERS vs. LLE: A Comparative Guide to Extraction Efficiency for Florfenicol Amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking robust and efficient methods for the analysis of florfenicol (B1672845) amine, the choice of extraction technique is a critical determinant of data quality and laboratory workflow. This guide provides a detailed comparison of two prevalent methods: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Liquid-Liquid Extraction (LLE), supported by experimental data and detailed protocols.

Florfenicol, a broad-spectrum antibiotic used in veterinary medicine, is metabolized to florfenicol amine.[1][2] Monitoring its residues in food products of animal origin is essential for consumer safety and regulatory compliance.[2] The efficiency of the extraction method directly impacts the accuracy and sensitivity of subsequent analytical quantification, typically performed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1][3]

Executive Summary: Performance at a Glance

The QuEChERS method generally demonstrates higher recovery rates and offers a more streamlined workflow compared to traditional LLE for the extraction of this compound. A study on the analysis of florfenicol and this compound in eggs revealed that the QuEChERS procedure yielded recovery ranges of 71.6% to 93.0% across different egg components, surpassing the 67.6% to 90.2% recovery achieved with the LLE method. While both methods can be effective, QuEChERS presents advantages in terms of simplicity, speed, and reduced solvent consumption.

Data Presentation: Quantitative Comparison

The following table summarizes the extraction efficiencies of QuEChERS and LLE for this compound and its parent compound, florfenicol, from various studies.

MethodMatrixAnalyteRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
QuEChERS Eggs (Whole)This compound73.2 - 93.00.03 - 1.5 µg/kg0.1 - 5.0 µg/kg
QuEChERS Eggs (Yolk)This compound71.6 - 92.30.03 - 1.5 µg/kg0.1 - 5.0 µg/kg
QuEChERS Eggs (Albumen)This compound76.1 - 92.70.03 - 1.5 µg/kg0.1 - 5.0 µg/kg
QuEChERS Tilapia MuscleThis compound62 - 690.125 µg/g0.25 µg/g
LLE Eggs (Whole)This compound67.6 - 89.5Not ReportedNot Reported
LLE Eggs (Yolk)This compound68.4 - 86.1Not ReportedNot Reported
LLE Eggs (Albumen)This compound71.6 - 90.2Not ReportedNot Reported
LLE Bovine Tissues & EelThis compound93 - 1040.0005 mg/kg0.01 mg/kg

Experimental Workflows

The distinct workflows of QuEChERS and LLE are visualized in the diagram below, highlighting the key stages of each extraction process.

G cluster_0 QuEChERS Workflow cluster_1 LLE Workflow q_start 1. Sample Homogenization (e.g., 2-5g tissue) q_ext 2. Extraction (Acetonitrile + Internal Standard) q_start->q_ext q_salt 3. Salting Out & Phase Separation (MgSO4, NaCl) q_ext->q_salt q_cent 4. Centrifugation q_salt->q_cent q_dsp 5. Dispersive SPE (d-SPE) Cleanup (Supernatant + Sorbents like C18) q_cent->q_dsp q_final 6. Final Extract for LC-MS/MS Analysis q_dsp->q_final l_start 1. Sample Hydrolysis (Acid-catalyzed to convert to this compound) l_part 2. Partitioning (e.g., with Ethyl Acetate to remove lipids) l_start->l_part l_base 3. Basification (Convert salts to free base) l_part->l_base l_ext 4. Liquid-Liquid Extraction (Immiscible organic solvent) l_base->l_ext l_evap 5. Evaporation & Reconstitution l_ext->l_evap l_final 6. Final Extract for LC-MS/MS Analysis l_evap->l_final

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Florfenicol Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Professionals

The integrity of scientific research and the safety of laboratory personnel and the environment hinge on the meticulous management of chemical reagents from acquisition to disposal. Florfenicol (B1672845) amine, a metabolite of the veterinary antibiotic florfenicol, requires strict adherence to hazardous waste protocols to mitigate risks and ensure regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of florfenicol amine, tailored for researchers, scientists, and drug development professionals.

Core Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[1] All handling should occur in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or fumes.[2][3]

Quantitative Hazard Data

The following table summarizes the key hazard classifications for this compound and related compounds, according to the Globally Harmonized System (GHS) and other safety data.

Hazard CategoryClassificationAssociated Risks
Acute Toxicity (Oral) Category 4Harmful if swallowed.
Skin Irritation Category 2Causes skin irritation.[2]
Eye Irritation Category 2ACauses serious eye irritation.
Reproductive Toxicity Category 1B / 2May damage fertility or the unborn child.
Specific Target Organ Toxicity (Repeated Exposure) Category 1Causes damage to organs through prolonged or repeated exposure.
Aquatic Hazard (Acute) Category 1Very toxic to aquatic life.
Aquatic Hazard (Chronic) Category 1Very toxic to aquatic life with long lasting effects.

Step-by-Step Disposal Procedure for this compound

The disposal of this compound is regulated as hazardous waste. Under no circumstances should it be disposed of in the regular trash or down the drain. Improper disposal can lead to environmental contamination, with potential impacts on wildlife and ecosystems.

1. Waste Collection and Containerization:

  • Solid Waste: Collect solid this compound waste in a designated, chemically resistant container with a secure, screw-on cap.

  • Liquid Waste: Collect any solutions containing this compound or rinsate from decontamination in a separate, compatible, and clearly marked hazardous waste container.

  • Labeling: The container must be clearly labeled with a "Hazardous Waste" tag. The label must include the full chemical name ("this compound"), the CAS number (76639-93-5), and the approximate quantity. List all components in the waste container, including any solvents, and their estimated percentages.

2. Waste Segregation and Storage:

  • Store the hazardous waste container in a designated and well-ventilated satellite accumulation area.

  • Ensure the storage area is away from incompatible materials. Incompatible wastes, such as acids and bases or oxidizers and flammables, must be stored in separate secondary containment.

3. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.

  • Do not accumulate large quantities of waste. Arrange for disposal when the container is nearing full. Most pharmaceutical waste is incinerated at a licensed medical incineration site.

4. Decontamination of Empty Containers:

  • Empty containers that once held this compound must be properly decontaminated before disposal to eliminate any residual chemical hazards.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone, followed by water).

  • Collect Rinsate: The rinsate from this cleaning process is considered hazardous waste and must be collected and disposed of accordingly.

  • Final Disposal of Container: Once decontaminated and with the label defaced, the empty container can typically be disposed of in the regular trash or recycled, in accordance with your institution's policies.

Experimental Protocols

The information presented in this guide is a synthesis of established safety data sheets and hazardous waste management guidelines. The primary experimental protocol to be followed by laboratory personnel is the step-by-step disposal procedure outlined above. Adherence to these steps is critical for ensuring safety and compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Handling cluster_1 Disposal & Decontamination start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Solid or Liquid Waste? ppe->waste_type solid_waste Collect in Labeled Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Hazardous Waste Container waste_type->liquid_waste Liquid storage Store in Designated Satellite Accumulation Area solid_waste->storage liquid_waste->storage contact_ehs Contact EHS or Certified Hazardous Waste Vendor storage->contact_ehs pickup Schedule Waste Pickup contact_ehs->pickup decon Empty Container? pickup->decon triple_rinse Triple Rinse Container with Suitable Solvent decon->triple_rinse Yes end Disposal Complete decon->end No collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container per Institutional Policy triple_rinse->dispose_container collect_rinsate->liquid_waste dispose_container->end

Caption: Workflow for the proper disposal of this compound waste.

References

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